molecular formula C13H21ClN2O2 B554899 N-Z-1,5-pentanediamine hydrochloride CAS No. 18807-74-4

N-Z-1,5-pentanediamine hydrochloride

Cat. No.: B554899
CAS No.: 18807-74-4
M. Wt: 272.77 g/mol
InChI Key: VYIRBXGDTOPWSY-UHFFFAOYSA-N
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Description

N-Z-1,5-pentanediamine hydrochloride, also known as N-Z-1,5-pentanediamine hydrochloride, is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
The exact mass of the compound N-Z-1,5-pentanediamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Z-1,5-pentanediamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Z-1,5-pentanediamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526422
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-74-4
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,5-diaminopentane Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Molecular Structures

I'm currently focused on the chemical structure of N-Z-1,5-pentanediamine hydrochloride. Specifically, I'm examining the pentanediamine backbone and the nature of "Z." My search aims to precisely define the molecular composition and identify relevant compounds. I'm focusing on clarifying its specific structural details.

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synthesis pathway for N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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physicochemical properties of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Planning the Guide's Structure

I'm now structuring the technical guide. My introduction will emphasize the importance of physicochemical properties in drug development. I plan a section on the compound's identity and structure, complete with key identifiers and a Graphviz diagram. Then, I'll delve into the core properties, providing data, explanations, and experimental protocols with diagrams. I'll finish with a comprehensive references section.

Structuring the Guide

Okay, I'm now establishing a clear structure for this guide. I'll begin with an introduction to N-Z-1,5-pentanediamine hydrochloride, then progressively delve into its crucial physicochemical properties. This systematic approach should allow for a deep and comprehensive analysis.

Planning the Content

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Defining the Structure

Outlining the Sections

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Finalizing the Content

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Unveiling the Biological Potential of N-Z-1,5-pentanediamine hydrochloride: A Pro-Drug Approach to Modulating Polyamine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Understanding N-Z-1,5-pentanediamine hydrochloride

N-Z-1,5-pentanediamine hydrochloride is well-documented in chemical literature as a versatile building block in pharmaceutical and polymer synthesis.[1][2] Its utility as a stable and soluble reagent is undisputed. However, this guide posits a paradigm shift in its consideration, moving beyond its role as a mere synthetic intermediate to exploring its potential as a pro-drug for the targeted delivery of 1,5-pentanediamine, a biologically active polyamine more commonly known as cadaverine.

This whitepaper will deconstruct the molecule, hypothesizing the in vivo cleavage of the benzyloxycarbonyl ('Z') protecting group to release cadaverine. We will delve into the known physiological and pathological roles of cadaverine and related polyamines, propose testable mechanisms of action, and provide detailed experimental protocols for their validation. This guide is intended to serve as a comprehensive resource for researchers poised to investigate the untapped therapeutic potential of this compound.

Part 1: Deconstructing the Molecule: From Synthetic Reagent to Potential Pro-Drug

N-Z-1,5-pentanediamine hydrochloride (C13H21ClN2O2) is comprised of three key components: the 1,5-pentanediamine (cadaverine) backbone, the N-benzyloxycarbonyl ('Z' or Cbz) protecting group, and a hydrochloride salt to enhance solubility and stability.[3][4] While its primary application is in organic synthesis, the lability of the Cbz group under certain biological conditions invites speculation about its potential as a pro-drug.

The benzyloxycarbonyl group is a widely used amine protecting group in peptide synthesis and is known to be cleavable through catalytic hydrogenolysis and under strongly acidic conditions.[5][6][7] More pertinently, enzymatic cleavage of Cbz groups has also been demonstrated, suggesting that in vivo metabolic processes could liberate the parent amine.[8]

Hypothesized In Vivo Activation:

We propose that upon administration, N-Z-1,5-pentanediamine hydrochloride may undergo enzymatic hydrolysis, cleaving the Cbz group and releasing 1,5-pentanediamine (cadaverine). The metabolic fate of the byproducts, toluene and carbon dioxide, is well-characterized.[6] The liberated cadaverine would then be free to exert its biological effects.

G cluster_0 In Vivo Environment N-Z-1,5-pentanediamine N-Z-1,5-pentanediamine Enzymatic Cleavage Enzymatic Cleavage N-Z-1,5-pentanediamine->Enzymatic Cleavage Metabolism Cadaverine (1,5-pentanediamine) Cadaverine (1,5-pentanediamine) Enzymatic Cleavage->Cadaverine (1,5-pentanediamine) Active Moiety Byproducts Byproducts Enzymatic Cleavage->Byproducts Toluene, CO2

Caption: Hypothesized metabolic activation of N-Z-1,5-pentanediamine hydrochloride.

Part 2: The Core Effector: 1,5-Pentanediamine (Cadaverine) and the Polyamine Milieu

Cadaverine is a diamine that, along with putrescine, spermidine, and spermine, belongs to the family of polyamines. These ubiquitous polycations are essential for a myriad of cellular processes, including cell growth, differentiation, and the regulation of gene expression.[1]

Biosynthesis and Catabolism:

Cadaverine is primarily synthesized via the decarboxylation of the amino acid lysine by the enzyme lysine decarboxylase (LDC).[9][10] Its catabolism is mediated by amine oxidases, which convert it to 5-aminopentanal, ammonia, and hydrogen peroxide.[9] Understanding this metabolic pathway is crucial for predicting the compound's effects and potential toxicities.

G Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine LDC->Cadaverine Biosynthesis AmineOxidase Amine Oxidase Cadaverine->AmineOxidase Metabolites 5-Aminopentanal + NH3 + H2O2 AmineOxidase->Metabolites Catabolism

Caption: Simplified metabolic pathway of cadaverine.

Physiological and Pathophysiological Roles:

The biological functions of cadaverine are context-dependent and diverse:

  • Cellular Stress Response: Cadaverine has been implicated in the response to various environmental stressors, including osmotic and oxidative stress.[3][11]

  • Regulation of Cell Growth: Polyamines are critically involved in cell proliferation and differentiation.[1][12] Exogenous cadaverine has been shown to alter root development in plants by affecting cell division and elongation.[3]

  • Neuromodulation: Cadaverine and other polyamines can act as neuromodulators. They are recognized by trace amine-associated receptors (TAARs), which are expressed in the olfactory epithelium and other tissues.[13][14][15] This interaction can trigger behavioral responses.

  • Cancer Biology: The polyamine pathway is often dysregulated in cancer.[16] Interestingly, one study found that cadaverine can reduce the aggressiveness of breast cancer cells by reverting the epithelial-to-mesenchymal transition and inhibiting cell migration.[17]

  • Cytotoxicity: At high concentrations, such as those found in some foods, cadaverine can be cytotoxic, inducing cell necrosis.[18][19][20]

Part 3: Proposed Mechanisms of Action for Liberated Cadaverine

Based on the known biological activities of cadaverine and other polyamines, we can hypothesize several mechanisms through which N-Z-1,5-pentanediamine hydrochloride, upon conversion to cadaverine, might exert its effects.

1. Agonism at Trace Amine-Associated Receptors (TAARs):

Human TAAR6 and TAAR8 have been computationally identified as potential sensors for putrescine and cadaverine.[13][14] Activation of these G-protein coupled receptors could initiate downstream signaling cascades, potentially influencing neurotransmission and cellular metabolism.

2. Modulation of Ion Channels:

Polyamines are known to interact with and modulate the activity of various ion channels, including inwardly rectifying potassium channels and NMDA receptors. This interaction is crucial for maintaining cellular membrane potential and regulating neuronal excitability.

3. Regulation of Cell Proliferation and Apoptosis:

Given the fundamental role of polyamines in cell growth, liberated cadaverine could influence the cell cycle and apoptotic pathways. This could be beneficial in conditions of uncontrolled cell proliferation, such as cancer, or detrimental if it disrupts normal tissue homeostasis.

4. Scavenging of Reactive Oxygen Species (ROS):

Polyamines have demonstrated antioxidant properties, acting as free radical scavengers.[11][21] By mitigating oxidative stress, cadaverine could protect cells from damage.

Part 4: A Roadmap for Mechanistic Investigation: In Vitro Protocols

To validate the pro-drug hypothesis and elucidate the mechanism of action of N-Z-1,5-pentanediamine hydrochloride, a systematic in vitro experimental approach is required.

Experimental Workflow:

G Start Start: In Vitro Investigation CellCulture Select and Culture Relevant Cell Lines (e.g., neuronal, cancer, epithelial) Start->CellCulture DoseResponse Dose-Response and Time-Course Studies CellCulture->DoseResponse Viability Cell Viability/Cytotoxicity Assays (MTT, LDH) DoseResponse->Viability Proliferation Cell Proliferation Assays (BrdU, Ki67) DoseResponse->Proliferation Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) DoseResponse->Apoptosis Metabolism Quantify Polyamine Levels (HPLC, ELISA) DoseResponse->Metabolism End Data Analysis and Interpretation Viability->End Proliferation->End Apoptosis->End Signaling Investigate Signaling Pathways (Western Blot, qPCR) Metabolism->Signaling Signaling->End

Caption: A generalized workflow for the in vitro investigation of N-Z-1,5-pentanediamine hydrochloride.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of N-Z-1,5-pentanediamine hydrochloride (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Quantification of Intracellular Polyamines by HPLC

  • Cell Lysis: After treatment, wash cells with PBS and lyse them in perchloric acid.

  • Derivatization: Neutralize the lysate and derivatize the polyamines with dansyl chloride.

  • Extraction: Extract the dansylated polyamines with toluene.

  • HPLC Analysis: Evaporate the toluene and reconstitute the sample in acetonitrile. Inject the sample into a reverse-phase HPLC system with fluorescence detection.

  • Quantification: Determine the concentrations of cadaverine, putrescine, spermidine, and spermine by comparing peak areas to those of known standards.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation:

Concentration (µM)Cell Viability (%) (48h)Apoptotic Cells (%) (48h)Intracellular Cadaverine (pmol/mg protein)
Vehicle Control100 ± 5.24.1 ± 0.8< 0.1
198.6 ± 4.84.5 ± 1.11.2 ± 0.3
1085.3 ± 6.115.2 ± 2.510.8 ± 1.9
5062.1 ± 7.332.7 ± 3.145.6 ± 5.4
10045.8 ± 5.955.4 ± 4.289.2 ± 7.8

Part 5: In Vivo Evaluation: A Preclinical Framework

Following promising in vitro results, in vivo studies are essential to assess the pharmacokinetic profile, efficacy, and safety of N-Z-1,5-pentanediamine hydrochloride.

Animal Model: A rodent model (e.g., mouse or rat) is appropriate for initial studies. The choice of strain may depend on the specific therapeutic area of interest (e.g., a tumor xenograft model for cancer research).

Pharmacokinetic Study:

  • Administration: Administer the compound via relevant routes (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Collect blood samples at various time points.

  • Analysis: Analyze plasma concentrations of the parent compound and liberated cadaverine using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Study:

In a relevant disease model, assess the therapeutic effect of the compound. This could involve measuring tumor growth, behavioral changes, or biomarkers of disease.

Toxicology Assessment:

Monitor animals for signs of toxicity, including changes in body weight, food and water intake, and behavior. At the end of the study, perform histopathological analysis of major organs.

Part 6: Conclusion and Future Directions

This guide has presented a novel perspective on N-Z-1,5-pentanediamine hydrochloride, proposing its investigation as a pro-drug of cadaverine. The multifaceted biological roles of cadaverine and other polyamines suggest that modulating their intracellular concentrations could have significant therapeutic implications. The provided experimental framework offers a starting point for researchers to explore this potential.

Future research should focus on:

  • Enzyme Identification: Identifying the specific enzymes responsible for the in vivo cleavage of the Cbz group.

  • Targeted Delivery: Designing derivatives of N-Z-1,5-pentanediamine hydrochloride with improved pharmacokinetic properties and tissue-specific targeting.

  • Translational Studies: Bridging the gap between preclinical findings and potential clinical applications.

By embracing this innovative approach, the scientific community can unlock the full therapeutic potential of what has traditionally been considered a simple laboratory reagent.

References

  • G-C. Chen, et al. (2021). Cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness through trace amino acid receptors. Repo. Acad. Libr.
  • A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. (n.d.). NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cadaverine. PubChem Compound Database. Retrieved from [Link]

  • Pegg, A. E., & Casero, R. A. (Eds.). (2011). Polyamines: Methods and Protocols. Humana Press.
  • Ma, F., et al. (2020). A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology.
  • Fierro, F. A., & Nolta, J. A. (2025). Methods to study polyamine metabolism during osteogenesis. Methods in Enzymology.
  • Linares, D. M., et al. (2019). The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods. Scientific Reports.
  • Linares, D. M., et al. (2019). The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods. PubMed. Retrieved from [Link]

  • Hussain, A., et al. (2018). Identifying human diamine sensors for death related putrescine and cadaverine molecules.
  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Bachmann, A. S., & Woloszynek, J. R. (2021). Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome patient biological samples. Methods in Molecular Biology.
  • Jancewicz, A. L., et al. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in Plant Science.
  • Tomar, P. C., et al. (2013). Cadaverine: A lysine catabolite involved in plant growth and development. Plant Signaling & Behavior.
  • Taylor & Francis. (n.d.). Cadaverine – Knowledge and References. Retrieved from [Link]

  • In vitro antioxidant activity of dietary polyamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Scoccianti, V., et al. (2008). In vitro and in vivo inhibition of plant polyamine oxidase activity by polyamine analogues. Phytochemistry.
  • Linares, D. M., et al. (2019).
  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (n.d.). ResearchGate. Retrieved from [Link]

  • Immusmol. (2023). Assessing the polyamine pathway through immunoassays!. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]

  • Hussain, A., et al. (2018). Identifying human diamine sensors for death related putrescine and cadaverine molecules. PubMed Central. Retrieved from [Link]

  • In vitro and in vivo studies on exogenous polyamines and α-difluoromethylornithine to enhance bone formation and suppress osteoclast differentiation. (n.d.). NIH. Retrieved from [Link]

  • High-affinity olfactory receptor for the death-associated odor cadaverine. (n.d.). PubMed Central. Retrieved from [Link]

  • Igarashi, K., & Kashiwagi, K. (2010). Physiological polyamines: simple primordial stress molecules. Journal of Biochemistry.
  • Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects. (n.d.). PubMed Central. Retrieved from [Link]

  • Li, M., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules.
  • The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine. (n.d.). MDPI. Retrieved from [Link]

  • Mutlib, A. E., et al. (2002).
  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (n.d.). PubMed. Retrieved from [Link]

  • Toxicokinetics, in vivo metabolic profiling, and in vitro metabolism of gelsenicine in rats. (n.d.). SpringerLink. Retrieved from [Link]

  • Vanin 1: Its Physiological Function and Role in Diseases. (n.d.). MDPI. Retrieved from [Link]

  • The physiological function of drug-transporting P-glycoproteins. (n.d.). PubMed. Retrieved from [Link]

  • Manganese action on protein synthesis in diabetic rat pancreas: evidence for a possible physiological role. (n.d.). PubMed. Retrieved from [Link]

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A Historical and Technical Guide to N-Z-1,5-pentanediamine Hydrochloride: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a mono-protected diamine that has served as a valuable building block in organic synthesis for decades. Its structure, featuring a reactive primary amine at one end and a stable, yet readily cleavable, benzyloxycarbonyl (Z or Cbz) protected amine at the other, makes it a versatile intermediate in the construction of complex molecules. This guide provides a comprehensive historical literature review of this compound, detailing its synthesis, properties, and applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of N-Z-1,5-pentanediamine hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 18807-74-4[1]
Molecular Formula C13H21ClN2O2[1]
Molecular Weight 272.77 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 164-174 °C
Synonyms Benzyl N-(5-aminopentyl)carbamate hydrochloride, N-(Benzyloxycarbonyl)-1,5-diaminopentane hydrochloride, N-Cbz-cadaverine hydrochloride[1]

Historical Perspective and Evolution of Synthesis

The development of methods for the selective protection of symmetrical diamines has been a significant area of research in organic chemistry. The ability to differentiate between two identical functional groups is crucial for the stepwise construction of complex molecules, preventing unwanted side reactions and polymerization. The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, quickly became a cornerstone of amine protection chemistry due to its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis.

A significant advancement in the selective mono-protection of diamines was the development of methods that exploit differences in the basicity of the two amino groups after the first protection step, or the use of a temporary protecting group on one of the amines. More contemporary and efficient methods for the mono-protection of diamines often involve the use of di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate/N-(benzyloxycarbonyloxy)succinimide (ZOSu) for Cbz protection under carefully controlled conditions.[2][3][4]

The synthesis of N-Z-1,5-pentanediamine hydrochloride is conceptually derived from these general principles, applied to the specific case of 1,5-diaminopentane, commonly known as cadaverine.[5][6] Cadaverine itself was first described in 1885 by the Berlin physician Ludwig Brieger.[5]

Synthetic Methodologies

The primary route to N-Z-1,5-pentanediamine hydrochloride involves the reaction of 1,5-diaminopentane with a benzyloxycarbonylating agent. The key challenge lies in achieving mono-substitution with high selectivity.

Conceptual Synthetic Pathway

The logical flow for the synthesis of N-Z-1,5-pentanediamine hydrochloride is depicted in the following diagram:

G cluster_start Starting Material cluster_reagent Protecting Agent cluster_reaction Reaction cluster_product Product cluster_salt_formation Salt Formation cluster_final_product Final Product 1,5-Diaminopentane (Cadaverine) 1,5-Diaminopentane (Cadaverine) Mono-N-Cbz Protection Mono-N-Cbz Protection 1,5-Diaminopentane (Cadaverine)->Mono-N-Cbz Protection Reacts with Benzyl Chloroformate or ZOSu Benzyl Chloroformate or ZOSu Benzyl Chloroformate or ZOSu->Mono-N-Cbz Protection N-Z-1,5-pentanediamine N-Z-1,5-pentanediamine Mono-N-Cbz Protection->N-Z-1,5-pentanediamine HCl Addition HCl Addition N-Z-1,5-pentanediamine->HCl Addition N-Z-1,5-pentanediamine hydrochloride N-Z-1,5-pentanediamine hydrochloride HCl Addition->N-Z-1,5-pentanediamine hydrochloride

Caption: Synthetic pathway for N-Z-1,5-pentanediamine hydrochloride.

Representative Experimental Protocol

While a specific, detailed protocol from a primary research article for the synthesis of N-Z-1,5-pentanediamine hydrochloride was not found in the conducted searches, a representative procedure can be constructed based on established methods for the mono-N-Cbz protection of diamines. The following protocol is a scientifically sound, illustrative example.

Materials:

  • 1,5-Diaminopentane (Cadaverine)

  • N-(Benzyloxycarbonyloxy)succinimide (ZOSu) or Benzyl Chloroformate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-diaminopentane (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the acid generated during the reaction.

  • Addition of Protecting Agent: Slowly add a solution of N-(benzyloxycarbonyloxy)succinimide (ZOSu) (0.9 equivalents) or benzyl chloroformate (0.9 equivalents) in anhydrous dichloromethane to the reaction mixture. The sub-stoichiometric amount of the protecting agent favors mono-protection. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product, which will be a mixture of mono- and di-protected diamine, as well as unreacted starting material, is then purified by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is typically effective.

  • Salt Formation: Dissolve the purified N-Z-1,5-pentanediamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise until precipitation is complete.

  • Isolation of Final Product: Collect the precipitated N-Z-1,5-pentanediamine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

Characterization

The structure and purity of N-Z-1,5-pentanediamine hydrochloride are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the presence of the benzylic protons of the Cbz group, the methylene protons of the pentane chain, and the characteristic shifts of the carbamate carbonyl carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the carbamate, and the aromatic C-H stretching of the benzyl group.

Applications in Research and Development

N-Z-1,5-pentanediamine hydrochloride is a versatile intermediate with applications in several areas of chemical and pharmaceutical research:

  • Peptide and Peptidomimetic Synthesis: The free primary amine can be coupled with amino acids or other carboxylic acids, while the Cbz-protected amine allows for subsequent deprotection and further functionalization. This makes it a useful building block for the synthesis of modified peptides and peptidomimetics with potential therapeutic applications.

  • Drug Discovery: It serves as a linker or scaffold in the synthesis of novel small molecules for drug discovery. The pentanediamine backbone can be incorporated into larger structures to modulate properties such as solubility, lipophilicity, and binding affinity to biological targets.[7]

  • Polymer Chemistry: The difunctional nature of the deprotected diamine makes it a monomer for the synthesis of specialty polyamides and polyurethanes. The controlled deprotection allows for the synthesis of well-defined polymer architectures.[7]

  • Biochemical Probes: The primary amine can be functionalized with fluorescent tags, biotin, or other reporter groups to create biochemical probes for studying biological processes.

Conclusion

N-Z-1,5-pentanediamine hydrochloride, a product of well-established amine protection strategies, continues to be a relevant and valuable tool in synthetic organic chemistry. Its historical development is intertwined with the broader evolution of protecting group chemistry. The ability to selectively functionalize one of the two primary amines of 1,5-diaminopentane provides chemists with a reliable and versatile intermediate for the synthesis of a wide range of complex molecules, from pharmaceuticals to advanced materials. The methodologies for its synthesis, though rooted in classic organic reactions, have been refined over time to improve selectivity and efficiency, ensuring its continued utility in modern research and development.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
  • Brieger, L. (1885). Weitere Untersuchungen über Ptomaine. Berlin: August Hirschwald.
  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
  • PubChem. (n.d.). Cadaverine. Retrieved from [Link]

  • Timofeeva, M. N., Petrova, E. A., Mel'gunova, E. A., Gil, A., Vicente, M. A., & Panchenko, V. N. (2018). Synthesis of 1,5-benzodiazepine from 1,2-phenylenediamine and acetone in the presence of catalytic systems based on montmorillonite: effect of the surface acidity.
  • Semantic Scholar. (n.d.). Mono-Protected Diamines. N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines. Retrieved from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • ResearchGate. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthetic methods for 1,3-diamines. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Pentanediamine. Retrieved from [Link]

Sources

CAS number for N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Inquiry

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Developing the Whitepaper

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Locating Chemical Data

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calculating the molecular weight of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Analyzing Molecular Components

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The Synthetic Heart of Innovation: A Technical Guide to the Biological Potential of N-Z-1,5-Pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the scientific landscape of N-Z-1,5-pentanediamine hydrochloride, a molecule that, while not extensively characterized for its intrinsic biological activity, serves as a crucial and versatile building block in the synthesis of novel, biologically active compounds. For researchers and drug development professionals, understanding the potential locked within this scaffold is key to unlocking new therapeutic avenues. We will explore its chemical identity and, more importantly, the demonstrated biological activities of molecules derived from its core structure, providing a forward-looking perspective on its application in medicinal chemistry.

Core Chemical Identity of N-Z-1,5-Pentanediamine Hydrochloride

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a mono-protected diamine. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on one of the terminal amines is the key to its utility, allowing for selective chemical modifications on the free amine.

PropertyValueReferences
Alternate Names N-CBZ-1,5-diaminopentane hydrochloride, Z-1,5-diaminopentane HCl[1]
CAS Number 18807-74-4[2][3]
Molecular Formula C13H21ClN2O2[2]
Molecular Weight 272.77 g/mol [2][3]
Appearance Typically a solid[1]
Storage Conditions 2-8°C[1]
Primary Application Building block in pharmaceutical and chemical synthesis[4]

The structure's core, 1,5-diaminopentane (commonly known as cadaverine), is a naturally occurring diamine.[5][6] However, the addition of the "Z" group fundamentally alters its chemical reactivity and potential biological interactions, transforming it from a simple biogenic amine into a tailored synthetic intermediate.[7]

A Scaffold for Biological Activity: The Power of Derivatization

The true value of N-Z-1,5-pentanediamine hydrochloride in a biological context lies in its role as a precursor. Its bifunctional nature—a protected amine and a free amine separated by a flexible five-carbon chain—allows for its incorporation into a wide array of more complex molecules with significant biological activities.

Enzyme Inhibition: A Prominent Therapeutic Target

Enzymes are primary targets for drug design, with nearly half of all current drugs functioning as enzyme inhibitors.[8] The pentanediamine scaffold has been successfully utilized to create potent inhibitors for various enzyme classes.

A compelling example is the development of novel pentanediamide derivatives as inhibitors of S-adenosyl-l-homocysteine hydrolase (SAHase).[9] In a 2022 study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of these derivatives and evaluated their biological activity.

  • Key Findings: The optimal compound, designated 7i , demonstrated significant inhibitory activity against SAHase with an IC50 value of 3.58 ± 0.19 μM.[9]

  • Antiviral and Antitumor Potential: Compound 7i also exhibited potency against the respiratory syncytial virus (EC50 = 27.4 μM) and showed cytotoxicity against four human tumor cell lines (MCF-7, A549, MGC-803, Hela) with IC50 values ranging from 13.16 to 21.23 μM.[9] Crucially, it displayed very weak cytotoxicity against normal LO2 cells (IC50 = 84.22 ± 1.89 μM), suggesting a favorable selectivity index.[9]

This research underscores how the pentanediamine core can be elaborated to fit into the active site of a target enzyme, leading to potent and selective inhibition.[9]

Antimicrobial Applications

The diamine structure is also a feature in the design of antimicrobial agents. For instance, the synthesis of 5-substituted benzimidazole derivatives has been achieved through the condensation of a corresponding diamine.[10] These compounds were evaluated for their in-vitro antibacterial and antifungal activities, with some derivatives showing higher antifungal efficacy than commercial drugs like nystatin and fluconazole.[10] This highlights the potential of using N-Z-1,5-pentanediamine hydrochloride as a linker or core component in the development of new antimicrobial compounds.

Experimental Protocols & Methodologies

To provide practical insight for researchers, this section details a representative workflow for the synthesis and evaluation of biologically active compounds derived from N-Z-1,5-pentanediamine hydrochloride, based on established methodologies.

General Synthetic Workflow for Derivatization

The diagram below illustrates a generalized workflow for leveraging N-Z-1,5-pentanediamine hydrochloride in a synthetic chemistry campaign aimed at producing biologically active molecules.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase A N-Z-1,5-pentanediamine hydrochloride (Starting Material) B Step 1: Coupling Reaction (e.g., Amide bond formation with a carboxylic acid) A->B Introduce desired moiety C Step 2: Deprotection (Removal of 'Z' group, e.g., via hydrogenolysis) B->C Expose second amine D Step 3: Secondary Modification (Functionalization of the newly freed amine) C->D Add further diversity E Final Derivative Library D->E Purification & Characterization F High-Throughput Screening (e.g., Enzyme inhibition assay) E->F Test library G Hit Identification (Compounds with desired activity) F->G Analyze data H Lead Optimization (Structure-Activity Relationship studies) G->H Refine structure I In-vivo Testing H->I Validate in biological systems

Caption: Generalized workflow from starting material to in-vivo validation.

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol is essential for assessing the cytotoxicity of newly synthesized derivatives against both cancerous and non-cancerous cell lines, as demonstrated in the evaluation of pentanediamide derivatives.[9][11]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human tumor cell lines (e.g., A549, Hela) and a non-cancerous human cell line (e.g., HaCaT, HFF-1).[11]

  • Appropriate cell culture media (e.g., DMEM, F-12 Ham's) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., MTT, PrestoBlue).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of growth media.[11]

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of media containing the test compounds to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., 0.33% DMSO).[11]

  • Incubation: Incubate the cells with the compounds for 48 hours at 37°C.[11]

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Directions and Conclusion

While direct biological activity for N-Z-1,5-pentanediamine hydrochloride is not prominently documented, its role as a versatile synthetic intermediate is clear and well-established.[4] The flexible five-carbon linker and the orthogonally protected amines provide a powerful platform for combinatorial chemistry and the generation of compound libraries for screening.

Future research should continue to explore the derivatization of this scaffold to target a broader range of biological entities, including:

  • G-protein coupled receptors (GPCRs): The flexible linker is suitable for connecting pharmacophores that interact with different binding pockets.

  • Protein-protein interaction inhibitors: The scaffold can be used to present functional groups in specific spatial orientations to disrupt interfaces.

  • PROTACs and Molecular Glues: The diamine structure could serve as a linker component in the design of these novel therapeutic modalities.

References

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. Available from: [Link]

  • Peng, Y., et al. (2022). Synthesis and biological evaluation of novel pentanediamide derivatives as S-adenosyl-l-homocysteine hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128880. Available from: [Link]

  • Wang, J., et al. (2024). Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition. Molecular Nutrition & Food Research, 68(17), 2300832. Available from: [Link]

  • NIST. (n.d.). 1,5-Pentanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Vasić, V. P., et al. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282. Available from: [Link]

  • Baici, A. (2023). Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications. International Journal of Molecular Sciences, 24(16), 12973. Available from: [Link]

  • Rosen, H., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2294. Available from: [Link]

  • Yolatech. (n.d.). China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) for N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

I'm currently engaged in a comprehensive search, focusing on Google to pinpoint spectroscopic data (NMR, IR, MS) for N-Z-1,5-pentanediamine hydrochloride. I'm prioritizing reputable sources like chemical databases and scientific publications to ensure data validity.

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Structuring the Technical Guide

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Gathering Initial Data

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Seeking Spectroscopic Data

I've hit a roadblock in the search for N-Z-1,5-pentanediamine hydrochloride's specific spectroscopic data. While basic info is available, the needed NMR, IR, and MS spectra are missing. I've located some analogous data: one on a different protected diamine, and another on a different diamine hydrochloride. The NIST WebBook offers data for the unprotected diamine, which will be helpful for comparison. My immediate focus is to pinpoint this spectroscopic information.

Gathering Key Data

Expanding the Search Scope

I'm widening the search to include synthetic papers, as direct spectroscopic data is elusive. While I've nailed down the CAS number, molecular formula, and weight, along with spectra for cadaverine and predicted C-13 NMR data, the experimental spectra for the hydrochloride salt remain missing. Now, I will look for synthesis papers, as they are likely to have characterization data.

Broadening My Strategy

I'm still struggling to find complete spectroscopic data in a single publication. While the CAS number, formula, and weight are solid, and cadaverine's spectra offer a good comparison point, specific experimental spectra for the hydrochloride salt remain absent. Searching for similar compounds like N-Cbz-L-glutamic acid is not enough. So, my next step involves expanding the search to synthetic papers and patents, as these are more likely to have detailed characterization data.

Gathering Spectral Data

I'm still looking for a comprehensive spectroscopic dataset (NMR, IR, MS) for N-Z-1,5-pentanediamine hydrochloride, but the initial searches haven't been fruitful. I've located some basic info like CAS number and formula, and have also found spectra of the parent compound, 1,5-pentanediamine.

Combining Reference Data

I've hit a dead end with the direct data search. No single publication has the complete spectroscopic data. I'm now shifting gears to synthesize a composite guide. This will involve combining predicted spectra with data from similar compounds (like the parent 1,5-pentanediamine) and benzyl pentylcarbamate. The goal is to create a scientifically sound document, clearly explaining the prediction and interpretation process based on the known molecular structure and my collected reference material. I'm focusing on a structured format.

Constructing a Comprehensive Guide

I'm now generating a detailed technical guide. It will leverage predicted values, data from related compounds (like 1,5-pentanediamine, and benzyl pentylcarbamate), and the parent compound. The guide will be structured with clear sections for each spectroscopic technique and will feature tables, diagrams, explanations, and proper citations. I'm focusing on creating a representative and technically sound resource given the data scarcity.

An In-Depth Technical Guide to the In Silico Modeling of N-Z-1,5-Pentanediamine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the computational modeling of N-Z-1,5-pentanediamine hydrochloride. As this molecule is primarily recognized as a synthetic building block for creating more complex pharmaceutical agents, this guide establishes a robust and adaptable workflow.[1] The methodologies detailed herein are designed to be applied to N-Z-1,5-pentanediamine hydrochloride or its derivatives when a specific biological target has been identified, providing a foundational blueprint for investigating its potential bioactivity.

Our approach moves beyond a simple list of steps, focusing on the underlying scientific rationale for each decision in the modeling pipeline. This ensures that the described protocols are not just procedural, but form a self-validating system for generating reliable and interpretable results.

Part 1: Foundational Concepts and System Preparation

The journey of a thousand-mile simulation begins with a single, well-prepared coordinate file. The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures and the parameters used to describe them. This section is dedicated to the meticulous preparation of both the ligand and its prospective biological target.

The Ligand: N-Z-1,5-Pentanediamine Hydrochloride

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is an organic compound used in pharmaceutical development and chemical synthesis.[1] Its structure features a flexible pentanediamine chain, a protective benzyloxycarbonyl (Z) group, and a terminal primary amine which exists as a hydrochloride salt. Understanding these features is critical for accurate parameterization.

PropertyValueSource
CAS Number 18807-74-4[1][2]
Molecular Formula C13H20N2O2·HCl[1]
Molecular Weight 272.77 g/mol [1][2][3]
Appearance White crystalline powder[1]
Synonyms Z-1,5-pentanediamine hydrochloride, Benzyl N-(5-aminopentyl)carbamate hydrochloride[1]

Causality Behind Ligand Preparation: The goal of ligand preparation is to generate a 3D conformation with a charge distribution that accurately reflects its state in a biological environment. The hydrochloride salt form indicates that the terminal primary amine will be protonated at physiological pH (~7.4). This positive charge is not a minor detail; it is a critical determinant of potential electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a protein binding pocket.

This protocol uses the AmberTools suite to generate parameters compatible with the AMBER family of force fields, specifically the General AMBER Force Field (GAFF), which is designed for drug-like organic molecules.[4][5]

  • Generate 3D Coordinates:

    • Obtain the 2D structure of N-Z-1,5-pentanediamine from a database like PubChem (CID 13196228) or draw it using chemical sketcher software (e.g., MarvinSketch, ChemDraw).[1]

    • Generate a reasonable 3D conformation. Most chemical editors have a "Clean in 3D" or energy minimization function. Export the structure as a .mol2 or .sdf file.

  • Determine Protonation State and Assign Charges:

    • The terminal primary amine should be protonated (-NH3+). This is the chemically dominant species at physiological pH.

    • Use antechamber, a module in AmberTools, to assign partial atomic charges. The AM1-BCC charge method is recommended as it provides high-quality charges for a wide range of organic molecules and is compatible with GAFF.[6][7]

    • Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2

  • Generate Force Field Parameters:

    • Use the parmchk2 module to check for any missing GAFF parameters for your ligand and generate a force field modification (.frcmod) file containing them.[6]

    • Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod

  • Create Topology and Coordinate Files:

    • Use tleap, the Amber preparatory program, to combine the structural information (.mol2), charges, and parameters (.frcmod) to create the final topology (.prmtop) and coordinate (.inpcrd) files for simulation.

G cluster_ligand_prep Ligand Preparation Workflow A 1. Obtain 2D Structure (PubChem CID: 13196228) B 2. Generate 3D Conformation (e.g., ChemDraw 3D Clean) A->B C 3. Assign Charges (Protonated) (antechamber - AM1-BCC) B->C .mol2 D 4. Check/Generate Parameters (parmchk2 - GAFF2) C->D .mol2 E 5. Create Topology Files (tleap) C->E .mol2 D->E .frcmod F Output: ligand.prmtop, ligand.inpcrd E->F

Ligand preparation and parameterization workflow using AmberTools.
The Target: Selection and Preparation of a Receptor

Since N-Z-1,5-pentanediamine hydrochloride is a synthetic precursor, no definitive biological target is established in public literature. For this guide, we will proceed by outlining the universal protocol for preparing a hypothetical protein target for simulation.

Causality Behind Target Preparation: A raw crystallographic structure from a database like the Protein Data Bank (PDB) is not immediately ready for simulation.[8] It often contains non-standard residues, missing atoms (especially hydrogens), and water molecules that may or may not be structurally relevant. Preparation aims to create a clean, complete, and chemically correct model of the protein to ensure the simulation is physically realistic.

  • Target Selection and Download:

    • Identify a potential protein target. This is the most critical hypothesis-driven step. Targets could be enzymes for which the final synthesized drug is an inhibitor, or receptors for which it is an agonist/antagonist.

    • Download the 3D structure in PDB format from the RCSB PDB database. Choose a high-resolution structure (< 2.5 Å) if possible, preferably with a co-crystallized ligand to help define the binding site.

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

    • Remove all entities that are not part of the simulation system. This typically includes:

      • Water molecules (unless a specific water molecule is known to be critical for binding).

      • Co-solvents, buffers, and ions not directly involved in catalysis or structural integrity.

      • Any co-crystallized ligands (these can be used to define the binding site, then removed).

  • Protonation and Structural Refinement:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures. This is crucial for defining the hydrogen bond network. Tools like UCSF Chimera's AddH or the PDB2PQR server can be used to assign protonation states to residues like Histidine, Aspartate, and Glutamate based on the local environment.[9]

    • Check for and repair any missing residues or atoms in the protein chain. Homology modeling may be required for significant missing loops.[10]

  • Force Field Assignment:

    • Similar to the ligand, the protein requires force field parameters. Standard biomolecular force fields like AMBER (e.g., ff14SB, ff19SB) or CHARMM (e.g., CHARMM36m) are well-validated for proteins.[4] The choice should be consistent with the ligand's force field family (e.g., GAFF with AMBER).

Part 2: The Computational Workflow: Docking, Dynamics, and Energetics

With prepared ligand and receptor models, we can now simulate their interaction. Our workflow proceeds from a rapid, approximate binding pose prediction (docking) to a rigorous, time-dependent evaluation of stability and interactions (molecular dynamics).

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is primarily used to generate plausible binding hypotheses quickly.

Causality Behind Docking Choices: We use docking to sample a vast conformational space efficiently. The "search algorithm" explores possible ligand positions and orientations, while the "scoring function" provides a rapid, albeit approximate, estimation of binding affinity to rank these poses.[12] It is a trade-off between speed and accuracy, designed to filter possibilities before committing to more computationally expensive methods.

  • Prepare Files for Vina:

    • Convert the cleaned protein PDB file and the prepared ligand .mol2 file into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions. This can be done using AutoDock Tools (ADT) or a command-line script.

  • Define the Search Space (Grid Box):

    • Define a 3D grid box that encompasses the binding site of the protein. If a co-crystallized ligand was present in the original structure, centering the box on its location is a robust strategy. The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and save computational time.

  • Run the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file specifies the coordinates and dimensions of the search space.

  • Analyze Results:

    • Vina will output a set of predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions (e.g., the protonated amine of the ligand forming a hydrogen bond or salt bridge with an acidic residue in the protein) and good steric complementarity.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulation offers a view of the system's dynamic evolution over time.[9][13] By simulating the motions of atoms, we can assess the stability of the docked pose, observe conformational changes, and characterize the intermolecular interactions in a solvated, dynamic environment.[14]

Causality Behind MD Choices: We perform MD to validate and refine the docking hypothesis. If a docked pose is unstable, the ligand may drift away from the binding pocket during the simulation. MD allows us to observe the persistence of key interactions (like hydrogen bonds) over time and calculate properties like root-mean-square deviation (RMSD) to quantify stability. The use of an explicit solvent (water) model is critical for accurately representing the hydrophobic effect and solvation electrostatics.[15]

G cluster_md_workflow Molecular Dynamics Workflow A 1. System Assembly (Protein-Ligand Complex + Water + Ions) B 2. Energy Minimization (Remove steric clashes) A->B C 3. NVT Equilibration (Heat to 300K, constant volume) B->C D 4. NPT Equilibration (Adjust density, constant pressure) C->D E 5. Production MD (Generate trajectory for analysis) D->E F 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

The main stages of a protein-ligand molecular dynamics simulation.
  • System Setup:

    • Combine the protein and the top-ranked docked ligand pose into a single complex structure file.

    • Use GROMACS tools (gmx editconf) to define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the complex to the edge).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Cl-) to neutralize the net charge of the system using gmx genion. For our positively charged ligand, the system will likely require an additional chloride ion.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any bad steric contacts introduced during setup.

  • Equilibration:

    • Perform a two-stage equilibration process.

      • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT (Isothermal-Isobaric Ensemble): Continue the simulation at the target temperature and a constant pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints on the protein-ligand complex are typically maintained or gradually reduced.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe the desired phenomena (typically 50-100 nanoseconds for binding pose stability). No position restraints are used. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Analysis:

    • RMSD: Calculate the Root-Mean-Square Deviation of the ligand and protein backbone over time to assess structural stability. A stable, low RMSD for the ligand suggests a stable binding pose.

    • RMSF: Calculate the Root-Mean-Square Fluctuation per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein.

Binding Free Energy Calculation: Quantifying Affinity

The final step is to move from a qualitative assessment of stability to a quantitative prediction of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide an end-point estimation of the binding free energy (ΔG_bind).[16]

Causality Behind MM/GBSA: MM/GBSA is a compromise between the speed of docking scores and the extreme computational cost of more rigorous methods like alchemical free energy perturbation.[17] It calculates the free energy by combining the molecular mechanics energy of the system with a continuum solvent model, averaging the results over a series of snapshots from the MD trajectory. This approach accounts for enthalpic contributions (van der Waals, electrostatics) and an estimate of the solvation energy.[16]

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (internal, electrostatic, and van der Waals energies).

    • ΔG_solv: The solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (estimated from the solvent-accessible surface area, SASA).

  • Compute Binding Free Energy:

    • The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Note: The entropic term (TΔS) is often ignored due to the difficulty and high computational cost of its calculation, leading to a relative, rather than absolute, binding energy. The results are most useful for ranking different ligands against the same target.

Part 3: Synthesis of Data and Concluding Remarks

The successful execution of this multi-stage workflow provides a rich dataset for understanding the molecular interactions of N-Z-1,5-pentanediamine hydrochloride or its derivatives. The initial docking provides a set of plausible binding hypotheses. The MD simulation validates the most promising pose, revealing the dynamics of the interaction and the key residues involved in stabilizing the ligand. Finally, the MM/GBSA calculation provides a quantitative estimate of the binding strength, allowing for the ranking of different chemical modifications.

This guide has provided a framework grounded in established scientific principles and methodologies. The key to meaningful in silico research is not merely the execution of commands, but a deep understanding of the causality behind each step—from the critical decision of protonation states to the nuanced interpretation of a dynamic trajectory. By adhering to these principles of scientific integrity, researchers can leverage computational modeling as a powerful tool to guide and accelerate experimental drug discovery efforts.

References

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Sources

Methodological & Application

how to prepare a stock solution of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Refining the Structure

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I'm now working to deliver the complete report.

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N-Z-1,5-pentanediamine hydrochloride applications in cell biology research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Compound Analysis

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Gathering Initial Data

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Linking to Polyamine Metabolism

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Connecting to Metabolism

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Clarifying Application Context

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developing a high-throughput screening assay with N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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Defining Structure & Content

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Defining Assay Protocol

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Application Notes and Protocols: N-Z-1,5-Pentanediame Hydrochloride as a Chemical Tool for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, as a chemical tool in the context of enzyme inhibition. While this molecule is prominently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1], its core benzyl carbamate structure suggests potential utility as a direct enzyme inhibitor, particularly for enzymes with nucleophilic residues in their active sites. This document will explore the theoretical basis for this application, provide a detailed, hypothetical protocol for screening its inhibitory activity against a model cysteine protease, and discuss the interpretation of potential results. We aim to equip researchers with the foundational knowledge and practical steps to investigate the enzyme inhibitory properties of this and similar chemical entities.

Introduction: Unveiling the Potential of a Bifunctional Chemical Tool

N-Z-1,5-pentanediamine hydrochloride is a commercially available compound recognized for its role as a bifunctional linker in the synthesis of PROTACs[1]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pentanediamine moiety of N-Z-1,5-pentanediamine hydrochloride provides a reactive handle for conjugation to a target-binding ligand, while the benzyl carbamate can be modified to attach to an E3 ligase-binding moiety.

Beyond its established role in targeted protein degradation, the chemical architecture of N-Z-1,5-pentanediamine hydrochloride, specifically the benzyl carbamate group, warrants investigation into its potential as a direct enzyme inhibitor. The carbamate functional group can act as a mimic of the transition state of peptide bond hydrolysis, a common mechanism for protease inhibition. Furthermore, the benzyl group can participate in hydrophobic interactions within an enzyme's active site, potentially contributing to binding affinity. This dual potential as both a PROTAC linker and a putative inhibitor makes N-Z-1,5-pentanediamine hydrochloride a versatile tool in chemical biology and drug discovery.

Theoretical Mechanism of Action: A Focus on Cysteine Proteases

The benzyl carbamate moiety is a key structural feature found in a number of documented enzyme inhibitors, particularly those targeting cysteine proteases.[2][3][4][5] Cysteine proteases, such as cathepsins and the main protease (Mpro) of SARS-CoV-2, utilize a catalytic cysteine residue for peptide bond cleavage. The proposed mechanism of inhibition by a benzyl carbamate-containing compound involves the nucleophilic attack of the catalytic cysteine on the electrophilic carbonyl carbon of the carbamate. This can lead to the formation of a transient or stable covalent adduct, thereby inactivating the enzyme.

The nature of this interaction can result in different modes of inhibition:

  • Reversible Covalent Inhibition: The formation of the covalent bond is reversible, allowing the enzyme to eventually regain activity.

  • Irreversible Covalent Inhibition: The covalent bond is stable, leading to permanent inactivation of the enzyme.

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site.[6]

  • Non-competitive or Mixed Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site), affecting the enzyme's catalytic efficiency.[7]

The pentanediamine portion of N-Z-1,5-pentanediamine hydrochloride could also influence its interaction with target enzymes through electrostatic or hydrogen bonding interactions, potentially guiding the benzyl carbamate moiety into the active site.

Visualizing the Hypothesized Inhibition Mechanism

Inhibition_Mechanism E_Cys Enzyme (Cys-SH) EI_noncovalent Enzyme-Inhibitor (Non-covalent complex) E_Cys->EI_noncovalent Binding I N-Z-1,5-pentanediamine hydrochloride I->EI_noncovalent EI_covalent Enzyme-Inhibitor (Covalent adduct) EI_noncovalent->EI_covalent Nucleophilic attack by Cys-SH Inactive_Enzyme Inactive Enzyme EI_covalent->Inactive_Enzyme Inactivation Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme - Inhibitor (Test & Control) - Substrate - Assay Buffer Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Blanks - Vehicle Controls - Test Inhibitor Dilutions - Positive Control Reagent_Prep->Plate_Setup Preincubation Add Enzyme and Inhibitor Pre-incubate Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Substrate Preincubation->Reaction_Start Data_Acquisition Kinetic Fluorescence Reading in Microplate Reader Reaction_Start->Data_Acquisition Data_Analysis Data Analysis: - Calculate Initial Velocities - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Sources

Application Notes & Protocols: The Strategic Use of N-Z-1,5-Pentanediamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Z-1,5-pentanediamine hydrochloride, also known as N-Benzyloxycarbonyl-1,5-diaminopentane hydrochloride, is a cornerstone bifunctional building block in contemporary organic synthesis. Its unique structure, featuring a five-carbon aliphatic chain with a terminal primary amine and a second amine protected by a benzyloxycarbonyl (Z or Cbz) group, offers chemists precise control over synthetic pathways. This mono-protection strategy is the key to its versatility, enabling sequential, regioselective reactions essential for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, from the synthesis of advanced polymers and polyamides to its critical role as a linker in peptide synthesis and drug discovery, supplemented with detailed, field-tested protocols.

Core Concepts & Physicochemical Profile

The strategic utility of N-Z-1,5-pentanediamine hydrochloride stems from the orthogonal nature of its two functional groups. The free primary amine hydrochloride is a nucleophile, ready for immediate reaction, while the Z-protected amine is inert until a specific deprotection step is performed. The Z-group is a classic carbamate protecting group, stable to a wide range of reaction conditions but readily and cleanly removable by catalytic hydrogenation.[1][2] This allows for a two-stage synthetic approach where one end of the diamine is modified first, followed by deprotection and subsequent reaction at the other end.

Table 1: Physicochemical Properties of N-Z-1,5-Pentanediamine Hydrochloride

PropertyValueReferences
CAS Number 18807-74-4[3][4][5]
Molecular Formula C₁₃H₂₀N₂O₂·HCl[3][4]
Molecular Weight 272.77 g/mol [3][4][5]
Appearance White to off-white crystalline powder[3]
Melting Point 164-175 °C[3][6]
Synonyms Benzyl N-(5-aminopentyl)carbamate hydrochloride, Z-1,5-pentanediamine HCl[3][5]
Solubility Soluble in water[3][6]
Storage Store at 0-8 °C in a dry, well-ventilated place under an inert atmosphere[3][7]

Key Applications in Synthetic Chemistry

Synthesis of Polyamides and Specialty Polymers

N-Z-1,5-pentanediamine hydrochloride serves as a valuable monomer in the synthesis of functional polyamides.[3][8] The free amine can undergo condensation polymerization with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form a polyamide backbone. The Z-protected amine can be carried through the polymerization and later deprotected to introduce reactive sites along the polymer chain for grafting other molecules or for cross-linking, thereby tuning the material's final properties.[9][10] This approach is superior to using unprotected 1,5-diaminopentane (cadaverine) when precise control over the polymer architecture is required.

The general strategy involves reacting the diamine component with a diacid under conditions that promote amide bond formation, often at elevated temperatures or with coupling agents.[11][12]

reagent N-Z-1,5-Pentanediamine Hydrochloride coupling Polycondensation Reaction reagent->coupling diacid Dicarboxylic Acid (e.g., Adipoyl Chloride) diacid->coupling polymer Z-Protected Polyamide coupling->polymer deprotection Deprotection (Hydrogenolysis) polymer->deprotection final_polymer Functional Polyamide (with free amine side chains) deprotection->final_polymer

Caption: Polyamide synthesis workflow using N-Z-1,5-pentanediamine HCl.

Linker Chemistry in Drug Discovery and Bioconjugation

In pharmaceutical development, creating a stable linkage between different molecular fragments is paramount. N-Z-1,5-pentanediamine hydrochloride is an ideal heterobifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][8][13]

  • Step 1: The primary amine is coupled to a payload molecule (e.g., a cytotoxic drug) or a protein-ligand via a standard amide bond formation.

  • Step 2: The resulting conjugate, now bearing a terminal Z-protected amine, can be purified.

  • Step 3: The Z-group is removed via hydrogenolysis to reveal a new primary amine.

  • Step 4: This newly exposed amine is then available for conjugation to a second molecule, such as an antibody or a targeting ligand.[14][15][16]

This sequential approach prevents undesired side reactions and ensures the precise assembly of complex bioconjugates.[17] The five-carbon (C5) chain provides spatial separation between the conjugated entities, which can be critical for maintaining their individual biological activities.

Synthesis of Polyamines and Derivatives

Polyamines like spermidine and spermine are ubiquitous in biology and play vital roles in cell growth and proliferation.[18][19] N-Z-1,5-pentanediamine hydrochloride is an excellent precursor for synthesizing custom polyamine analogs for research. The free amine can be alkylated or acylated, and subsequent deprotection of the Z-group yields a mono-substituted 1,5-diaminopentane. This product can then be used in further synthetic steps to build more complex polyamine structures. This method provides a rational and controlled route to derivatives that are not easily accessible from natural sources.[20]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of N-Z-1,5-pentanediamine hydrochloride to a generic carboxylic acid using HATU, a common and efficient peptide coupling reagent.

Rationale: The hydrochloride salt must be neutralized to free the primary amine for nucleophilic attack. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used for this purpose to avoid competing reactions. HATU activates the carboxylic acid, making it highly susceptible to aminolysis.

Materials:

  • N-Z-1,5-pentanediamine hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes. This pre-activation step forms the active ester.

  • In a separate flask, dissolve N-Z-1,5-pentanediamine hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution and stir for 5 minutes to neutralize the salt.

  • Add the solution of the free-based diamine dropwise to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

cluster_0 Activation cluster_1 Coupling R-COOH R-COOH Active Ester Active Ester R-COOH->Active Ester + HATU, DIPEA HATU HATU Product Z-Protected Amide Product Active Ester->Product + Diamine Diamine N-Z-1,5-Pentanediamine (free base)

Caption: Logical flow of an amide coupling reaction.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol details the standard method for removing the benzyloxycarbonyl (Z) protecting group.

Rationale: Catalytic hydrogenation is the most common and efficient method for Z-group deprotection. The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas cleaves the benzylic C-O bond, releasing the free amine and generating toluene and carbon dioxide as byproducts. Methanol is a common solvent as it readily dissolves the substrate and the catalyst suspends well within it.

Materials:

  • Z-protected substrate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the Z-protected compound (1.0 eq) in methanol in a suitable flask.

  • CAUTION: Perform this step in a well-ventilated fume hood. Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution. The catalyst is often pyrophoric and should be handled with care.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure an inert atmosphere replaced by hydrogen.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates reaction completion (typically 2-12 hours).

  • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The filter cake should not be allowed to dry in the air, as it can be pyrophoric. Quench it with water immediately after filtration.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can often be used without further purification.

Safety, Handling, and Storage

  • Hazard Identification: N-Z-1,5-pentanediamine hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory system irritation.[6] Prolonged or repeated exposure can cause burns.[7][21]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Avoid breathing dust, vapors, or mist. Do not get in eyes, on skin, or on clothing.[7] Keep away from heat, sparks, and open flames.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 0-8 °C is recommended.[3] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]

References

  • GHS SDS. Safety Data Sheet for various amines. [Link]

  • ResearchGate. Improved Synthesis of N‐ methyl Cadaverine. [Link]

  • National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • Impactfactor. The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. [Link]

  • ChemBK. N-Z-1,5-diaminopentane hydrochloride. [Link]

  • National Institutes of Health. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]

  • Royal Society of Chemistry. Green chemical and biological synthesis of cadaverine: recent development and challenges. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Chemical Laboratory, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • Abzena. Custom Designed Linker-Payload Synthesis and Bioconjugation. [Link]

  • National Institutes of Health. Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. [Link]

  • National Institutes of Health. Current ADC Linker Chemistry. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • Google Patents. Method for synthesizing peptide containing n-substituted amino acid.
  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • National Institutes of Health. Polyamines: Functions, Metabolism, and Role in Human Disease Management. [Link]

  • National Institutes of Health. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • PubMed. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][5][8]triazolo[4,3-a][7][8]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. [Link]

  • PubMed. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. [Link]

Sources

appropriate dosage of N-Z-1,5-pentanediamine hydrochloride for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Expanding The Scope

I have expanded my search to include synonyms and related compounds to broaden the scope. I am now looking for established protocols for dose determination in preclinical research. I will start by summarizing the collected data on this compound, which I plan to use in my application notes and protocols. I plan to incorporate pre-formulation and formulation considerations. I will next design a dose-range finding study protocol.

Initiating Comprehensive Search

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Developing Search Strategy

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Gathering Key Data

I've started gathering some initial data on "N-Z-1,5-pentanediamine hydrochloride." I've discovered it has other names, including Z-1,5-pentanediamine hydrochloride and Benzyl N-(5-aminopentyl)carbamate hydrochloride. I also have its CAS number.

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Developing a Protocol

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Refining Protocol Content

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Searching for Examples

I'm now expanding my search for similar compounds. I'm focusing on finding specific examples of dose-ranging studies, especially for water-soluble small molecules and compounds with comparable structures. I will also look for detailed formulation protocols for rodent models to include in the application note.

Expanding Search Focus

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Analyzing Dosage Parameters

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Summarizing the Protocols

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analytical methods for detecting N-Z-1,5-pentanediamine hydrochloride in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of N-Z-1,5-Pentanediamine Hydrochloride

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of N-Z-1,5-pentanediamine hydrochloride in various sample types. N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride[1], is a key chemical intermediate whose purity and concentration must be accurately determined during research and development. This guide presents two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assays of bulk material, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Each protocol is detailed with insights into the rationale behind experimental choices, complete with step-by-step instructions for sample preparation, instrument configuration, and method validation to ensure scientific integrity and reliable results.

Introduction and Analyte Profile

Accurate quantification of N-Z-1,5-pentanediamine hydrochloride is critical for ensuring product quality, stability, and performance in drug development and chemical synthesis. The presence of impurities or incorrect concentrations can significantly impact downstream processes and final product efficacy. The methods detailed herein are designed to provide reliable and reproducible results for researchers, quality control analysts, and formulation scientists.

The analyte possesses a benzyl carbamate ("Z") protecting group, which contains a strong chromophore, making it ideally suited for UV detection. Its hydrochloride salt form ensures good solubility in aqueous and polar organic solvents, facilitating sample preparation.

Table 1: Analyte Chemical Profile

PropertyValueSource
Chemical Name Benzyl N-(5-aminopentyl)carbamate hydrochloride[1]
CAS Number 18807-74-4[1][2]
Molecular Formula C₁₃H₂₁ClN₂O₂[1]
Molecular Weight 272.77 g/mol [1][2]
Chemical Structure Cl⁻ • H₂N(CH₂)₅NHCOOCH₂C₆H₅[2]

Rationale for Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput.

  • HPLC-UV: This technique is the workhorse for quality control of bulk substances and pharmaceutical formulations. Its primary advantages are robustness, cost-effectiveness, and simplicity. The benzyl group on N-Z-1,5-pentanediamine hydrochloride provides strong UV absorbance, allowing for sensitive and direct detection without derivatization. This method is ideal for determining purity and for assaying samples where the analyte is present at moderate to high concentrations (µg/mL to mg/mL range).

  • LC-MS/MS: For applications requiring the highest sensitivity and selectivity, such as analyzing trace levels in biological fluids (e.g., plasma, urine) or detecting low-level impurities, LC-MS/MS is the gold standard.[3][4][5] By monitoring a specific precursor-to-product ion transition, this method virtually eliminates matrix interference, enabling accurate quantification at the ng/mL or even pg/mL level.[3][4]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is optimized for the routine assay and purity determination of N-Z-1,5-pentanediamine hydrochloride in samples such as bulk powder or simple formulations.

Principle of the Method

The analyte is separated from impurities on a reversed-phase C18 column. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, ensures good retention and symmetrical peak shape by keeping the primary amine group protonated. Quantification is achieved by measuring the peak area at the wavelength of maximum absorbance (approximately 251-257 nm for the benzyl group) and comparing it to a calibration curve prepared from certified reference standards.[6]

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std 1. Weigh Reference Standard stock_sol 2. Prepare Stock Solution (1 mg/mL in Diluent) ref_std->stock_sol sample_weigh 1. Weigh Sample sample_sol 2. Prepare Sample Solution (Target ~0.1 mg/mL) sample_weigh->sample_sol cal_curve 3. Create Calibration Curve (Serial Dilutions) stock_sol->cal_curve hplc 4. Inject onto HPLC System sample_sol->hplc Samples cal_curve->hplc Calibrants detect 5. UV Detection (~254 nm) hplc->detect integrate 6. Integrate Peak Area detect->integrate quantify 7. Quantify against Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of N-Z-1,5-pentanediamine hydrochloride.

Protocol: HPLC-UV Analysis

2.3.1. Required Materials and Reagents

  • N-Z-1,5-pentanediamine hydrochloride reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Sodium Acetate (HPLC grade)

  • Water, deionized and filtered (18.2 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • 0.22 µm syringe filters

2.3.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260/1290, Waters Alliance, or equivalentStandard system with quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC Carotenoid, Agilent Zorbax)[7]Provides excellent retention and resolution for this type of moderately polar analyte.
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileIsocratic: 80:20 (A:B) or a shallow gradient if needed.TFA acts as an ion-pairing agent, improving peak shape for the primary amine.[7] An alternative is an acetate buffer at pH 4.8.[6]
Flow Rate 1.0 mL/min[6]Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °C[7]Reduces viscosity and improves peak symmetry and reproducibility of retention time.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
UV Detection 254 nm or wavelength of maximum absorbance determined by PDA scan.The benzyl group provides a strong absorbance in this region.
Diluent Mobile Phase or Water:Acetonitrile (50:50)Ensures compatibility with the mobile phase and prevents peak distortion.

2.3.3. Sample and Standard Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).[6]

  • Sample Preparation: Accurately weigh an amount of sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This yields a target concentration of 100 µg/mL. Filter an aliquot through a 0.22 µm syringe filter before injection.

2.3.4. Method Validation The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[6][8]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (formulation matrix without analyte), and the analyte. Stress the analyte (e.g., with acid, base, heat, light) to demonstrate separation from degradation products.The analyte peak should be free from interference from blank, placebo, or degradants. Peak purity should pass if using a PDA detector.
Linearity Analyze at least five concentrations across the proposed range (e.g., 80-120% of the nominal concentration for an assay).[9] Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy Analyze samples of known concentration at a minimum of three levels (e.g., 80%, 100%, 120%) in triplicate.[9] This can be done by spiking a placebo matrix or by comparison to a reference method.The mean recovery should be within 98.0% to 102.0%.[6]
Precision Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration.[10]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.[6]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[9]The specified range is typically 80% to 120% of the nominal assay concentration.[9]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and demonstrated to have acceptable precision and accuracy.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity quantification of N-Z-1,5-pentanediamine hydrochloride in complex biological matrices like human plasma or urine, where trace-level detection is necessary.[3]

Principle of the Method

Following a rapid sample clean-up step (e.g., protein precipitation), the analyte is separated using a fast LC gradient. The eluent is introduced into a mass spectrometer, typically a triple quadrupole instrument. The analyte is ionized using electrospray ionization (ESI) in positive mode. In the first quadrupole (Q1), the protonated molecular ion ([M+H]⁺) is selected. This precursor ion is fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by filtering out nearly all background noise.[3]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (e.g., 100 µL Plasma) is 2. Add Internal Standard (IS) sample->is ppt 3. Protein Precipitation (e.g., with Acetonitrile) is->ppt centrifuge 4. Centrifuge ppt->centrifuge supernatant 5. Transfer Supernatant to vial centrifuge->supernatant inject 6. Inject onto UPLC/HPLC System supernatant->inject ionize 7. ESI+ Ionization inject->ionize mrm 8. MRM Detection (Precursor → Product Ion) ionize->mrm ratio 9. Calculate Analyte/IS Peak Area Ratio mrm->ratio quantify 10. Quantify against Calibration Curve ratio->quantify

Caption: Workflow for LC-MS/MS analysis following protein precipitation.

Protocol: LC-MS/MS Analysis

3.3.1. Required Materials and Reagents

  • In addition to HPLC reagents:

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available (e.g., N-Z-1,5-pentanediamine-d4 HCl). If not, a structurally similar compound can be used.

  • Control biological matrix (e.g., drug-free human plasma)

3.3.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)Provides narrow peaks and fast run times, which are ideal for high-throughput MS analysis.
MS System Triple Quadrupole MS (e.g., Sciex API 4000+, Waters Xevo TQ-S, Agilent 6460)[5]Required for sensitive and selective MRM-based quantification.
Column C18, 50 mm x 2.1 mm, <2 µm particle sizeShorter column and smaller particles allow for rapid gradient separations with high efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile modifiers like formic acid are essential for efficient ESI ionization.
Gradient 5% B to 95% B over 3-5 minutesA rapid gradient effectively elutes the analyte while minimizing run time.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 - 5 µLSmaller volumes are used to minimize matrix effects and maintain peak shape on smaller columns.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine groups are readily protonated to form positive ions.
MRM Transitions Precursor ([M+H]⁺): m/z 251.2Product: To be determined by infusion. A likely fragment would be m/z 91.1 (tropylium ion) or m/z 108.1 (benzyloxy).The precursor is the protonated parent molecule. Product ions are determined experimentally to find the most intense and stable fragment.

3.3.3. Sample and Standard Preparation

  • Stock and Calibration Standards: Prepare as in the HPLC method, but use the control biological matrix to prepare the final calibration curve standards to mimic the sample matrix.

  • Sample Preparation (Protein Precipitation): [4][5] a. To 100 µL of plasma sample, standard, or blank in a microcentrifuge tube, add 10 µL of the Internal Standard working solution. b. Add 300 µL of cold acetonitrile (containing 0.1% formic acid). c. Vortex vigorously for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to an autosampler vial for analysis.

3.3.4. Method Validation Summary Validation follows similar principles to HPLC but with additional considerations for matrix effects.[3]

ParameterConsiderations for LC-MS/MSTypical Acceptance Criteria
Linearity Use a weighted (1/x or 1/x²) linear regression model, as variance is often higher at the low end of the curve.r² ≥ 0.995. Calibrants should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed using Quality Control (QC) samples prepared in the same matrix at low, medium, and high concentrations. Evaluated within a single run (intra-assay) and across multiple runs (inter-assay).[3]Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).[3]
LLOQ The Lower Limit of Quantification (LLOQ) is the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision.S/N > 10, accuracy within 80-120%, and precision ≤ 20%.
Matrix Effect Evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. A stable isotope-labeled internal standard is the best way to correct for matrix effects.The IS-normalized matrix factor should be consistent across different lots of the matrix, typically with an RSD < 15%.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent and reproducible, though it does not need to be 100%.

Conclusion

This document provides two distinct, robust, and fully characterizable methods for the analysis of N-Z-1,5-pentanediamine hydrochloride. The HPLC-UV method serves as a reliable tool for routine quality control and assay purposes where analyte concentrations are relatively high. For challenging applications requiring trace-level detection in complex matrices, the LC-MS/MS method offers unparalleled sensitivity and specificity. By following the detailed protocols and validation guidelines presented, researchers and scientists can confidently and accurately quantify this important chemical entity, ensuring the integrity and quality of their work.

References

  • Wang, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Karabacak, E., & Akyüz, M. (2019). Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum. ResearchGate. Available at: [Link]

  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922-1927. Available at: [Link]

  • Mathkoor, M.M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Mehvar, R., & Tawardoz, A. (2002). A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 135-45. Available at: [Link]

  • Bui, T.D., et al. (2023). Combined Analysis by GC(RI), GC-MS and 13C NMR of Leaf and Wood Essential Oils from Vietnamese Glyptostrobus pensilis. ResearchGate. Available at: [Link]

  • Mohamed, K. M., & Steenkamp, V. (2015). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. University of Pretoria Repository. Available at: [Link]

  • Fajardo, C., et al. (2020). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. Journal of Translational Medicine. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Available at: [Link]

  • Agilent Technologies. (2014). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent Application Note. Available at: [Link]

  • Rao, A. L., et al. (2017). RP-HPLC Method Development and Validation for the Estimation of Imipramine Hydrochloride in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. Available at: [Link]

  • El-Gindy, A., et al. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. LeoPARD, MDPI. Available at: [Link]

  • NIST. (2021). 1,5-Pentanediamine. NIST Chemistry WebBook. Available at: [Link]

  • Ufele, A. N., et al. (2018). Comparative Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chemical Compounds of Moringa oleifera Leaves and Seeds. IISTE. Available at: [Link]

  • Lopez Garcia, P., et al. (2013). Analytical Method Validation. ResearchGate. Available at: [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics. Available at: [Link]

  • Stankovičová, T., & Kaniansky, D. (2004). Sample preparation in analysis of pharmaceuticals. Journal of Separation Science. Available at: [Link]

  • Miller, M. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available at: [Link]

  • Sultana, N., et al. (2013). Sample preparation for HPLC analysis of drug products. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Al-Asmari, A. I., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules. Available at: [Link]

  • Furusawa, N. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC International. Available at: [Link]

Sources

Application Note: Quantitative Analysis of N-Z-1,5-pentanediamine hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a chemical intermediate often utilized in pharmaceutical synthesis.[1][2] It is a derivative of 1,5-diaminopentane (commonly known as cadaverine), where one of the primary amine groups is protected by a benzyloxycarbonyl (Z or Cbz) group.[3] Accurate quantification of this compound in various matrices, particularly biological fluids like plasma, is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development.

This application note details a robust, sensitive, and specific method for the quantification of N-Z-1,5-pentanediamine hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent polarity of the molecule, due to the free primary amine, presents a challenge for traditional reversed-phase chromatography. Therefore, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds.[4][5][6] The high sensitivity and selectivity of tandem mass spectrometry make it the ideal detection technique for bioanalytical applications.[7]

The methodology described herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical principles.

Physicochemical Properties and Rationale for Method Selection

  • Compound: N-Z-1,5-pentanediamine hydrochloride

  • Synonyms: Benzyl N-(5-aminopentyl)carbamate hydrochloride, N-Cbz-1,5-diaminopentane HCl[1]

  • CAS Number: 18807-74-4[2]

  • Molecular Formula: C₁₃H₂₁ClN₂O₂[1][2]

  • Molecular Weight: 272.77 g/mol [2]

  • Structure:

  • Key Features: The molecule possesses a hydrophobic benzyloxycarbonyl group and a polar primary amine. This amphipathic nature, combined with the polarity imparted by the terminal amine, makes HILIC an excellent choice for chromatographic separation. HILIC leverages a polar stationary phase and a high organic content mobile phase to retain polar analytes, offering an orthogonal separation mechanism to reversed-phase LC.[8][9] Furthermore, the high organic content of the mobile phase enhances ESI efficiency, leading to improved sensitivity in MS detection.[8]

Experimental Workflow

The overall experimental process is outlined below, from sample receipt to final data reporting.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (N₂ Stream) Supernatant->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MRM Tandem MS (MRM) ESI->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Overall workflow for N-Z-1,5-pentanediamine HCl quantification.

Materials and Methods

Reagents and Materials
  • Reference Standard: N-Z-1,5-pentanediamine hydrochloride (≥98.0% purity)

  • Internal Standard (IS): A structurally similar stable isotope-labeled analog (e.g., N-Z-1,5-pentanediamine-d4) is highly recommended. If unavailable, a close structural analog can be used after thorough validation.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Buffers: Ammonium formate and formic acid (LC-MS grade).

  • Matrix: Control (drug-free) human or animal plasma.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.

Instrumentation
  • Liquid Chromatography: A UHPLC or HPLC system capable of delivering precise gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo Scientific TSQ Altis, Waters Xevo TQ-XS).

  • Software: Instrument control and data acquisition/processing software (e.g., Sciex OS, Thermo Chromeleon, Waters MassLynx).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[10][11][12]

  • Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike 10 µL of the IS working solution into each tube (except for blank matrix samples).

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to improve precipitation efficiency and analyte stability.

  • Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube or 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate).

  • Inject: Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Parameters
5.2.1. Liquid Chromatography Conditions

The HILIC method provides robust retention for the polar analyte. The gradient starts with a high percentage of organic solvent to retain the analyte and gradually increases the aqueous component to elute it.

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (or similar HILIC phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1 below

Table 1: LC Gradient Program

Time (min)% A% BCurve
0.00595Initial
3.004060Linear
3.10595Linear
5.00595Linear
5.2.2. Mass Spectrometry Conditions

The analyte contains a primary amine, which is readily protonated, making positive ion electrospray (ESI+) the ideal ionization mode. The benzyloxycarbonyl group is a known site for characteristic fragmentation.[13]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 (Nebulizer) 50 psi
Ion Source Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C

Table 2: Multiple Reaction Monitoring (MRM) Transitions

To determine the optimal MRM transitions, the reference standard should be infused directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation (MS/MS) will then be performed to identify stable, intense product ions. The most intense transition is used for quantification (Quantifier) and a second transition is used for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-Z-1,5-pentanediamine237.291.1 (Tropylium ion)100OptimizedQuantifier
237.2108.1 (protonated cresol)100OptimizedQualifier
Internal Standard (IS)[M+H]⁺ of ISProduct of IS100OptimizedQuantifier

Note: The precursor ion m/z of 237.2 is calculated for the free base (C₁₃H₂₀N₂O₂), not the hydrochloride salt. The collision energy must be optimized empirically for the specific instrument used. The fragmentation to m/z 91.1 (tropylium ion) is a classic fragmentation pattern for benzyl-containing compounds.[14]

Data Analysis and Method Validation

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used. The concentrations of QC and unknown samples are then calculated from this regression equation.

Method Validation

For use in regulated studies, the method must be validated according to guidelines from regulatory bodies such as the FDA or EMA.[15][16][17] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: Typically, a correlation coefficient (r²) > 0.99 is required.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of N-Z-1,5-pentanediamine hydrochloride in plasma. The combination of a streamlined protein precipitation sample preparation protocol with a selective HILIC separation and sensitive tandem mass spectrometry detection allows for accurate and reliable measurement of the analyte. This method is suitable for high-throughput analysis and can be validated to meet regulatory requirements for bioanalytical studies in drug development.

References

  • ChemBK. (2024). N-Z-1,5-diaminopentane hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Coon, J. J., et al. (2008). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH Public Access. Available at: [Link]

  • ResearchGate. (n.d.). Fragment ions observed in the tandem mass spectra of compounds 1-5. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Piras, C., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. NIH National Library of Medicine. Available at: [Link]

  • Chambers, E. E., et al. (2013). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2013). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • LCGC International. (2013). What You Need to Know About HILIC. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Oxford Academic. (2015). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at: [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]

  • Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Available at: [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

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incorporating N-Z-1,5-pentanediamine hydrochloride into a research workflow

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on N-Z-1

I'm starting with broad Google searches to lay the groundwork. I'm focusing on the chemical properties, typical research applications, and established protocols, alongside safety data for N-Z-1, 5-pentanediamine hydrochloride. This initial phase is about building a solid information base.

Gathering Key Data Insights

I'm now diving deeper into N-Z-1, 5-pentanediamine hydrochloride, focusing on its role in organic synthesis, drug discovery, and its use as a polyamide building block. I'm searching for peer-reviewed articles and technical data sheets for reactivity, solubility, and stability insights. I'm also looking for established analytical methods for characterization and investigating potential biological activities and toxicity data for safe handling and experimental design.

Developing Analytical and Protocol Plan

I'm now outlining a detailed structure for the application note. I'll start with an introduction to N-Z-1,5-pentanediamine hydrochloride, moving on to its physicochemical properties, then detailed use protocols. I'm focusing on synthesizing the gathered data into clear explanations. I will include clear tables and diagrams to show quantitative data and workflows, and now I'm thinking of how to best ensure the content demonstrates scientific reasoning and builds trust through expertise.

Formulating a Response

Okay, I'm working on a detailed application note and protocol for incorporating N-Z-1,5-pentanediamine hydrochloride into a research workflow. I've begun with a general overview and am now outlining the key sections and how to best explain the compound's use to this expert user. The introduction will set the stage, and I'm planning out the ideal structure of the application note.

Constructing the Outline

I'm now diving into the specifics of the application note. The introduction will cover an overview, synonyms, and the molecule's key bifunctional nature. I'll briefly touch on applications in synthesis, pharmaceuticals, and polymers. Next, I'm generating a comprehensive table that summarizes its properties, including CAS number, formula, molecular weight, appearance, melting point (with discrepancies noted), and solubility. I'll make sure to cite all sources.

Developing the Content

I've organized the application note into four key sections. First, an introduction and summary of synonyms. I'm building a properties table, noting discrepancies in the literature, especially melting points. Now, I'm focusing on handling and storage, including safety data and proper storage conditions. I'll describe orthogonal protection and its utility with a visual diagram.

Outlining Key Applications

I'm now structuring the application note with an introduction, properties table, and handling/storage details. I'll describe orthogonal protection with a diagram. Next, I'll show the application of peptide synthesis with a workflow diagram and a specific protocol that outlines liberating the free amine. I'm focusing on non-nucleophilic base and solvent choices.

Finalizing the Protocol

I've crafted a comprehensive protocol for peptide synthesis, including liberating the free amine with a non-nucleophilic base and solvent. I'm focusing on carboxylic acid activation and coupling conditions, along with validation methods. I've also incorporated diagrams and figures for clarity and understanding. Next, I will add detail for polymer synthesis using the compound.

Developing the Protocol

I've completed the application note outline. I'm now drafting the introduction and will provide key details of the compound and its uses. I'll describe its synonyms, highlight its bifunctional nature, and cover organic synthesis, pharmaceutical applications, and polymer chemistry. The properties table will include CAS number, formula, molecular weight, and solubility. I will also address handling and storage guidelines.

Refining the Application Note

I'm now integrating information on the utility of orthogonal protection into the main content. I'm focusing on its application in both peptide and polymer synthesis. I'm adding a detailed protocol for peptide synthesis and a method for validation using TLC, NMR, and Mass Spectrometry. Next, I'll describe polyamide synthesis.

Structuring the Response

I'm now building the detailed application note, starting with an introduction covering N-Z-1,5-pentanediamine hydrochloride and its synonyms. I'll highlight its bifunctional nature, and its applications in synthesis, pharmaceuticals, and polymers. I'm compiling key physicochemical properties, including CAS number, molecular weight, melting point, and solubility, along with handling guidelines and safety precautions.

Application Notes and Protocols for the Experimental Characterization of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Novel Compound Evaluation

N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) is a chemical entity with a structure suggestive of potential biological activity.[1][2][3] As a substituted diamine, it possesses functional groups that could mediate interactions with various biomolecules. This document provides a comprehensive experimental framework for the initial investigation of this and similar novel compounds. Our approach is designed to be systematic, progressing from broad, high-throughput in vitro assessments to more focused mechanistic and preliminary in vivo studies. The goal is to build a comprehensive biological profile of the compound, identifying potential therapeutic applications and any associated liabilities early in the drug discovery process.[4] This guide emphasizes not just the "how" but the "why" of experimental design, ensuring a robust and logically sound investigation.

Physicochemical Characterization of N-Z-1,5-pentanediamine hydrochloride

A thorough understanding of the physicochemical properties of a compound is the foundation of any biological study. These properties influence its handling, formulation, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 18807-74-4[2][3]
Molecular Formula C13H20N2O2·HCl[1][2]
Molecular Weight 272.77 g/mol [1][2][3]
Appearance White crystalline powder[1]
Purity ≥ 95-99% (HPLC)[1][2][3]
Melting Point 164-174 °C[1]
Solubility Soluble in water[1]
Storage 0-8 °C[1]

Phase 1: In Vitro Profiling - Establishing a Biological Baseline

The initial phase of investigation focuses on establishing the compound's general biological effects using cell-based assays. This allows for a rapid assessment of cytotoxicity and broad pharmacological activity.

Cytotoxicity Assessment: The Gateway to Further Studies

Rationale: Determining the cytotoxic potential of a compound is a critical first step. It establishes a concentration range for subsequent, more sensitive assays and identifies any overt cellular toxicity that might preclude further development. We will employ two common colorimetric assays, MTT and XTT, which measure metabolic activity as an indicator of cell viability.[5][6][7]

Experimental Workflow:

cluster_0 Cell Line Selection cluster_1 Compound Treatment cluster_2 Viability Assays cluster_3 Data Analysis cell_line_1 Cancer Cell Line (e.g., HeLa) treatment Treat cells with a serial dilution of N-Z-1,5-pentanediamine hydrochloride (e.g., 0.1 µM to 1000 µM) cell_line_1->treatment cell_line_2 Normal Cell Line (e.g., HEK293) cell_line_2->treatment mtt_assay MTT Assay treatment->mtt_assay xtt_assay XTT Assay treatment->xtt_assay data_analysis Calculate IC50 values mtt_assay->data_analysis xtt_assay->data_analysis cluster_0 Affinity-Based Methods cluster_1 Label-Free Methods cluster_2 Genetic and Genomic Approaches affinity_chromatography Affinity Chromatography end Validated Target affinity_chromatography->end pull_down Pull-Down Assays pull_down->end darts DARTS (Drug Affinity Responsive Target Stability) darts->end cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->end crispr_screen CRISPR/Cas9 Screens crispr_screen->end expression_profiling Gene Expression Profiling expression_profiling->end start Novel Compound start->affinity_chromatography start->pull_down start->darts start->cellular_thermal_shift start->crispr_screen start->expression_profiling

Caption: Methodologies for target identification of a novel compound.

Protocol: General Enzyme Inhibition Assay [8][9][10][11][12]

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, its substrate, and N-Z-1,5-pentanediamine hydrochloride in an appropriate buffer.

  • Assay Setup: In a 96-well plate, set up control wells (enzyme, substrate, and vehicle), blank wells (substrate and buffer), and test wells (enzyme, substrate, and a range of concentrations of the compound).

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Elucidating Effects on Cellular Signaling Pathways

Rationale: Many drugs exert their effects by modulating cellular signaling pathways. Investigating the impact of N-Z-1,5-pentanediamine hydrochloride on key signaling cascades can provide valuable mechanistic insights. [13][14][15] Experimental Approach:

  • Hypothesis Generation: Based on the target identified or the observed phenotype, hypothesize which signaling pathways might be affected.

  • Western Blotting: Treat cells with the compound and analyze the phosphorylation status and total protein levels of key signaling proteins (e.g., kinases, transcription factors) by Western blotting.

  • Reporter Assays: Utilize cell lines containing reporter constructs (e.g., luciferase or GFP) under the control of a specific transcription factor to quantify the activation or inhibition of a particular pathway.

Phase 3: In Vivo Characterization - Preliminary Assessment in a Biological System

Rationale: While in vitro studies are essential for mechanistic understanding, in vivo studies are necessary to evaluate the compound's effects in a whole organism, providing preliminary data on its pharmacokinetics, efficacy, and safety. [1][2]It is crucial that all animal studies are conducted in compliance with ethical guidelines and regulations. [16][17][18][19][20]

Acute Toxicity Study

Rationale: An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of the compound and to establish a preliminary safety profile. [21][22][23] Protocol: Acute Toxicity Study in Rodents (e.g., Mice or Rats) [24][25]

  • Animal Selection: Use a rodent species, typically mice or rats, as they are well-characterized models for initial toxicity screening. [24][25]2. Dose Selection: Based on the in vitro cytotoxicity data, select a range of doses, including a high dose expected to produce some toxicity, a low dose, and intermediate doses.

  • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a control group that receives the vehicle only.

  • Observation: Closely monitor the animals for clinical signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of 14 days.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals and collect major organs for histopathological examination to identify any treatment-related changes.

Preliminary Pharmacokinetic (PK) Study

Rationale: A preliminary PK study provides information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism. This is crucial for designing dosing regimens for future efficacy studies.

Experimental Design:

  • Animal Model: Typically performed in rats.

  • Dosing: Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals.

  • Sample Collection: Collect blood samples at various time points after dosing.

  • Bioanalysis: Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion: A Roadmap for Discovery

The experimental design outlined in this document provides a comprehensive and logical framework for the initial investigation of N-Z-1,5-pentanediamine hydrochloride or any novel chemical entity. By systematically progressing from broad in vitro profiling to focused mechanistic studies and preliminary in vivo assessments, researchers can efficiently build a detailed biological profile of a compound, enabling informed decisions about its potential for further development as a therapeutic agent. Adherence to rigorous scientific principles and ethical guidelines is paramount throughout this process to ensure the generation of high-quality, reliable data. [16][17][18][19][20]

References

  • ChemBK. N-Z-1,5-diaminopentane hydrochloride. Available from: [Link]

  • National Institutes of Health. Guidelines for the Responsible Conduct of Research. Available from: [Link]

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available from: [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]

  • PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists. Available from: [Link]

  • Carnegie Mellon University. De novo design of new chemical entities with AI methods. Available from: [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available from: [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • Taconic Biosciences. The Role of Mouse Models in Drug Discovery. Available from: [Link]

  • University of Pittsburgh School of Medicine. GUIDELINES FOR THE RESPONSIBLE CONDUCT OF RESEARCH. Available from: [Link]

  • FDA. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry. Available from: [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]

  • Aurora Biomed. Screening of Natural Compounds for Pharmaceuticals. Available from: [Link]

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • PharmaFeatures. De Novo Molecular Design: The Chemical Hunt Continues. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • National Science Foundation. Responsible and Ethical Conduct of Research. Available from: [Link]

  • National Institute of Allergy and Infectious Diseases. Guidance on Training in the Responsible Conduct of Research. Available from: [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]

  • PMC. Justification for species selection for pharmaceutical toxicity studies. Available from: [Link]

  • MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Available from: [Link]

  • ACS Omega. Universal Approach to De Novo Drug Design for Target Proteins Using Deep Reinforcement Learning. Available from: [Link]

  • ResearchGate. (PDF) Techniques for Measuring Cellular Signal Transduction. Available from: [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • PubMed. Application of pharmaceutical profiling assays for optimization of drug-like properties. Available from: [Link]

  • ResearchGate. Juvenile Animal Toxicity Study Designs to Support Pediatric Drug Development. Available from: [Link]

  • UCL. Target Identification and Validation (Small Molecules). Available from: [Link]

  • ResearchGate. De Novo Design: From Models to Molecules. Available from: [Link]

  • Yale School of Medicine. Requirements and Resources for Training in the Responsible Conduct of Research | MD-PhD Program. Available from: [Link]

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N-Z-1,5-pentanediamine hydrochloride as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving deep into Google, aiming to establish a solid base of knowledge about N-Z-1, 5-pentanediamine hydrochloride. I'm focusing on its chemical nature, synthesis methods, and its use as a precursor, ensuring a broad understanding. This lays the groundwork.

Expanding Precursor Understanding

I'm now expanding my research beyond initial Google searches. I'm actively seeking specific reaction mechanisms and protocols for N-Z-1,5-pentanediamine hydrochloride, especially in chemistry journals. I'm also exploring review articles to provide a broader context in medicinal chemistry and materials science, to ensure a well-rounded foundation.

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Defining Core Objectives

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Application Notes & Protocols: N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Photostabilization

Section 1: Compound Identification and Significance

1.1. Clarification of Nomenclature

The compound central to this guide is N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine . It is crucial to note that this is the scientifically and commercially recognized identity for a widely used high-molecular-weight (HMW) Hindered Amine Light Stabilizer (HALS). The query "N-Z-1,5-pentanediamine hydrochloride" likely represents a variation or misnomer of this core structure. This document will focus on the well-documented 1,6-hexanediamine derivative, a cornerstone of polymer stabilization technology.

1.2. Introduction to Hindered Amine Light Stabilizers (HALS)

Polymers, when exposed to environmental stressors like ultraviolet (UV) radiation from sunlight and heat, undergo a process called photo-oxidation.[1] This degradation process involves the generation of highly reactive free radicals that attack the polymer chains, leading to undesirable changes such as discoloration, cracking, loss of strength, and embrittlement.[2]

Hindered Amine Light Stabilizers (HALS) are a class of additives that are exceptionally effective at protecting polymers from this type of degradation.[3][4] Unlike UV absorbers, which function by absorbing UV radiation and dissipating it as heat, HALS do not absorb UV light.[3][4] Instead, they act as potent radical scavengers, actively interrupting the chain reactions of degradation.[3][4][5] N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine is a premier example of this class, valued for its high efficiency, low volatility, and excellent compatibility with a wide range of polymers.

Section 2: The Regenerative Mechanism of Action (The Denisov Cycle)

The remarkable longevity and efficiency of HALS are due to a regenerative catalytic cycle, often referred to as the Denisov Cycle.[2][4] This mechanism allows a single HALS molecule to neutralize numerous free radicals without being consumed, providing long-lasting protection at relatively low concentrations.[2][3]

The process can be broadly understood through the following steps:

  • Activation: The secondary amine of the HALS molecule is oxidized to form a stable nitroxide radical (>N-O•).

  • Radical Trapping: This nitroxide radical is a highly efficient scavenger. It reacts with and neutralizes the polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•) that are the primary drivers of degradation.[4]

  • Regeneration: Through a series of subsequent reactions with other radical species, the HALS molecule is regenerated from intermediate species (like alkoxyamines and hydroxylamines), allowing it to re-enter the cycle and continue its protective function.[4][6]

This cyclic process is the key to the superior performance of HALS compared to conventional stabilizers that are consumed during the stabilization process.[2]

Denisov_Cycle cluster_polymer Polymer Degradation cluster_hals HALS Protective Cycle Polymer Polymer (PH) R_radical Alkyl Radical (P•) Polymer->R_radical + O₂, UV ROO_radical Peroxy Radical (POO•) R_radical->ROO_radical + O₂ Aminoether Aminoether (>NOR) R_radical->Aminoether Trapped By ROO_radical->Polymer + PH - POOH HALS Hindered Amine (>NH) ROO_radical->HALS Oxidizes Nitroxide Nitroxide Radical (>NO•) HALS->Nitroxide + POO• Nitroxide->Aminoether + P• Aminoether->Nitroxide + POO• Hydroxylamine Hydroxylamine (>NOH) Aminoether->Hydroxylamine Hydroxylamine->Nitroxide + POO• Workflow cluster_prep Sample Preparation cluster_weather Accelerated Weathering cluster_analysis Data Analysis A 1. Material Weighing (PP & HALS at 0.5% w/w) B 2. Melt Compounding (Twin-Screw Extruder @ 190-220°C) A->B C 3. Pelletization of Extrudate B->C D 4. Compression Molding (Plaques: 150x150x2mm @ 200°C) C->D E 5. Initial Analysis (T=0) (FTIR, Color, Tensile) D->E F 6. Xenon Arc Exposure (ASTM G155 Cycle 1) E->F G 7. Periodic Removal (e.g., 250, 500, 1000 hours) F->G H 8. Post-Exposure Analysis (FTIR, Color, Tensile) G->H I 9. Calculate Carbonyl Index (from FTIR spectra) H->I J 10. Calculate Color Change (ΔE*) (from Colorimetry data) I->J K 11. Evaluate Retained Tensile Strength (%) J->K

Caption: Experimental workflow for HALS performance evaluation.

4.4. Step-by-Step Methodology

  • Preparation (Control & Stabilized Samples):

    • Prepare two batches of material: a "Control" batch with only PP and a "Stabilized" batch with PP and 0.5% (w/w) of the HALS.

    • Thoroughly dry the polymer resin to prevent hydrolysis during processing.

    • Causality: Drying is essential as moisture can cause polymer degradation at high temperatures, confounding the results.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder to 190-220°C for polypropylene.

    • Feed the premixed polymer and stabilizer into the extruder. The screw design should ensure thorough distributive and dispersive mixing.

    • Extrude the molten polymer blend through a die and cool the strands in a water bath.

    • Causality: Melt blending is the industry-standard method for ensuring homogeneous dispersion of additives within the polymer matrix, which is critical for uniform protection. [7]

  • Sample Fabrication:

    • Pelletize the cooled strands.

    • Place the pellets into a 150x150x2mm mold and compression mold them into plaques using a heated press at 200°C and 10 MPa pressure.

    • Allow the plaques to cool slowly to minimize internal stresses.

Section 5: Characterization and Performance Validation

This section describes the self-validating system, where the efficacy of the protocol (HALS incorporation) is quantitatively measured.

5.1. Accelerated Weathering

  • Place both control and stabilized plaques into a Xenon arc weathering chamber.

  • Use a standard cycle such as ASTM G155 Cycle 1, which simulates sunlight and moisture. [1][8]* Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours) for analysis.

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To monitor the chemical degradation of the polymer.

  • Method: Use an FTIR spectrometer with an ATR accessory to analyze the surface of the plaques. [9]* Analysis: The primary indicator of photo-oxidation in polyolefins is the formation of carbonyl groups (C=O), which appear as a distinct peak in the IR spectrum around 1715 cm⁻¹. [10]The Carbonyl Index (CI) can be calculated as the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H bend peak).

    • CI = Absorbance at ~1715 cm⁻¹ / Absorbance at reference peak

  • Expected Result: The stabilized sample will show a significantly slower rate of increase in the Carbonyl Index compared to the control. [11] 5.3. Colorimetry

  • Purpose: To quantify visible changes like yellowing or fading.

  • Method: Use a colorimeter to measure the L, a, and b* values of the samples.

  • Analysis: Calculate the total color change (ΔE*) relative to the unexposed (T=0) sample.

    • ΔE = √[(ΔL)² + (Δa)² + (Δb)²]**

  • Expected Result: The stabilized sample will exhibit a much lower ΔE* value at each time interval, indicating superior color stability. [12] 5.4. Mechanical Testing

  • Purpose: To measure the retention of mechanical integrity.

  • Method: Cut dumbbell-shaped specimens from the plaques and test their tensile strength and elongation at break according to ASTM D638.

  • Analysis: Plot the percentage of retained tensile strength and elongation over time.

  • Expected Result: The stabilized sample will retain a significantly higher percentage of its initial mechanical properties.

Section 6: Safety and Handling
  • Hazards: N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine is classified as harmful if swallowed and can cause severe skin burns and eye damage. [13][14]It may also be harmful to aquatic life with long-lasting effects. [13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [13][15]* Handling: Use in a well-ventilated area. Avoid breathing dust. [14]Prevent dust formation and accumulation. [13]Take precautionary measures against static discharge. [14]* First Aid:

    • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help. [13] * Skin: Take off contaminated clothing immediately. Wash with plenty of water. [15] * Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical help. [13] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [13]* Storage: Store locked up in a corrosion-resistant container. [13]Keep only in the original packaging. [13]

References
  • N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine Safety Data Sheets. [URL: https://www.chemsrc.com/en/cas/61260-55-7_843389.html]
  • Light Stabilizers (HALS) Definition & Mechanism | Baoxu Chemical. [URL: https://www.baoxuchem.com/info/light-stabilizers-hals-definition-mechanism-78614393.html]
  • Hindered amine light stabilizers - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hindered_amine_light_stabilizer]
  • What Are Hindered Amine Light Stabilizers (HALS)? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.
  • An In-depth Technical Guide to the Photostabilization Principles of Hindered Amine Light Stabilizers (HALS) in Polymers - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-photostabilization-principles-of-hindered-amine-light-stabilizers-hals-in-polymers/]
  • The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer - MDPI. [URL: https://www.mdpi.com/2079-6412/10/4/374]
  • (PDF) The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer - ResearchGate. [URL: https://www.researchgate.net/publication/340510123_The_Effects_of_Adding_Different_HALS_on_the_Curing_Process_Film_Properties_and_Lightfastness_of_Refined_Oriental_Lacquer]
  • N,N,N′,N′-Tetramethyl-1,6-hexanediamine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t20800]
  • 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123136]
  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.0c00378]
  • Weathering Testing Standards for Polymers - atlas-mts.com. [URL: https://www.atlas-mts.
  • Accelerated Weathering Testing for Plastics and Polymers - Intertek. [URL: https://www.intertek.
  • Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics - MDPI. [URL: https://www.mdpi.com/2073-4360/15/4/947]
  • Identifying Failures and Ensuring Quality of Plastics Using FTIR - The Madison Group. [URL: https://www.madisongroup.com/news-publications/technical-papers/identifying-failures-and-ensuring-quality-of-plastics-using-ftir/]
  • What Makes FTIR Spectroscopy a Game-Changer in Polymer Research? - AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=23332]
  • Infrared Spectroscopy in Analysis of Polymer Degradation | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). [URL: https://www.
  • Safety Data Sheet: N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine - Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • Safety Data Sheet: Hexamethylene diamine - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4465-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI2ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oM2EvaDhiLzkwNzU0NjI0MjI1NTgucGRmfDk1YjYyZDYwY2Y0YmU3NjE3Y2ZkM2QzM2I4YjVjYjI3Y2JmZDAxZWYxYjA1YjQ1MGUzMDUzNjE0OGY1YmQ0ZWY]
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Application Notes and Protocols for N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of N-Z-1,5-pentanediamine hydrochloride (CAS: 18807-74-4). As a key building block in pharmaceutical development, polymer chemistry, and biochemical research, understanding its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies grounded in established safety standards.

Section 1: Compound Profile and Physicochemical Properties

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is the hydrochloride salt of N-Z-1,5-pentanediamine.[1][3] The presence of the benzyloxycarbonyl (Z) protecting group on one of the amine functions makes it a valuable intermediate in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][] Its hydrochloride salt form enhances its stability and confers excellent solubility in water.[1]

Causality Note: The hydrochloride salt form is generally more stable and easier to handle as a crystalline solid compared to its free-base form, which is often an oil and more susceptible to degradation (e.g., via atmospheric CO2). The salt form mitigates the volatility and reactivity of the free amine.

Table 1: Physicochemical and Identification Data for N-Z-1,5-pentanediamine hydrochloride

PropertyValueSource(s)
CAS Number 18807-74-4[1][2][3][5]
Molecular Formula C₁₃H₂₀N₂O₂·HCl[1]
Molecular Weight 272.77 g/mol [1][3][5]
Appearance White crystalline powder[1][]
Melting Point 164-175 °C[1][][6]
Solubility Excellent in water[1]
Common Synonyms Z-1,5-pentanediamine hydrochloride, Benzyl N-(5-aminopentyl)carbamate HCl[1][2][3]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as hazardous. A thorough understanding of its potential risks is the foundation of a safe experimental workflow. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation
Eye Irritation2 / 2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Expert Commentary on Hazards:

  • Irritation: The irritation potential stems from the amine hydrochloride functionality. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), the compound can dissociate, creating a localized acidic environment that can irritate tissues.

  • Respiratory Irritation: As a fine crystalline powder, the dust can be easily inhaled. The particles can settle in the respiratory tract, causing irritation. This underscores the critical need for handling the solid material within a controlled environment like a chemical fume hood.

  • Sensitization: The potential for skin sensitization means that repeated exposure may lead to an allergic reaction (allergic contact dermatitis) in some individuals. It is crucial to prevent initial skin contact to avoid developing sensitivity.

Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for safe handling.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on the potential for exposure during a specific task.

Table 3: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale and Best Practices
Hand Nitrile gloves (minimum)Provides a barrier against incidental contact. For prolonged handling or immersion, consult a chemical resistance chart. Always inspect gloves before use and wash hands thoroughly after removal.
Eye/Face Tight-sealing safety goggles and a face shieldGoggles protect against dust particles and splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory NIOSH/MSHA-approved N95 dust mask (at minimum)Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup. Use only under a chemical fume hood is the primary recommendation.[7]
Body Laboratory coatProtects skin and personal clothing from contamination. Ensure it is fully buttoned.
Step-by-Step Handling Protocols

Protocol 3.3.1: Weighing and Handling the Solid Compound

  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of N-Z-1,5-pentanediamine hydrochloride onto the analytical balance inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.

  • Transfer: Gently add the weighed solid to the reaction vessel or solvent.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood using a damp cloth (e.g., with 70% ethanol) to wipe up any residual dust. Dispose of the cloth as hazardous waste.

Protocol 3.3.2: Preparing Solutions

  • Preparation: Perform all steps inside a chemical fume hood. Don appropriate PPE.

  • Solvent Addition: Place a stir bar in the receiving flask. Add the chosen solvent (e.g., deionized water) to the flask.

  • Dissolution: Slowly add the pre-weighed N-Z-1,5-pentanediamine hydrochloride to the solvent while stirring to facilitate dissolution and prevent clumping.

  • Storage: Once fully dissolved, cap and label the solution container clearly. The label must include the chemical name, concentration, date, and appropriate hazard pictograms.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area with a recommended temperature range of 0-8 °C.[1][] Keep the container tightly sealed to prevent moisture absorption. Store locked up.[8]

  • Incompatible Materials: Segregate from incompatible materials to prevent dangerous reactions.

Table 4: Chemical Incompatibilities

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, NitratesCan cause vigorous or explosive reactions.
Strong Bases Sodium Hydroxide, Potassium HydroxideWill deprotonate the hydrochloride salt, liberating the free amine, which may be more reactive or volatile.
Acids & Acid Anhydrides Strong mineral acids, Acetic anhydrideWhile it is a hydrochloride salt, mixing with other strong acids or reactive acylating agents is not advised without a specific synthetic goal.[7]
Diagram: Storage Segregation Logic

StorageSegregation cluster_storage Chemical Storage Area cluster_main N-Z-1,5-pentanediamine HCl Storage cluster_incompatible Store Separately main_chem N-Z-1,5-pentanediamine hydrochloride (Store at 0-8 °C) oxidizers Strong Oxidizers main_chem->oxidizers bases Strong Bases main_chem->bases acids Other Acids main_chem->acids

Caption: Logical separation of N-Z-1,5-pentanediamine hydrochloride from incompatible chemical classes.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[8] Wash skin thoroughly with soap and plenty of water. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Response Protocol

Diagram: Spill Response Workflow

SpillResponse start Spill Detected assess Assess Spill Size (Minor vs. Major) start->assess evacuate Evacuate Area Alert Safety Officer assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill end Spill Cleaned evacuate->end Await Professional Response absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->absorb collect Carefully Sweep/Scoop into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area with a Damp Cloth collect->decontaminate dispose Dispose of Waste and Contaminated Materials as Hazardous Waste decontaminate->dispose dispose->end

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Solid, <5g):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the area with a damp cloth and dispose of the cloth in the waste container.

  • Wash hands thoroughly.

Major Spill:

  • Evacuate the immediate area.

  • Alert colleagues and contact your institution's safety officer or emergency response team.

  • Do not attempt to clean up a major spill without proper training and equipment.

Section 6: Waste Management and Disposal Protocol

Chemical waste must be managed responsibly to protect human health and the environment.[9] All waste containing N-Z-1,5-pentanediamine hydrochloride must be treated as hazardous waste.

Guiding Principles
  • Inventory: All hazardous waste, including that containing this compound, must be included in your laboratory's hazardous substance inventory.[10][11]

  • Labeling: Waste containers must be clearly and accurately labeled. The label must include "Hazardous Waste," the chemical name(s), approximate concentrations, relevant hazard pictograms, and the date of accumulation.[10][11]

  • Segregation: Do not mix incompatible waste streams. Solid and liquid waste should be kept separate.[11]

Diagram: Waste Disposal Workflow

WasteDisposal cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats, excess solid chemical) solid_container Collect in a designated, sealed, and labeled 'Solid Hazardous Waste' container solid_waste->solid_container liquid_waste Aqueous/Organic Solutions liquid_container Collect in a designated, sealed, and labeled 'Liquid Hazardous Waste' container liquid_waste->liquid_container storage Store waste container in a designated secondary containment area solid_container->storage liquid_container->storage pickup Arrange for pickup by Institution's Environmental Health & Safety (EHS) Office storage->pickup

Caption: Workflow for the collection and disposal of hazardous chemical waste.

Disposal Protocols

Protocol 6.2.1: Solid Waste Disposal

  • Collect all dry waste contaminated with N-Z-1,5-pentanediamine hydrochloride (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled solid hazardous waste container.

  • Keep the container sealed when not in use.

  • When the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Protocol 6.2.2: Liquid Waste Disposal

  • Collect all aqueous and organic solutions containing the compound in a dedicated, compatible, and clearly labeled liquid hazardous waste container.

  • Do not fill the container beyond 90% capacity to allow for expansion.

  • Store the sealed container in a secondary containment bin.

  • Arrange for disposal through your institution's EHS office. Do not pour down the drain.[7]

Protocol 6.2.3: Empty Container Disposal

  • Triple rinse the empty container with a suitable solvent (e.g., water).

  • Collect the rinsate as hazardous liquid waste.

  • After rinsing, completely deface or remove the original label.[11]

  • The cleaned and defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[11] If the container cannot be safely cleaned, it must be disposed of as solid hazardous waste.[11]

Section 7: References

  • National Hazardous Substances Library. (n.d.). General Handling and Storage Information. Retrieved from the National Hazardous Substances Library. [Link]

  • CRC NZ. (2024). Safety Data Sheet F22. Retrieved from CRC NZ website. [Link]

  • ChemBK. (2024). N-Z-1,5-diaminopentane hydrochloride. Retrieved from ChemBK website. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago website. [Link]

  • New Zealand Legislation. (2001). Hazardous Substances (Disposal) Regulations 2001. Retrieved from legislation.govt.nz. [Link]

  • WorkSafe New Zealand. (2017). New rules for hazardous substances. Retrieved from WorkSafe New Zealand website. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Z-1,5-Pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Z-1,5-pentanediamine hydrochloride (benzyl N-(5-aminopentyl)carbamate hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. N-Z-1,5-pentanediamine hydrochloride serves as a critical building block in the development of pharmaceuticals and specialty polymers[1][].

This document moves beyond simple protocols to explain the underlying chemical principles, providing a robust framework for troubleshooting and process improvement.

Core Concepts: The Chemistry of Mono-N-Cbz Protection

The synthesis of N-Z-1,5-pentanediamine hydrochloride is fundamentally an N-protection reaction. The goal is to selectively protect one of the two primary amine groups of 1,5-pentanediamine (also known as cadaverine) with a benzyloxycarbonyl (Cbz or Z) group.

The most common and effective method for this transformation is the Schotten-Baumann reaction . This reaction involves the acylation of an amine with an acid chloride (in this case, benzyl chloroformate or Cbz-Cl) under biphasic, aqueous alkaline conditions[3][4]. The base, typically sodium hydroxide or sodium carbonate, is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation[5].

The primary challenge in this synthesis is achieving mono-protection. Since 1,5-pentanediamine has two nucleophilic amine groups, there is a significant risk of forming the di-protected byproduct, N,N'-di-Z-1,5-pentanediamine. Controlling the reaction stoichiometry and conditions is paramount to maximizing the yield of the desired mono-protected product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy for preparing N-Z-1,5-pentanediamine hydrochloride?

The most reliable and scalable method is the Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl) as the protecting group reagent[6][7]. This approach is well-documented, uses relatively inexpensive reagents, and can be optimized to favor the desired mono-protected product[8][9]. The final product is isolated as the hydrochloride salt, which enhances its stability and typically makes it a crystalline solid that is easier to handle and purify[].

Q2: Why is a biphasic solvent system (e.g., organic solvent and water) recommended?

The biphasic system is a hallmark of the Schotten-Baumann conditions[4]. It serves two main purposes:

  • Reagent Segregation: The amine starting material is soluble in the aqueous phase, while the reactive benzyl chloroformate is dissolved in the organic phase. This separation helps to control the reaction rate and minimizes the hydrolysis of the Cbz-Cl in the aqueous base before it can react with the amine[3].

  • Product & Byproduct Separation: The desired product and unreacted diamine remain primarily in the aqueous phase (especially after acidification), while organic-soluble byproducts can be easily removed with the organic layer during workup.

Q3: How can I control the reaction to favor mono-protection over di-protection?

Achieving high selectivity for the mono-protected product is the central challenge. The key strategies are:

  • Stoichiometric Control: Use a molar excess of the diamine relative to the benzyl chloroformate. This ensures that the Cbz-Cl is more likely to encounter an unprotected diamine molecule than a mono-protected one.

  • Slow Reagent Addition: Add the solution of benzyl chloroformate dropwise to the vigorously stirred diamine solution at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, further reducing the probability of a second reaction.

  • Vigorous Stirring: Ensures efficient mixing between the organic and aqueous phases, preventing localized high concentrations of Cbz-Cl which would favor di-protection.

Q4: Why is it necessary to maintain a basic pH during the reaction?

Maintaining a basic pH (typically between 8 and 10) is critical for several reasons[10]:

  • Nucleophilicity: The amine must be in its free base form (R-NH₂) to act as a nucleophile. In acidic conditions, it becomes protonated to its ammonium salt (R-NH₃⁺), which is not nucleophilic.

  • Acid Neutralization: The reaction produces one equivalent of HCl[7]. The base neutralizes this acid, preventing it from protonating and deactivating the remaining amine starting material[5]. Failure to neutralize the acid will stall the reaction and drastically reduce the yield. For precise control, a buffer system such as a 2:1 mixture of Na₂CO₃ and NaHCO₃ can be effective at maintaining the optimal pH range[10].

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: My reaction yield is significantly lower than expected.

Low yield is the most common issue. The following guide will help you diagnose the potential cause.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Check_pH Was pH maintained at 8-10 during Cbz-Cl addition? Start->Check_pH Check_Temp Was the reaction kept cold (0-5 °C) during addition? Check_pH->Check_Temp Yes pH_Low Problem: Amine Protonation Cbz-Cl reacts with water/base instead of amine. Check_pH->pH_Low No (Too Low) pH_High Problem: Cbz-Cl Hydrolysis Fast hydrolysis of Cbz-Cl at very high pH. Check_pH->pH_High No (Too High) Check_Stoich Was an excess of 1,5-pentanediamine used? Check_Temp->Check_Stoich Yes Temp_High Problem: Side Reactions Increased rate of Cbz-Cl hydrolysis and di-protection. Check_Temp->Temp_High No Check_Workup Was the workup procedure followed correctly? Check_Stoich->Check_Workup Yes Stoich_Bad Problem: Di-protection Favored Excess Cbz-Cl leads to the formation of the di-substituted byproduct. Check_Stoich->Stoich_Bad No Workup_Loss Problem: Product Loss Product is water-soluble; excessive washing or improper phase separation can cause loss. Check_Workup->Workup_Loss No Solution_pH Solution: Use a pH meter or buffer. Ensure base is not consumed before addition. pH_Low->Solution_pH pH_High->Solution_pH Solution_Temp Solution: Use an ice/salt bath. Add Cbz-Cl solution slowly. Temp_High->Solution_Temp Solution_Stoich Solution: Use 1.5-3 equivalents of diamine. Verify reagent purity. Stoich_Bad->Solution_Stoich Solution_Workup Solution: Saturate aqueous phase with NaCl to reduce product solubility before extraction. Workup_Loss->Solution_Workup

Caption: Troubleshooting workflow for low yield.

Problem: My final product is an oil and will not crystallize.

An oily product can be frustrating but is often solvable.

  • Q: Have you confirmed product formation?

    • A: Before attempting purification, confirm that the desired product has been formed using techniques like ¹H NMR or Mass Spectrometry. An oily substance could indicate a mixture of impurities or the free base form of the product rather than the hydrochloride salt.

  • Q: How was the hydrochloride salt formed?

    • A: The hydrochloride salt is crucial for obtaining a crystalline solid. After the reaction and initial workup to remove the di-protected byproduct, the aqueous layer containing the mono-protected amine should be acidified with concentrated HCl to a pH of ~1-2. Failure to sufficiently acidify will result in the free base, which is often an oil.

  • Q: What if it's still an oil after acidification?

    • A: This suggests the presence of impurities that are inhibiting crystallization.

      • Thoroughly Wash: Before acidification, wash the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate to remove any residual di-Z-product or benzyl alcohol (from Cbz-Cl hydrolysis).

      • Solvent Trituration: Try adding a non-polar solvent (e.g., diethyl ether, hexanes) to your oil and stirring or sonicating. This can sometimes induce precipitation of the desired salt.

      • Recrystallization: If a crude solid can be obtained, recrystallization is the next step. Common solvent systems include methanol/diethyl ether or ethanol/ethyl acetate.

Problem: My characterization (e.g., NMR) shows significant impurities.

Identifying impurities is key to modifying the procedure to avoid them.

Potential Impurity Likely Cause Identification (¹H NMR) Mitigation Strategy
N,N'-di-Z-1,5-pentanediamine Excess Cbz-Cl; poor mixing; high temperature.Symmetrical structure. Absence of free -NH₂ protons. Integration of benzyl protons will be double that of the mono-product relative to the pentane chain.Use excess diamine; slow Cbz-Cl addition at 0 °C with vigorous stirring.
Unreacted 1,5-pentanediamine Incomplete reaction.Will be protonated to its salt. May be difficult to see but can be detected by LC-MS.Ensure sufficient Cbz-Cl was added and that pH was maintained.
Benzyl Alcohol Hydrolysis of benzyl chloroformate.Characteristic signals for the benzyl CH₂ (~4.6 ppm) and aromatic protons (~7.3 ppm).Keep the reaction cold and minimize reaction time once complete. Easily removed by extraction.
Urea-type byproducts Reaction of the amine with CO₂ from air or with isocyanate impurities.Complex signals in the amide region of the NMR.Keep the reaction vessel under an inert atmosphere (N₂ or Ar). Use high-purity reagents.

Experimental Protocols

Protocol 1: Synthesis of N-Z-1,5-Pentanediamine Hydrochloride

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products cluster_final Final Product R1 1,5-Pentanediamine P1 N-Z-1,5-pentanediamine (Free Base) R1->P1 NaOH (aq) / Dioxane 0-5 °C R2 Benzyl Chloroformate (Cbz-Cl) R2->P1 NaOH (aq) / Dioxane 0-5 °C P2 HCl R2->P2 FP N-Z-1,5-pentanediamine Hydrochloride P1->FP Conc. HCl

Caption: Overall synthesis scheme.

Materials:

  • 1,5-Pentanediamine (e.g., 2.04 g, 20 mmol)

  • Sodium Hydroxide (NaOH) (e.g., 1.6 g, 40 mmol)

  • Benzyl Chloroformate (Cbz-Cl) (e.g., 1.71 g, 10 mmol)

  • Dioxane or THF

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Chloride (Brine)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-pentanediamine (2.0 eq) and sodium hydroxide in 50 mL of water.

  • Cool the flask in an ice/water bath to 0-5 °C with vigorous stirring.

  • In a separate flask, dissolve benzyl chloroformate (1.0 eq) in 25 mL of dioxane.

  • Add the Cbz-Cl solution dropwise to the stirred aqueous solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Monitor the pH and ensure it remains >9.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with DCM (3 x 50 mL) to remove the di-protected byproduct and other organic impurities.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 by adding concentrated HCl dropwise.

  • Saturate the acidified aqueous layer with solid NaCl to decrease the solubility of the product hydrochloride salt.

  • Extract the product into DCM or a suitable organic solvent (e.g., 5 x 50 mL). Note: If the product precipitates, it can be collected by filtration.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Z-1,5-pentanediamine hydrochloride, typically as a white solid or semi-solid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of hot methanol or ethanol to fully dissolve the solid.

  • Slowly add a non-polar solvent, such as diethyl ether or ethyl acetate, dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few more drops of the hot alcohol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) for several hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to obtain pure N-Z-1,5-pentanediamine hydrochloride.

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). Wikidot.
  • Protecting Groups - Lokey Lab Protocols. (2017). Wikidot.
  • Schotten–Baumann reaction - Grokipedia. (n.d.). Grokipedia.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Chemistry Schotten Baumann Reaction. (n.d.).
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023). Frontiers in Bioengineering and Biotechnology, 10.
  • Scheme 2. Carbamate Formation and Side Reactions. (n.d.).
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023). Frontiers in Bioengineering and Biotechnology, 10.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • N-Z-1,5-pentanediamine hydrochloride | 18807-74-4. (n.d.). J&K Scientific.
  • N-Z-1,5-pentanediamine hydrochloride | CAS 18807-74-4. (n.d.). Santa Cruz Biotechnology.
  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (n.d.).
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2023).
  • Selective Cleavage of Cbz-Protected Amines. (2001). Organic Letters, 3(26), 4145–4147.
  • Carbon Dioxide Chemical Absorption Using Diamines with Different Types of Active Centers. (2022).
  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.).
  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
  • N-Z-1,5-pentanediamine hydrochloride. (n.d.). BOC Sciences.
  • N-Z-1,5-pentanediamine hydrochloride. (n.d.). Aldlab Chemicals.
  • Carbamate Formation in Aqueous - diamine - CO2 Systems. (2013).
  • N-Z-1,5-pentanediamine hydrochloride, ≥98.0%. (n.d.). Sigma-Aldrich.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). Molecules, 29(10), 2289.
  • Preparation of pentane-1,5-diamine. (n.d.).
  • Recent Advances in the Chemistry of Metal Carbam
  • Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by Zinc Chloride. (2006). Heterocycles, 68(5), 1017.
  • 1,5-Pentanediamine. (n.d.). NIST WebBook.
  • Method for synthesizing 1,5-pentanediol by 1,5-pentanediamine. (n.d.).
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). ACS Omega, 5(26), 16259–16262.
  • Correction to “Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane”. (2020).

Sources

Technical Support Center: Troubleshooting N-Z-1,5-pentanediamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of N-Z-1,5-pentanediamine hydrochloride (CAS: 18807-74-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this molecule's unique chemical properties. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.

Understanding the Molecule: The Key to Successful Purification

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a bifunctional molecule. Its structure contains a non-polar benzyloxycarbonyl (Z or Cbz) protecting group at one end and a polar, basic primary amine—present as a hydrochloride salt—at the other.[1][2] This dual nature is the primary source of purification challenges.

  • The Basic Amine (pKa ~10): The free amine is strongly basic and, in its hydrochloride form, is protonated and highly polar. This end of the molecule will have a strong affinity for polar stationary phases and will readily interact with acidic surfaces, such as the silanol groups on standard silica gel.[3]

  • The Z-Protecting Group: The benzyl carbamate moiety is relatively non-polar and hydrophobic. This group provides a handle for retention in reversed-phase systems.[4][5]

The goal of any chromatographic method is to exploit the subtle differences in properties between your target compound and its impurities. For this molecule, success hinges on managing the reactivity of the basic amine while leveraging the properties of the entire structure.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₂O₂·HCl[1]
Molecular Weight 272.77 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 172-175 °C[2]
Solubility Soluble in water[1][6]

Troubleshooting Guide by Chromatographic Mode

This section directly addresses common problems in a question-and-answer format, providing the cause and actionable solutions.

Normal-Phase Chromatography (NPC) on Silica Gel

Question 1: My compound is streaking severely or appears irreversibly bound to the top of my silica gel column. What is happening and how can I fix it?

Answer:

This is the most common issue encountered with basic amines on standard silica gel.

  • The Cause (Chemical Interaction): Silica gel has a surface rich in weakly acidic silanol groups (Si-OH). The basic primary amine on your molecule engages in a strong acid-base interaction with these sites. This leads to non-uniform migration down the column (streaking/tailing) and, in severe cases, irreversible adsorption, resulting in very low recovery.[3]

  • Solutions & Self-Validation:

    • Mobile Phase Modification (The Standard Approach): Deactivate the silica surface by adding a small amount of a competitive base to your mobile phase.

      • Action: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[7]

      • Validation: Before running the column, test the modified mobile phase using Thin Layer Chromatography (TLC). You should observe a compact, well-defined spot with a retention factor (Rƒ) between 0.2 and 0.4. If the spot still streaks, incrementally increase the concentration of the basic modifier.

    • Switching the Stationary Phase (A More Robust Solution): If mobile phase modification is insufficient, change to a less acidic stationary phase.

      • Action: Consider using basic alumina or an amine-functionalized silica column.[3] These phases do not have acidic sites and often provide superior peak shape for basic compounds without requiring mobile phase modifiers.

      • Validation: Perform TLC analysis on the corresponding alumina or amine-functionalized TLC plates to develop a suitable solvent system prior to preparative chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Question 2: My compound shows poor retention and elutes in or near the solvent front on my C18 column. How can I get it to retain?

Answer:

This issue stems from the high polarity of the hydrochloride salt form of your molecule.

  • The Cause (Polarity Mismatch): The protonated amine makes the molecule highly water-soluble, giving it a strong preference for the polar aqueous mobile phase over the non-polar C18 stationary phase.

  • Solutions & Self-Validation:

    • Increase Mobile Phase Polarity:

      • Action: Start with a very high aqueous mobile phase (e.g., 95% water, 5% acetonitrile/methanol) and run a shallow gradient, or even an isocratic hold, to see if retention is achieved.

      • Validation: Inject a small amount of your sample under these highly aqueous conditions. Even minimal retention (e.g., a retention time 1.5x the void volume) indicates the method can be optimized.

    • Use a Less Hydrophobic Stationary Phase:

      • Action: Switch from a C18 column to one with a shorter alkyl chain (e.g., C8, C4) or a "polar-embedded" phase. These phases are more compatible with highly polar analytes and aqueous mobile phases.

      • Validation: Screen your compound on a few different stationary phases using a generic scouting gradient to quickly identify the column that provides the best retention and peak shape.

    • Consider an Alternative Mode like HILIC:

      • Action: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. Water is used as the strong, eluting solvent.[7][8]

      • Validation: Test sample solubility in your starting HILIC mobile phase (e.g., 90% Acetonitrile / 10% water with a buffer). A successful HILIC separation will show good retention and symmetrical peaks.

Question 3: I am seeing significant peak tailing in my RP-HPLC separation, even with good retention. What is the cause?

Answer:

This is analogous to the issue on silica gel and is caused by residual acidic sites on the reversed-phase packing material.

  • The Cause (Secondary Interactions): Even high-quality, end-capped C18 columns have some unreacted, accessible silanol groups. Your compound's basic amine can interact with these sites, causing peak tailing.[9]

  • Solutions & Self-Validation:

    • Control Mobile Phase pH: The most effective solution is to control the ionization state of both your analyte and the silanol groups.

      • Action: Add an acidic modifier to your mobile phase to bring the pH down to between 2 and 3. Common choices are 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, the primary amine on your molecule is fully protonated (R-NH₃⁺), and the surface silanols are also protonated (Si-OH), which minimizes the unwanted ionic interactions and leads to sharp, symmetrical peaks.[7]

      • Validation: Run an injection with and without the acidic modifier. A dramatic improvement in peak symmetry upon adding the acid confirms that secondary silanol interactions were the root cause of the tailing.

    • Use a Base-Deactivated Column:

      • Action: Employ a column specifically designed and marketed for the analysis of basic compounds. These columns often use high-purity silica and advanced bonding and end-capping technologies to minimize surface silanol activity.

      • Validation: Compare the performance of your standard column with a base-deactivated column using the same mobile phase. The specialized column should provide a superior peak shape.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is the best starting point for purifying N-Z-1,5-pentanediamine hydrochloride?

For preparative scale (flash chromatography), modified normal-phase chromatography on silica gel with a DCM/Methanol mobile phase containing 1-2% triethylamine is often the most practical and cost-effective starting point. For analytical scale (HPLC), reversed-phase chromatography on a C18 column with a water/acetonitrile mobile phase containing 0.1% trifluoroacetic acid is the industry-standard approach.

Q2: How do I remove mobile phase additives like triethylamine (TEA) or trifluoroacetic acid (TFA) from my purified product?

This is a critical post-purification step.

  • For TEA (a basic additive): After evaporating the solvent from your pooled fractions, re-dissolve the residue in a suitable solvent like ethyl acetate or DCM and wash it with a dilute aqueous acid solution (e.g., 1% HCl or 5% citric acid) to protonate the TEA and extract it into the aqueous layer. Follow this with a brine wash and then dry the organic layer over sodium sulfate before final evaporation.

  • For TFA (an acidic additive): TFA can form a non-covalent salt with your basic amine. To remove it, after initial evaporation, dissolve the residue in a solvent and wash with a dilute aqueous base like saturated sodium bicarbonate solution. This will neutralize the TFA, allowing it to be washed away. Be sure to check that your compound is soluble and stable under these basic conditions. Alternatively, co-evaporation with a solvent like methanol or toluene can sometimes help remove residual TFA.

Q3: Can I use ion-exchange chromatography for this purification?

Yes, cation-exchange chromatography is a highly suitable but less common method for this molecule. The positively charged ammonium group (R-NH₃⁺) will bind strongly to a cation-exchange resin.[10][11][12] Elution can be achieved by applying a gradient of increasing salt concentration (e.g., 0-1M NaCl) or by increasing the pH of the mobile phase to deprotonate the amine. This technique is particularly useful for separating it from neutral or acidic impurities.

Protocols & Workflows

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol outlines a typical workflow for purifying the title compound on a gram scale.

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 98:2 Methanol/Triethylamine (v/v)

  • TLC Analysis: On a silica TLC plate, spot your crude material and develop it in a solvent system that gives your target compound an Rƒ of ~0.2-0.3 (e.g., 95:5 DCM/Methanol with 1% TEA). This will be your starting gradient condition.

  • Column Packing & Equilibration:

    • Dry-load the crude material onto a small amount of silica gel.

    • Pack a silica gel column appropriate for your sample size.

    • Equilibrate the column with at least 5 column volumes of your initial mobile phase (e.g., 98:2 DCM/Methanol + 1% TEA) until the baseline is stable.

  • Elution: Run a linear gradient from your starting conditions to a higher concentration of Solvent B (e.g., from 2% to 10% Solvent B over 10-15 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and pool the pure fractions containing your product.

Workflow Diagram: Modified Normal-Phase Flash Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Run TLC 1. TLC Analysis (Find Rf ~0.25) Sample_Prep 2. Sample Prep (Dry load on silica) TLC->Sample_Prep Equilibrate 3. Column Equilibration (Mobile Phase + TEA) Load 4. Load Sample Equilibrate->Load Elute 5. Gradient Elution (Increase MeOH/TEA) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate & Workup (Remove TEA) Pool->Evaporate G cluster_npc Normal Phase (Silica) cluster_rpc Reversed Phase (C18) Start Problem: Poor Purification Tailing Streaking / Tailing Start->Tailing No_Elution No Elution / Low Recovery Start->No_Elution No_Retention No Retention Start->No_Retention Tailing_RPC Peak Tailing Start->Tailing_RPC Cause_NPC Cause: Acid-Base Interaction with Silica Tailing->Cause_NPC No_Elution->Cause_NPC Sol_NPC Solution: - Add 1-2% TEA or NH4OH - Switch to Alumina or  Amine-functionalized silica Cause_NPC->Sol_NPC Cause_No_Ret Cause: Compound is too polar No_Retention->Cause_No_Ret Cause_Tailing_RPC Cause: Secondary Interaction with Silanols Tailing_RPC->Cause_Tailing_RPC Sol_No_Ret Solution: - Increase aqueous % - Use polar-embedded column - Switch to HILIC mode Cause_No_Ret->Sol_No_Ret Sol_Tailing_RPC Solution: - Add 0.1% TFA or Formic Acid - Use base-deactivated column Cause_Tailing_RPC->Sol_Tailing_RPC

Caption: Decision tree for troubleshooting common issues.

References

Sources

stability issues of N-Z-1,5-pentanediamine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for N-Z-1,5-pentanediamine hydrochloride (also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride). This molecule is a valuable building block in pharmaceutical development and chemical synthesis, prized for its bifunctional nature: a primary amine available for conjugation and a second amine protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] Its hydrochloride salt form ensures excellent aqueous solubility.[1]

However, the very features that make it useful—the carbamate linkage and the presence of a free amine—also render it susceptible to degradation in aqueous environments. This guide provides a comprehensive, question-and-answer-based resource to help you anticipate, troubleshoot, and manage stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Z-1,5-pentanediamine hydrochloride in an aqueous solution?

The principal stability concern is the hydrolysis of the benzyloxycarbonyl (Cbz) protecting group, which is a carbamate linkage.[3] This reaction is highly dependent on the pH, temperature, and presence of certain catalysts in the solution. The degradation ultimately cleaves the Cbz group, releasing the free 1,5-pentanediamine (cadaverine), benzyl alcohol, and carbon dioxide.

Q2: How does pH affect the stability of the solution?

The pH of the aqueous solution is the most critical factor governing the stability of the Cbz-protected amine.

  • Acidic Conditions (pH < 4): The carbamate linkage is susceptible to acid-catalyzed hydrolysis. While generally more stable to mild acids than a Boc group, strong acidic conditions will promote cleavage.[4][5][6]

  • Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in the neutral to slightly acidic pH range. For most applications, maintaining the pH within this window is recommended for short-term experiments.

  • Basic Conditions (pH > 9): The carbamate is highly labile under basic conditions. Base-catalyzed hydrolysis proceeds via an elimination mechanism (E1cB), which is generally faster than acid-catalyzed hydrolysis for this type of protecting group.[7]

A typical pH-rate profile for compounds with similar hydrolyzable groups often follows a 'V' shape, with the lowest degradation rate observed at a specific pH, usually between 4 and 5.[6][8]

Q3: What are the recommended storage conditions for a prepared aqueous stock solution?

For maximum shelf-life, it is always best to store the compound as a dry, crystalline powder at the recommended temperature (typically 2-8°C).[1][] If an aqueous stock solution must be prepared and stored:

Solution pH Temperature Recommended Storage Duration Rationale & Comments
4.0 - 6.02-8°CUp to 1-2 weeksOptimal pH range for stability. Refrigeration slows kinetic processes. Protect from light.
4.0 - 6.0-20°C to -80°CSeveral monthsBest option for long-term storage. Aliquot to avoid freeze-thaw cycles.
7.0 - 7.52-8°C< 48 hoursNear-neutral pH is acceptable for immediate use but degradation will occur over time.
< 4.0 or > 8.0AnyNot Recommended Significant degradation is expected. Prepare fresh solutions immediately before use.

Note: These are general guidelines. For critical applications, a compound-specific stability study is required.

Troubleshooting Guide

Q4: My reaction yield is consistently low. Could my stock solution of N-Z-1,5-pentanediamine hydrochloride be the problem?

Yes, this is a common issue. If your reaction is sensitive to the concentration of the starting material, degradation of your stock solution will directly impact the yield.

Troubleshooting Workflow:

G start Low Reaction Yield Observed check_sol Is the aqueous stock solution of the reagent older than 24h or stored at room temp? start->check_sol prep_fresh Action: Prepare a fresh stock solution in a pH 5-6 buffer (e.g., Acetate). Use immediately. check_sol->prep_fresh Yes check_analyt Is the yield still low? check_sol->check_analyt No rerun Rerun the experiment prep_fresh->rerun rerun->check_analyt analyze_stock Action: Analyze the stock solution's purity via HPLC-UV. See Protocol 2. check_analyt->analyze_stock Yes other_issues Conclusion: The issue lies elsewhere. Investigate other reaction parameters (e.g., other reagents, catalyst, temp). check_analyt->other_issues No check_purity Is the stock solution purity <95%? analyze_stock->check_purity degraded Conclusion: Stock solution has degraded. Review storage protocol (See Q3). check_purity->degraded Yes check_purity->other_issues No G cluster_main cluster_products Parent Parent Compound (C₁₃H₂₀N₂O₂·HCl) Diaminopentane 1,5-Pentanediamine (Cadaverine) Parent->Diaminopentane Hydrolysis (H⁺ or OH⁻) BenzylOH Benzyl Alcohol Parent->BenzylOH Hydrolysis (H⁺ or OH⁻) CO2 Carbon Dioxide (as Bicarbonate in solution) Parent->CO2 Hydrolysis (H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

The most probable identity of the new peak is 1,5-pentanediamine (the fully deprotected diamine). This compound lacks the phenyl ring of the Cbz group and will therefore have a much earlier retention time in reverse-phase HPLC and a different UV absorbance profile. Benzyl alcohol may also be observed.

Action Plan:

  • Confirm Identity: If possible, run an authentic standard of 1,5-pentanediamine dihydrochloride to confirm the retention time. [10]2. Use Mass Spectrometry: LC-MS is the definitive tool for identifying degradants. Look for the molecular ions corresponding to the parent compound and the expected products.

  • Prevent Further Degradation: If degradation is confirmed, immediately review your solution preparation and storage protocols (see Q3). Ensure the pH of your solution is within the stable range (pH 4-6).

Q6: Can other components in my formulation accelerate degradation?

Yes. Be mindful of the following:

  • Metal Ions: Certain metal ions can act as Lewis acids and catalyze the hydrolysis of carbamates. [11][12]If your formulation contains metal salts (e.g., Ni, Cu, Zn), consider using a chelating agent like EDTA, or perform control experiments to assess their impact.

  • Strong Nucleophiles: Although less common, strong nucleophiles present in your solution could potentially attack the carbamate carbonyl, leading to cleavage.

  • Strong Oxidizers: While the carbamate is the primary concern, the benzyl group can be susceptible to oxidation under harsh conditions. [13][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution buffered for enhanced stability.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. To do this, dissolve the appropriate amount of sodium acetate in HPLC-grade water and adjust the pH to 5.0 using acetic acid.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of N-Z-1,5-pentanediamine hydrochloride powder (MW: 272.77 g/mol ). [15][16]3. Dissolution: Quantitatively transfer the powder to a volumetric flask. Add a small amount of the pH 5.0 acetate buffer to dissolve the solid completely.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the pH 5.0 buffer. Mix thoroughly by inversion.

  • Filtration & Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber vial). Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: A Simple Kinetic Study to Assess Stability

This workflow outlines a basic experiment to determine the stability of your compound in a specific aqueous medium.

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_incub 2. Incubation & Sampling cluster_anal 3. Analysis cluster_data 4. Data Interpretation A Prepare solution of compound in desired aqueous buffer (e.g., PBS, pH 7.4) B Incubate at controlled temperature (e.g., 37°C) A->B C Withdraw aliquots at defined time points (t=0, 1, 2, 4, 8, 24h) B->C D Immediately quench reaction (e.g., by freezing or adding acid) C->D E Analyze all samples by a validated stability-indicating HPLC method D->E F Quantify peak area of the parent compound at each time point E->F G Plot % Parent Compound Remaining vs. Time F->G H Calculate degradation rate / half-life G->H

Caption: Workflow for a typical aqueous stability study.

Methodology:

  • Preparation (t=0): Prepare the solution of N-Z-1,5-pentanediamine hydrochloride in your experimental buffer (e.g., PBS, pH 7.4) at the desired concentration. Immediately take your "time zero" sample and quench it (e.g., by flash freezing or adding an equal volume of acetonitrile) to stop any degradation.

  • Incubation: Place the bulk solution in a temperature-controlled environment (e.g., a 37°C incubator).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an identical volume of the solution and quench it in the same manner as the t=0 sample.

  • Analysis: Analyze all quenched samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water/acetonitrile (both with 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm) is a good starting point. [17][18]5. Quantification: Integrate the peak area of the parent compound for each time point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plotting this data will reveal the degradation kinetics in your specific experimental system.

References

  • Ab initio study of CO2 capture mechanisms in aqueous monoethanolamine: reaction pathways for the direct interconversion of carbamate and bicarbonate. PubMed.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.
  • Hydrolysis of a carbamate triggered by coordination of metal ions. ResearchGate.
  • National Hazardous Substances Library. WorkSafe New Zealand.
  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
  • Cadaverine; 1,5-Pentanediamine Safety Data Sheet. Fisher Scientific.
  • N-Z-1,5-pentanediamine hydrochloride. Chem-Impex.
  • CAS 18807-74-4 N-Z-1,5-pentanediamine hydrochloride. BOC Sciences.
  • N-Z-1,5-pentanediamine hydrochloride | 18807-74-4. J&K Scientific.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • N-CARBOBENZOXY-1,5-DIAMINOPENTANE HYDROCHLORIDE Formula. ECHEMI.
  • N-Z-1,5-pentanediamine hydrochloride | CAS 18807-74-4. Santa Cruz Biotechnology.
  • N-Z-1,5-pentanediamine hydrochloride. Aldlab Chemicals.
  • Protection Reactions. Wiley-VCH.
  • N-Z-1,5-diaminopentane hydrochloride. ChemBK.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • 1,5-Diaminopentane dihydrochloride | CAS 1476-39-7. Selleck Chemicals.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Amino Acid-Protecting Groups. Thieme Chemistry.
  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC - NIH.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Planta Medica.
  • 1,5-Diaminopentane | 462-94-2. ChemicalBook.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).
  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate.
  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. ResearchGate.
  • The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central.
  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMC - PubMed Central.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Z-1,5-Pentanediamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-Z-1,5-pentanediamine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of N-Z-1,5-pentanediamine hydrochloride.

Q1: What is the primary challenge in synthesizing mono-N-Z-1,5-pentanediamine?

The principal challenge in the synthesis of mono-N-Z-1,5-pentanediamine lies in achieving selective protection of one of the two primary amine groups on the symmetrical 1,5-pentanediamine (cadaverine) backbone. The inherent reactivity of both amino groups makes the formation of the di-protected byproduct, N,N'-bis(benzyloxycarbonyl)-1,5-pentanediamine, a significant competing reaction.[1][2] Controlling the stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-protected product.

Q2: Why is the hydrochloride salt of N-Z-1,5-pentanediamine often the desired final form?

The hydrochloride salt of N-Z-1,5-pentanediamine offers several advantages over the free base.[3] Salts are generally crystalline solids, which are easier to handle, weigh, and store compared to the often oily or low-melting free bases.[4] The formation of the hydrochloride salt can also aid in purification, as the crystalline salt may precipitate from a solution containing soluble impurities.[5] Furthermore, the salt form can improve the stability of the compound.

Q3: What are the key reaction parameters to control for selective mono-protection?

Several key parameters must be carefully controlled to favor mono-protection over di-protection:

  • Stoichiometry: Using a slight excess of the diamine relative to benzyl chloroformate (Cbz-Cl) is a common strategy.[2]

  • Temperature: Low temperatures, typically ranging from 0 °C to room temperature, are employed to slow down the reaction rate and improve selectivity.

  • Rate of Addition: Slow, dropwise addition of Cbz-Cl to the diamine solution is crucial to maintain a low concentration of the protecting agent and minimize the chance of a second reaction on the already mono-protected diamine.

  • Solvent: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Base: The presence and choice of a base are critical for neutralizing the HCl generated during the reaction. The base's strength and steric hindrance can impact selectivity.

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments.

Low Yield of Mono-Protected Product and Formation of Di-Protected Byproduct

Q: My reaction is producing a low yield of the desired mono-N-Z-1,5-pentanediamine and a significant amount of the di-protected byproduct. How can I improve the selectivity?

A: This is the most common issue. Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Re-evaluate Stoichiometry:

  • The Principle: Le Chatelier's principle can be applied here. By using an excess of the diamine, you increase the probability that a molecule of Cbz-Cl will react with an unprotected diamine rather than a mono-protected one.

  • Actionable Protocol: Start with a diamine to Cbz-Cl molar ratio of 2:1 or even 3:1. While this means you will have to recover the unreacted diamine later, it can significantly suppress the formation of the di-protected species. A strategy analogous to mono-Boc protection of diamines can be effective, where a maximum yield of the mono-protected product was achieved with 0.8 equivalents of the protecting agent.[2]

2. Optimize the Addition of Benzyl Chloroformate (Cbz-Cl):

  • The Principle: Maintaining a very low concentration of Cbz-Cl throughout the reaction is key. A high local concentration of Cbz-Cl will increase the likelihood of the di-protection reaction.

  • Actionable Protocol:

    • Dissolve the 1,5-pentanediamine and a suitable base (e.g., triethylamine or diisopropylethylamine) in your chosen solvent (e.g., DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the Cbz-Cl in the same solvent in a separate flask.

    • Using a syringe pump or a dropping funnel, add the Cbz-Cl solution to the diamine solution very slowly over a period of 1-2 hours with vigorous stirring.

3. The Role of the Base:

  • The Principle: The base neutralizes the HCl formed, preventing the protonation of the free amine, which would render it unreactive. A sterically hindered base might offer some advantage in selectively deprotonating the starting diamine over the mono-protected product, though this effect is often subtle.

  • Actionable Protocol: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least one equivalent of the base per equivalent of Cbz-Cl.

4. Consider a Mono-Protonation Strategy:

  • The Principle: This is a clever technique to differentiate the two amino groups. By adding one equivalent of a strong acid (like HCl), you can form the mono-hydrochloride salt of the diamine in situ. The protonated amino group is no longer nucleophilic, leaving the other amino group free to react with the Cbz-Cl.[1]

  • Actionable Protocol:

    • Dissolve the 1,5-pentanediamine in a suitable solvent like methanol.

    • At 0 °C, slowly add one equivalent of HCl (e.g., as a solution in dioxane or generated in situ from trimethylsilyl chloride).[6]

    • After stirring for a short period, add your base followed by the slow addition of Cbz-Cl.

Experimental Workflow for Optimized Mono-Protection:

optimized_mono_protection cluster_reagents Reagents cluster_reaction Reaction Setup cluster_procedure Procedure cluster_workup Workup & Purification diamine 1,5-Pentanediamine (2-3 eq.) base Base (e.g., TEA, 1 eq.) solvent_diamine DCM cbzcl Cbz-Cl (1 eq.) solvent_cbzcl DCM reaction_vessel Reaction Flask @ 0°C dissolve_diamine Dissolve Diamine & Base in DCM cool Cool to 0°C dissolve_diamine->cool slow_addition Add Cbz-Cl solution dropwise over 1-2h cool->slow_addition stir Stir at 0°C to RT slow_addition->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Optimized workflow for selective mono-N-Z protection.

Purification Challenges

Q: I have a mixture of the starting diamine, the mono-protected product, and the di-protected byproduct. What is the best way to purify the desired mono-protected compound?

A: A combination of extraction and column chromatography is typically the most effective method.

1. Aqueous Workup to Remove Unreacted Diamine:

  • The Principle: The basicity of the three components is different. The unreacted diamine is the most basic, followed by the mono-protected product. The di-protected product is essentially neutral. This difference in basicity can be exploited.

  • Actionable Protocol:

    • After the reaction is complete, dilute the reaction mixture with DCM.

    • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or saturated ammonium chloride solution). This will protonate the unreacted diamine and the mono-protected product, pulling them into the aqueous layer, while the di-protected byproduct remains in the organic layer.

    • Separate the organic layer (containing the di-protected byproduct).

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to a pH > 10. This will deprotonate the mono-protected product and the remaining diamine.

    • Extract the aqueous layer with DCM to recover the mono-protected product and any unreacted diamine.

2. Silica Gel Column Chromatography:

  • The Principle: The polarity of the three components is distinct. The starting diamine is highly polar and will stick strongly to the silica gel. The di-protected product is the least polar, and the desired mono-protected product has intermediate polarity.

  • Actionable Protocol:

    • Prepare a silica gel column.

    • Dissolve the crude mixture (obtained after the initial workup) in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with a gradient solvent system. A common system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing the percentage of methanol). A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the protonation of the amines on the acidic silica gel, which can cause streaking.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure mono-protected product.

Troubleshooting Logic for Purification:

purification_logic cluster_extraction Aqueous Extraction cluster_chromatography Column Chromatography start Crude Reaction Mixture acid_wash Wash with dilute acid start->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify_aqueous Basify Aqueous Layer separate_layers->basify_aqueous Aqueous Layer column Silica Gel Column separate_layers->column Organic Layer (Di-protected) extract_product Extract with Organic Solvent basify_aqueous->extract_product extract_product->column elute Elute with Gradient column->elute collect Collect Fractions elute->collect

Sources

common experimental errors when working with N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N-Z-1,5-Pentanediamine Hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for N-Z-1,5-pentanediamine hydrochloride (also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride), CAS 18807-74-4. This guide is designed for researchers, chemists, and drug development professionals to address common experimental challenges and provide expert-backed solutions. We have structured this center to provide immediate answers to pressing issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: From Reaction Setup to Purification

This section addresses specific problems that may arise during the use of N-Z-1,5-pentanediamine hydrochloride in a typical synthetic workflow. We focus on the causality of these errors and provide actionable, step-by-step protocols to resolve them.

Question: My reaction yield is consistently low or the reaction fails to proceed. What are the common causes?

This is one of the most frequent issues encountered. The root cause often lies in the handling of the reagent or the reaction setup, as N-Z-1,5-pentanediamine hydrochloride possesses a primary amine that is protonated as a hydrochloride salt.

Probable Causes & Solutions:

  • Failure to Neutralize the Hydrochloride Salt: The primary amine is the intended nucleophile for most subsequent reactions (e.g., amide coupling, reductive amination). As a hydrochloride salt, this amine is protonated (R-NH3+) and is therefore non-nucleophilic. The reaction will not proceed until the free amine (R-NH2) is generated in situ.

    • Solution: Add a suitable base to the reaction mixture to neutralize the hydrochloride salt. The choice of base is critical and depends on the reaction conditions.

      • For Amide Couplings: Use a non-nucleophilic organic base like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). It is crucial to use at least one equivalent of the base to neutralize the salt, plus any additional base required by the coupling reagents (e.g., EDC·HCl also releases an equivalent of acid). A common practice is to use 2.0-2.5 equivalents of base in total.

      • For other nucleophilic additions: A stoichiometric amount (1.0 to 1.1 equivalents) of an appropriate base is typically sufficient.

  • Hygroscopic Nature of the Reagent: Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can interfere with moisture-sensitive reactions and lead to inaccurate mass measurements of the starting material, causing stoichiometric imbalances.

    • Solution: Dry the reagent under a high vacuum for several hours (4-12 h) before use, especially if the reaction is sensitive to water. Store the compound in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) and under an inert atmosphere (Nitrogen or Argon).[1]

  • Solvent Miscibility Issues: While the compound is readily soluble in water, its solubility in common organic solvents used for synthesis can be limited, especially before neutralization.[2][3] Poor solubility can prevent the reagent from participating in the reaction effectively.

    • Solution: Choose a solvent system that can adequately dissolve both the amine salt and other reactants. Polar aprotic solvents like DMF, DMAc, or NMP are often good choices. In some cases, adding a co-solvent can improve solubility. Pre-stirring the amine salt and base in the solvent for 15-30 minutes before adding other reagents can also ensure the free amine is generated and fully dissolved.

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add N-Z-1,5-pentanediamine hydrochloride (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., DMF or DCM).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add the carboxylic acid (1.0-1.2 eq) and the coupling reagents (e.g., HATU or EDC/HOBt).

  • Allow the reaction to proceed as per the established protocol for the specific coupling.

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup storage Store Tightly Sealed in Desiccator (0-8 °C) dry Dry Under High Vacuum (4-12h before use) storage->dry Retrieve weigh Weigh Quickly Under Inert Gas dry->weigh Proceed dissolve Dissolve in Anhydrous Solvent weigh->dissolve Transfer neutralize Add Base (e.g., DIPEA) Stir 15 min dissolve->neutralize Step 1 add_reagents Add Other Reactants (e.g., Acid, Coupling Agents) neutralize->add_reagents Step 2

Question: I am trying to deprotect the Cbz group via hydrogenolysis, but the reaction is slow, incomplete, or fails entirely. What's wrong?

Cbz deprotection is a critical step, and its success is highly dependent on the catalyst, solvent, and the presence of any inhibiting functional groups.

Probable Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst (Pd/C) is highly susceptible to poisoning. Sulfur-containing compounds, residual starting materials, or certain functional groups on your molecule can deactivate the catalyst. The hydrochloride salt itself can also act as a catalyst inhibitor.

    • Solution:

      • Neutralize First: Ensure the hydrochloride salt is neutralized with a base before adding the catalyst. A solid base like NaHCO₃ or a slight excess of a tertiary amine can be used.

      • Purify Substrate: Ensure the starting material is of high purity. If impurities are suspected, purify the Cbz-protected amine by chromatography or recrystallization before attempting deprotection.

      • Increase Catalyst Loading: If poisoning is suspected and cannot be avoided, increasing the catalyst loading (from a typical 5-10 mol% to 20-50 mol%) can sometimes overcome the issue.

  • Incorrect Solvent Choice: The solvent plays a crucial role in the efficiency of hydrogenolysis.

    • Solution: Alcohols like methanol or ethanol are generally the best solvents for this reaction.[4] They help to solubilize the substrate and the hydrogen gas. For substrates with poor solubility in alcohols, co-solvents like THF or ethyl acetate can be used.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is a heterogeneous catalysis, requiring efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended. While the reaction can often be run under a balloon of H₂, using a Parr shaker or a similar hydrogenation apparatus to apply positive pressure (30-50 psi) of H₂ can dramatically increase the reaction rate.

  • Alternative Deprotection Methods: If hydrogenolysis is not viable due to other reducible functional groups in the molecule (e.g., alkynes, nitro groups), alternative methods must be used.[5]

    • Solution: Acid-mediated deprotection is a common alternative.[6] Reagents like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. However, these are harsh conditions and may not be suitable for acid-labile substrates. Transfer hydrogenation using a hydrogen donor like ammonium formate or triethylsilane with Pd/C is another milder, non-pressurized alternative to using H₂ gas.[7]

MethodReagentsProsCons
Standard Hydrogenolysis H₂ (gas), Pd/CClean byproducts (toluene, CO₂); Mild conditions.Requires H₂ gas; Catalyst can be poisoned; Not selective over other reducible groups.[8]
Transfer Hydrogenolysis Ammonium formate, Pd/CNo pressurized H₂ gas needed; Generally faster.Can be exothermic; Stoichiometric byproduct salts.[7]
Acid-Mediated Cleavage HBr/AcOH or TFAMetal-free; Tolerates groups sensitive to reduction.Harsh acidic conditions; Not suitable for acid-labile molecules.[6][8]

G start Cbz Deprotection Fails check_neutral Is the HCl salt neutralized? start->check_neutral check_catalyst Is the catalyst fresh? Any poisoning groups (e.g., sulfur)? check_neutral->check_catalyst Yes sol_neutralize Solution: Add base (e.g., NaHCO3) before adding Pd/C. check_neutral->sol_neutralize No check_conditions Is H2 pressure/agitation adequate? check_catalyst->check_conditions Yes sol_catalyst Solution: Purify substrate. Increase catalyst loading. check_catalyst->sol_catalyst No consider_alt Consider Alternative Methods check_conditions->consider_alt Yes sol_conditions Solution: Use Parr shaker (30-50 psi). Ensure vigorous stirring. check_conditions->sol_conditions No sol_alt Solution: Use Transfer Hydrogenolysis or Acid-Mediated Cleavage (HBr/AcOH). consider_alt->sol_alt

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Z-1,5-pentanediamine hydrochloride?

The compound should be stored in a tightly sealed container at 0-8 °C.[2] Due to its likely hygroscopic nature, storage in a desiccator is highly recommended to prevent moisture absorption.

Q2: What is the appearance and solubility of this compound?

It is typically a white crystalline powder.[2] It is readily soluble in water and has good solubility in polar protic solvents like methanol.[2][3] Its solubility in less polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is limited but improves significantly upon neutralization to the free amine.

Q3: What safety precautions should be taken when handling this compound?

Standard laboratory safety protocols should be followed. The compound is irritating to the eyes, respiratory system, and skin.[3] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][9] Handling should be done in a well-ventilated area or a chemical fume hood.[3][9]

Q4: What are the primary applications of N-Z-1,5-pentanediamine hydrochloride?

This compound serves as a valuable bifunctional building block in organic synthesis. The free primary amine can be functionalized, while the Cbz-protected amine remains stable. After subsequent reactions, the Cbz group can be removed to reveal a second primary amine. This makes it useful in:

  • Pharmaceutical Development: As a linker or building block for synthesizing more complex molecules and active pharmaceutical ingredients.[2][10]

  • Polymer Chemistry: Used in the production of specialty polymers and materials.[2][10]

  • Organic Synthesis: As a versatile intermediate for creating compounds with a diamine backbone.[2]

Q5: Are there any known incompatible materials?

Yes, as a primary amine salt, it is incompatible with strong oxidizing agents.[11] The free amine, once generated, is incompatible with acids, acid anhydrides, and acid chlorides, with which it will react readily.[9]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,5-Diaminopentane. Retrieved from [Link]

  • Li, M., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 1104041. Available at: [Link]

  • ChemBK. (2024). N-Z-1,5-diaminopentane hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,5-Pentanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Diaminopentane dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Mondal, S., & Ghorai, P. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available at: [Link]

  • Li, M., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. ResearchGate. Available at: [Link]

  • PubMed. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,5-Pentanediamine (CAS 462-94-2). Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? Retrieved from [Link]

Sources

Technical Support Guide: Optimizing the Solubility of N-Z-1,5-Pentanediamine Hydrochloride for Assays

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome, researchers and drug development professionals. This guide provides a comprehensive framework for troubleshooting and overcoming solubility challenges with N-Z-1,5-pentanediamine hydrochloride in experimental assays. As a compound with both hydrophilic (amine hydrochloride) and hydrophobic (Z-group) characteristics, its behavior in aqueous solutions can be complex. This resource combines fundamental chemical principles with proven laboratory protocols to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution or precipitation of N-Z-1,5-pentanediamine hydrochloride in my standard aqueous buffer. What are the underlying causes?

A1: The difficulty in dissolving N-Z-1,5-pentanediamine hydrochloride, a white crystalline powder, stems from its amphipathic nature.[1][] The molecule contains a nonpolar, hydrophobic benzyl N-carbamate (Z-group) moiety and a polar, hydrophilic protonated amine salt.[][3] Achieving a stable solution requires balancing these opposing characteristics. The primary factors influencing its solubility are:

  • pH of the Buffer: The protonation state of the terminal primary amine is pH-dependent. Altering the pH changes the overall charge of the molecule, which can significantly impact its interaction with water and thus its solubility.[4][5]

  • Ionic Strength and Buffer Composition: High concentrations of salts in your buffer can lead to a "salting-out" effect, reducing the solubility of other solutes.[6] Furthermore, if your buffer contains a high concentration of chloride ions (e.g., from NaCl in PBS), it can suppress the dissolution of the hydrochloride salt via the common ion effect .[7]

  • Co-solvent Percentage: When using a co-solvent like DMSO to first dissolve the compound, precipitating upon dilution into an aqueous buffer is a common issue.[4] This occurs when the final co-solvent concentration is too low to maintain the solubility of the hydrophobic Z-group.

  • Temperature: While increased temperature often improves solubility, it is not always a viable option due to the potential for degradation of the compound or other assay components like enzymes.[8]

The following workflow provides a systematic approach to diagnosing and solving these solubility issues.

G A Start: Solubility Issue Encountered B Step 1: Analyze Buffer System Is [Cl-] high (e.g., >50mM)? Is ionic strength high? A->B C Yes B->C High Salt/Cl- D No B->D Low Salt/Cl- E Action: Reduce ionic strength. Switch to a non-chloride buffer (e.g., phosphate, HEPES, acetate). C->E F Step 2: Optimize Buffer pH Is the current pH optimal for both solubility AND assay performance? D->F E->F G Uncertain F->G Sub-optimal H Yes F->H Optimal I Action: Perform a pH titration. Test solubility across a relevant pH range (e.g., pH 5.0 - 8.0). G->I J Step 3: Introduce a Co-solvent Is a co-solvent compatible with the assay? H->J I->J K Yes J->K Compatible L No / Already Tried J->L Incompatible M Action: Prepare a concentrated stock in 100% DMSO or Ethanol. Add dropwise to buffer while vortexing. Keep final % low. K->M N Step 4: Advanced Methods Consider sonication or gentle warming, validating compound stability. L->N O End: Solubilization Achieved M->O N->O

Caption: Systematic workflow for troubleshooting solubility.

Troubleshooting Guides & Protocols

Guide 1: Optimizing the Aqueous Buffer System

Before resorting to organic co-solvents, systematically optimizing the aqueous buffer is the preferred approach to minimize potential artifacts in your assay.

Experimental Protocol: Buffer Screening for Optimal Solubility

  • Preparation of Test Buffers:

    • Prepare a set of 50 mM buffers with varying pH values (e.g., Sodium Acetate pH 5.0, Sodium Phosphate pH 6.0, 7.0, 8.0, and HEPES pH 7.4). Avoid buffers containing high concentrations of chloride.

    • For each buffer type, prepare a low ionic strength (e.g., 25 mM) and a moderate ionic strength (e.g., 100 mM, using a non-chloride salt like Na₂SO₄ for adjustment if necessary) version.

  • Solubility Assessment:

    • Dispense 1 mL of each test buffer into clearly labeled microcentrifuge tubes.

    • Add a pre-weighed amount of N-Z-1,5-pentanediamine hydrochloride to each tube to achieve your target final concentration.

    • Vortex each tube vigorously for 2 minutes.

    • Allow the tubes to stand at room temperature for 30 minutes.

    • Visually inspect each tube for undissolved particulate matter against a dark background. Centrifuge the tubes briefly (1 min at 1,000 x g) to pellet any undissolved material for easier visualization.

  • Data Logging and Analysis:

    • Record your observations in a structured table. This empirical approach is the most reliable way to identify the ideal buffer conditions for your specific compound lot and assay concentration.

Data Presentation: Solubility Screening Log

Buffer SystemBuffer Conc. (mM)pHAdded Ionic StrengthVisual Observation (Clear/Hazy/Precipitate)
Sodium Acetate505.0None
Sodium Phosphate506.0None
Sodium Phosphate507.0None
Sodium Phosphate508.0None
HEPES507.4None
Selected Buffer50Optimal pH75 mM Na₂SO₄
Guide 2: Strategic Use of Organic Co-solvents

If buffer optimization is insufficient, using a minimal amount of an organic co-solvent is a standard and effective strategy.[9] The key is to prepare a highly concentrated stock solution and then dilute it into your assay buffer, ensuring the final co-solvent concentration does not interfere with the assay.[4][10]

Experimental Protocol: Co-Solvent Stock Preparation and Use

  • Co-solvent Selection and Validation:

    • Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol is another option.

    • Crucial Control Step: Before proceeding, run a control experiment to determine the maximum percentage of your chosen co-solvent that your assay can tolerate without affecting its performance (e.g., test 0.1%, 0.5%, 1%, and 2% final co-solvent concentration in the assay without your compound).

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of N-Z-1,5-pentanediamine hydrochloride in 100% DMSO (e.g., 50 mM or 100 mM). Ensure it is fully dissolved. Gentle warming or brief sonication may assist.[8]

  • Dilution into Assay Buffer:

    • Warm your optimized aqueous assay buffer to room temperature.

    • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

    • Visually inspect the final solution for any signs of precipitation.

G A Start: Co-solvent Required B Determine Max Tolerable Co-solvent % for Assay (e.g., 1% DMSO) A->B C Calculate Required Stock Concentration in 100% DMSO B->C D Prepare Concentrated Stock (e.g., 100x final concentration) C->D E Warm Assay Buffer to RT D->E F Vigorously Vortex Assay Buffer E->F G Add Stock Solution Dropwise to Vortex F->G H Visually Inspect for Clarity G->H I Precipitation Occurs H->I No J Solution Remains Clear H->J Yes K Troubleshoot: - Lower final concentration - Re-evaluate buffer (Guide 1) - Consider advanced methods I->K L Proceed to Assay J->L M End: Successful Preparation L->M

Caption: Workflow for using a co-solvent stock solution.

References

  • N-Z-1,5-diaminopentane hydrochloride. ChemBK. [Link]

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • The Problems Associated with Enzyme Purification. SciSpace. [Link]

  • How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment? ResearchGate. [Link]

  • How to reduce error when working with non soluble substrates? ResearchGate. [Link]

  • How to increase the solubility of practically insoluble raw materials? ResearchGate. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • Glutamic acid protection using cbz? ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

minimizing off-target effects of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Experimental Settings

Welcome to the technical support center for N-Z-1,5-pentanediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting strategies to ensure the highest quality data when working with this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

A Note on Compound Identity

"N-Z-1,5-pentanediamine hydrochloride" most likely refers to N-benzyloxycarbonyl-1,5-pentanediamine hydrochloride . The "Z" group is a common designation for the benzyloxycarbonyl amine protecting group. The parent molecule, 1,5-pentanediamine, is the natural polyamine cadaverine [1][2]. Therefore, this compound is a protected polyamine analogue. Understanding its function in the context of polyamine metabolism is critical for interpreting its activity and potential off-target effects. Polyamines are essential for cellular proliferation, and their metabolism is a key target in cancer research[3]. Polyamine analogues are designed to compete with natural polyamines, disrupting this delicate balance to inhibit cell growth[3][4].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and behavior of N-Z-1,5-pentanediamine hydrochloride.

Q1: What is the expected primary mechanism of action for this compound?

A1: As a polyamine analogue, N-Z-1,5-pentanediamine hydrochloride is expected to interact with the polyamine metabolic pathway. Its primary mechanism likely involves competing with natural polyamines like spermidine and spermine for cellular uptake via the polyamine transport system[3][5]. Once inside the cell, it can induce a feedback mechanism that downregulates polyamine biosynthetic enzymes (like ornithine decarboxylase, ODC) and upregulates catabolic enzymes (like spermidine/spermine N1-acetyltransferase, SSAT), leading to the depletion of natural polyamines and subsequent inhibition of cell proliferation[3][4].

Q2: Why am I seeing effects at concentrations that differ from what I expected?

A2: Discrepancies in effective concentration can arise from several factors:

  • Cell Line Specificity: The expression level of the polyamine transporter varies significantly between cell lines, affecting the rate of compound uptake.

  • Metabolic Rate: The rate at which the "Z" group is cleaved or the molecule is otherwise metabolized can differ, altering the concentration of the active species.

  • Off-Target Effects: At higher concentrations, the compound may engage secondary targets, leading to phenotypes that are independent of the polyamine pathway. Most small molecule drugs interact with unintended biological targets, which can lead to misleading results or toxicity[6].

Q3: What are the most probable off-target interactions for a molecule like this?

A3: Potential off-target interactions can be broadly categorized:

  • "Class-related" Off-Targets: As a polycationic molecule (similar to natural polyamines), it may non-specifically interact with negatively charged macromolecules like DNA, RNA, and acidic proteins[7]. This can affect chromatin structure and gene expression independently of the intended pathway.

  • "Structure-related" Off-Targets: The benzyloxycarbonyl ("Z") group introduces an aromatic moiety not present in natural polyamines. This could lead to interactions with proteins that have hydrophobic binding pockets, such as certain kinases or GPCRs. It is crucial to understand that even highly specific drugs can have potent off-target effects[8].

  • Metabolite-induced Effects: If the compound is metabolized, its byproducts (e.g., benzyl alcohol and toluene after further reduction) could exert their own biological effects.

Q4: How can I preemptively assess the risk of off-target effects before large-scale experiments?

A4: Early risk assessment is crucial. We recommend a tiered approach:

  • In Silico Analysis: Use computational tools to screen the compound's structure against databases of known protein targets. This can predict potential off-target binding partners and help you anticipate issues[6][9].

  • Broad-Spectrum Profiling: If resources permit, screen the compound against a commercially available panel of common off-target proteins (e.g., a kinase panel or a safety pharmacology panel).

  • Literature Review: Investigate the known off-target effects of structurally similar compounds. Even small changes in structure can lead to large changes in biological response[5].

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides structured guidance for specific experimental problems, complete with step-by-step protocols to deconvolute on-target from off-target effects.

Problem 1: Unexpected or Excessive Cytotoxicity Observed

You observe significant cell death at concentrations where you expected only cytostatic (growth-inhibiting) effects.

Causality Check

This could indicate a potent off-target effect, general membrane disruption due to cationic properties, or interference with the assay itself. The goal is to separate specific, on-target driven apoptosis/necrosis from non-specific toxicity.

Workflow for Deconvolution

A Observation: Unexpected Cytotoxicity B Step 1: Validate Assay Integrity Run cell-free assay controls. Does the compound interfere? A->B C Step 2: Redefine Therapeutic Window Perform detailed dose-response (10-point curve). Determine IC50 (growth) vs. CC50 (cytotoxicity). B->C No H Assay Artifact. Select a different viability assay. B->H Yes D Step 3: Introduce Controls Test a structurally similar, inactive analogue. Does the analogue cause toxicity? C->D E Step 4: Validate On-Target Mechanism Knockdown target pathway (e.g., siRNA for SSAT). Does knockdown rescue the toxic phenotype? D->E Yes F Conclusion: Off-Target Toxicity Likely D->F No E->F Yes G Conclusion: On-Target Toxicity E->G No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Protocol 1: Distinguishing Cytotoxicity from Assay Interference
  • Objective: To determine if the compound directly interacts with viability assay reagents.

  • Procedure:

    • Prepare a multi-well plate with complete cell culture medium but no cells .

    • Add your compound across a range of concentrations (including the cytotoxic concentrations). Also include a vehicle control and a positive control for assay inhibition if available.

    • Add the viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to all wells.

    • Incubate for the standard assay time.

    • Read the plate on a plate reader.

  • Interpretation: If you see a change in signal in the wells containing the compound, it indicates direct interference with the assay components[10]. You must switch to an orthogonal method (e.g., if you used a metabolic assay like MTT, switch to a membrane integrity assay like LDH release).

Assay TypePrinciplePotential Interference
Metabolic (MTT/XTT) Measures mitochondrial reductase activity.Compound is a reducing/oxidizing agent.
ATP-Based (CellTiter-Glo®) Measures cellular ATP levels via luciferase.Compound inhibits luciferase.
Membrane Integrity (LDH/Trypan) Measures release of cytosolic components.Compound stabilizes/destabilizes membranes.
Problem 2: Observed Phenotype Does Not Correlate with Polyamine Depletion

You see a clear cellular effect (e.g., morphological change, autophagy), but when you measure intracellular polyamine levels, they are not significantly altered.

Causality Check

This is a strong indicator of an off-target effect. The compound is acting through a pathway unrelated to polyamine metabolism. The goal is to confirm this and identify the alternative pathway if possible.

The Logic of Controls

cluster_0 Experimental Conditions cluster_1 Observed Effects A Test Compound (N-Z-1,5-pentanediamine) OnTarget On-Target Effect (Polyamine Depletion) A->OnTarget Activates OffTarget Off-Target Effect (Unknown Phenotype) A->OffTarget Activates B Negative Control (Inactive Analogue) B->OnTarget No Effect B->OffTarget Activates C Positive Control (e.g., DFMO or SSAT siRNA) C->OnTarget Activates C->OffTarget No Effect

Caption: Logic diagram for control experiments.

Protocol 2: On-Target Validation via Genetic Knockdown
  • Objective: To determine if the observed phenotype is dependent on the canonical polyamine pathway. We will use siRNA to knock down SSAT (Spermidine/spermine N1-acetyltransferase), a key enzyme induced by polyamine analogues.

  • Procedure:

    • Seed cells in parallel plates.

    • Transfect one set of plates with siRNA targeting SSAT and another set with a non-targeting (scrambled) control siRNA.

    • Allow 48-72 hours for knockdown to take effect. Confirm knockdown efficiency by qPCR or Western blot.

    • Treat both SSAT-knockdown and scrambled-control cells with N-Z-1,5-pentanediamine hydrochloride at the concentration that produces the phenotype of interest.

    • Assess the phenotype after the appropriate treatment duration.

  • Interpretation:

    • Phenotype is Attenuated/Abolished in SSAT-knockdown cells: This strongly suggests the effect is on-target and mediated through the polyamine catabolic pathway.

    • Phenotype is Unchanged in SSAT-knockdown cells: This provides strong evidence that the effect is off-target and independent of the canonical polyamine pathway[10].

Problem 3: Results are Inconsistent Between Experiments

You observe high variability in your IC50 values or phenotypic responses across different experimental runs.

Causality Check

This can be due to compound instability, poor solubility, or high protein binding in the culture medium. The goal is to standardize the effective concentration of the free compound available to the cells.

Protocol 3: Assessing Compound Stability and Solubility
  • Objective: To check if the compound degrades or precipitates in culture medium over the course of the experiment.

  • Procedure:

    • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO, water).

    • Prepare a sample of complete culture medium (including serum) containing the compound at your highest working concentration.

    • Incubate this medium under standard cell culture conditions (37°C, 5% CO2) for the longest duration of your typical experiment (e.g., 72 hours).

    • At various time points (0, 24, 48, 72 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound in the aliquot using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Interpretation:

    • Concentration Decreases Over Time: The compound is unstable. Consider shorter-duration experiments or replenishing the medium and compound more frequently.

    • Concentration is Lower than Expected at Time 0: The compound has poor solubility or is crashing out of solution. Try lowering the stock concentration, using a different solvent, or reducing the serum percentage if possible. High serum protein can also bind to the compound, reducing its free concentration.

Part 3: Foundational Knowledge - The Polyamine Pathway

Understanding the core biological pathway your compound is designed to modulate is the first line of defense against misinterpreting results.

cluster_0 Biosynthesis cluster_1 Catabolism cluster_2 Modulation by Analogue Lysine Lysine Cadaverine Cadaverine (1,5-Pentanediamine) Lysine->Cadaverine LDC Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS AcSpermidine N1-acetylspermidine Spermidine->AcSpermidine SSAT SSAT AcSpermine N1-acetylspermine Spermine->AcSpermine AcSpermidine->SSAT AcSpermine->SSAT Analogue N-Z-1,5-Pentanediamine (Analogue) Analogue->SSAT Induces ODC ODC Analogue->ODC Inhibits

Sources

troubleshooting inconsistent results in N-Z-1,5-pentanediamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Z-1,5-pentanediamine hydrochloride (also known as N-benzyloxycarbonyl-1,5-pentanediamine hydrochloride). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals encountering inconsistent results in their experiments. We will delve into the causality behind common issues and provide robust, field-proven protocols to ensure the reliability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the properties, handling, and applications of N-Z-1,5-pentanediamine hydrochloride.

Q1: What exactly is N-Z-1,5-pentanediamine hydrochloride and what are its primary applications?

A1: N-Z-1,5-pentanediamine hydrochloride is the hydrochloride salt of a mono-protected diamine. Specifically, one of the primary amino groups of 1,5-pentanediamine (also known as cadaverine) is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][] This structure makes it a valuable bifunctional building block in organic synthesis. The free primary amine can undergo further reactions (like amide bond formation), while the other amine is masked. After subsequent chemical transformations, the Cbz group can be removed under specific conditions.[3] Its primary applications are in pharmaceutical development as a linker or building block for more complex molecules and in polymer chemistry.[1]

Q2: Why is mono-protection of a symmetric diamine like 1,5-pentanediamine challenging?

A2: Achieving selective mono-protection of a symmetric diamine is inherently difficult because the protecting group reagent (e.g., benzyl chloroformate) cannot distinguish between the two identical primary amino groups. A typical reaction will produce a statistical mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct. Achieving a high yield of the mono-protected species requires careful control of stoichiometry, reaction conditions, and often, a specialized strategy such as the temporary protonation of one amine group to reduce its nucleophilicity.[4][5][6]

Q3: The compound is a hydrochloride salt. How does this affect its properties and handling?

A3: The hydrochloride salt form significantly improves the compound's handling characteristics. The free base of 1,5-pentanediamine is a corrosive, air-sensitive, and hygroscopic liquid.[7][8] Converting it to a hydrochloride salt typically yields a more stable, crystalline solid that is easier to weigh and handle.[1][] However, amine hydrochloride salts can still be hygroscopic, meaning they can absorb moisture from the atmosphere.[9][10] This can lead to inconsistencies in weighing and stoichiometry if not handled properly. It is crucial to store the compound in a desiccator and handle it in a dry environment.[9]

Q4: What are the standard methods for deprotecting the Cbz (Z) group?

A4: The most common and generally mildest method for Cbz deprotection is catalytic hydrogenolysis.[3] This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C).[3][11] This method is clean, as the byproducts are toluene and carbon dioxide.[3] Alternative methods are necessary when the molecule contains other functional groups sensitive to reduction (like alkenes or some aromatic systems). These alternatives include strong acidic conditions (e.g., HBr in acetic acid) or certain Lewis acids.[11][12][13]

Section 2: Troubleshooting Guide

This guide is structured by experimental stage to directly address specific problems you may encounter.

Problem Area 1: Inconsistent Starting Material Quality

Inconsistent starting material is a primary source of downstream experimental failure. Ensuring the purity and identity of your N-Z-1,5-pentanediamine hydrochloride is the first critical step.

Q: My reaction yields are variable from batch to batch. How can I verify the purity of my starting material?

A: Batch-to-batch variability often points to impurities. The most common impurities in this reagent are the starting 1,5-pentanediamine dihydrochloride and the di-protected N,N'-di-Z-1,5-pentanediamine.

Causality: As mentioned, the synthesis of mono-protected diamines is challenging and often results in a mixture that requires careful purification. Inadequate purification can leave residual starting materials or byproducts.

Recommended Purity Verification Protocol:
  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the presence of starting materials and the di-protected byproduct.

  • Melting Point: A broad or depressed melting point range compared to the literature value (approx. 164-174 °C) suggests the presence of impurities.[1][]

Compound Expected ¹H NMR Features (in D₂O) Notes
N-Z-1,5-pentanediamine·HCl Multiplets for pentane chain (~1.4-1.7, 3.0, 3.2 ppm), Singlet for benzyl CH₂ (~5.1 ppm), Aromatic protons (~7.4 ppm)The desired product.
1,5-Pentanediamine·2HCl Multiplets for pentane chain, but no benzyl or aromatic signals.Unreacted starting material.
N,N'-di-Z-1,5-pentanediamine Symmetric signals for pentane chain, larger integral for benzyl CH₂ and aromatic protons relative to the pentane chain.Di-protected byproduct.

Corrective Action: If significant impurities are detected, the material should be recrystallized. A common procedure involves dissolving the crude product in a minimal amount of a hot polar solvent (like methanol or ethanol) and then inducing precipitation by adding a less polar solvent (like ethyl acetate or diethyl ether).[14]

Problem Area 2: Handling and Stability Issues

Q: I'm struggling with reproducible weighing of the compound. It seems to gain weight when left on the balance. What is happening?

A: This behavior is characteristic of a hygroscopic compound absorbing atmospheric moisture.[9][10][15]

Causality: Amine hydrochloride salts are known to be hygroscopic.[9] The absorbed water will artificially inflate the mass of the reagent, leading to the addition of fewer moles than intended in your reaction. This directly impacts stoichiometry and leads to lower yields or incomplete reactions.

Workflow for Handling Hygroscopic Reagents:

G cluster_glovebox Optimal: Inside a Glovebox storage Store Reagent in Desiccator (over drying agent like P₂O₅ or CaSO₄) prep Prepare for Weighing storage->prep weighing Weigh Quickly on an Analytical Balance prep->weighing Minimize air exposure transfer Immediately Transfer to Reaction Vessel Under Inert Atmosphere (N₂ or Ar) weighing->transfer Do not delay weighing_gb Weigh Reagent Portions into Pre-tared Vials seal Seal Vials Tightly weighing_gb->seal G start Low Coupling Yield check_base Verify Base Stoichiometry (Did you add >2.0 eq?) start->check_base preactivate Implement Pre-activation Step? (Activate acid for 5-30 min before adding amine) check_base->preactivate Yes success Reaction Successful check_base->success No, problem solved solvent Change Solvent? (e.g., DMF to NMP or DMSO) preactivate->solvent Yes preactivate->success No, problem solved solvent->success No, problem solved fail Problem Persists: Consider Aggregation Issues solvent->fail Yes

Caption: Decision tree for troubleshooting peptide coupling reactions.

Optimized Peptide Coupling Protocol:
  • Dissolution: Dissolve your carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, 1.1 equiv) in an appropriate solvent (e.g., DMF).

  • Base Addition & Pre-activation: Add a non-nucleophilic base (e.g., DIPEA, 2.2-2.5 equiv) to the mixture. Stir for 5-30 minutes at room temperature to allow for the formation of the activated ester. [16]3. Amine Addition: In a separate vial, dissolve N-Z-1,5-pentanediamine hydrochloride (1.2 equiv) in a minimum amount of DMF. Add this solution to the activated acid mixture.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting acid is consumed.

  • Work-up: Perform a standard aqueous work-up to remove the coupling byproducts and excess reagents.

If aggregation is suspected, using a different solvent like NMP or adding a small amount of DMSO can help break up secondary structures. [17]

Section 3: References

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (n.d.). National Institutes of Health. [Link]

  • Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]

  • Selective Cleavage of Cbz-Protected Amines. (2018). ResearchGate. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). Redalyc. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2022). Reddit. [Link]

  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (2020). Google Patents.

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. (2024). ACS Publications. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). National Institutes of Health. [Link]

  • Selective Mono‐BOC Protection of Diamines. (2007). Taylor & Francis Online. [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007). Organic Syntheses. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). MDPI. [Link]

  • Analytical methods for the preliminary identification of piperazine analogues in seized materials. (2013). Royal Society of Chemistry. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • hygroscopic salt particles: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? (2014). ResearchGate. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2014). ResearchGate. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). National Institutes of Health. [Link]

Sources

challenges in the scale-up production of N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Z-1,5-Pentanediamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up production of N-Z-1,5-pentanediamine hydrochloride (CAS: 18807-74-4). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to ensure your scale-up process is safe, efficient, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and synthesis of N-Z-1,5-pentanediamine hydrochloride.

Q1: What is N-Z-1,5-pentanediamine hydrochloride and what are its primary applications?

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a mono-protected diamine.[1] The "Z" group (or Cbz) refers to the benzyloxycarbonyl protecting group on one of the amine functionalities. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

Its primary applications are as a versatile building block and intermediate in organic synthesis.[2] It is particularly valuable in:

  • Pharmaceutical Development : Used in the synthesis of more complex active pharmaceutical ingredients (APIs) where selective functionalization of a diamine is required.[2][3]

  • Polymer Chemistry : Employed in the production of specialty polyamides and other polymers where precise control over the monomer structure is needed to achieve desired material properties.[2][3]

  • Biochemical Research : Utilized as a reagent for creating probes or ligands to study protein interactions and enzyme activity.[3]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties is critical for process design and safety.

PropertyValueSource(s)
CAS Number 18807-74-4[1][4]
Molecular Formula C13H20N2O2·HCl[2][4]
Molecular Weight 272.77 g/mol [1][4]
Appearance White crystalline powder[2]
Purity Typically ≥95-99%[1][2][4]
Melting Point 164-174 °C[2]
Solubility Soluble in water and methanol.[2]

Q3: What are the recommended storage and handling conditions?

Storage: The compound should be stored in a cool, dry, and well-ventilated area, ideally between 0-8 °C, in a tightly sealed container.[2] This minimizes degradation from moisture and atmospheric carbon dioxide, which can react with the free amine group.

Handling: Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Part 2: Troubleshooting Guide for Scale-Up Production

Scaling up a chemical synthesis is rarely a linear process; new challenges often emerge that were not apparent at the lab scale.[5] This section provides solutions to common problems encountered during the production of N-Z-1,5-pentanediamine hydrochloride.

Q4: My reaction yield is consistently low after scale-up. What are the likely causes and solutions?

Low yield is a multifaceted problem often linked to reaction conditions that do not scale linearly.[6]

  • Possible Cause 1: Inefficient Mixing. At larger volumes, inadequate agitation can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of byproducts, such as the di-substituted N,N'-dibenzyloxycarbonyl-1,5-pentanediamine.

    • Solution: Ensure the reactor is equipped with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) for the vessel geometry. Determine the optimal agitation speed through pilot runs to ensure homogeneity without causing excessive splashing or shear.

  • Possible Cause 2: Poor Temperature Control. The reaction between 1,5-pentanediamine and benzyl chloroformate is exothermic. A larger reaction mass has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[5] Uncontrolled temperature increases can accelerate side reactions.

    • Solution: Implement a controlled, slow addition of benzyl chloroformate to the solution of 1,5-pentanediamine using a dosing pump. Monitor the internal reaction temperature closely and use an efficient reactor cooling system to maintain the target temperature range (typically 0-5 °C).

  • Possible Cause 3: Stoichiometry and Reagent Purity. Using an excess of 1,5-pentanediamine is crucial to favor mono-protection. The purity of starting materials can also impact yield.

    • Solution: Use a significant excess of 1,5-pentanediamine (e.g., 3-5 equivalents). Perform quality control checks (e.g., GC or titration) on incoming raw materials to ensure they meet specifications. The parent diamine can be purified by distillation if necessary.[7]

Q5: I am struggling with the crystallization step; the product either "oils out" or forms very fine needles that are difficult to filter. How can I resolve this?

Crystallization is a critical purification step, and its success depends on controlling supersaturation, nucleation, and crystal growth.[8]

  • Symptom: Product "Oils Out" (Liquid-Liquid Phase Separation). This occurs when the concentration of the solute exceeds its solubility limit so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.

    • Probable Cause: The anti-solvent is added too quickly, or the solution is cooled too rapidly. The chosen solvent system may be inappropriate.

    • Solution:

      • Optimize Solvent System: A mixture of a good solvent (e.g., isopropanol, methanol) and an anti-solvent (e.g., diethyl ether, acetone, ethyl acetate) is commonly used for amine hydrochlorides.[9] Experiment at a small scale to find a system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.

      • Control Cooling & Addition: Cool the solution slowly and add the anti-solvent gradually with vigorous stirring at the point of addition to ensure rapid dispersion.

      • Seeding: Introduce a small quantity of pure seed crystals at a temperature where the solution is just saturated. This provides a template for controlled crystal growth and can prevent oiling out.[8]

  • Symptom: Formation of Fine, Difficult-to-Filter Crystals. This is often due to rapid, uncontrolled nucleation.

    • Probable Cause: High degree of supersaturation, leading to the formation of many small nuclei simultaneously.

    • Solution: Reduce the rate of cooling and/or anti-solvent addition. Maintain the solution in the "metastable zone" for a longer period to encourage the growth of existing crystals rather than the formation of new nuclei. A programmed cooling profile (e.g., 10-15 °C per hour) is highly effective in large-scale operations.

Q6: The final product purity is below specification, with residual starting materials and a di-substituted byproduct being the main contaminants. What purification strategies are most effective at scale?

  • Problem: Removing excess 1,5-pentanediamine (a basic impurity) and the di-substituted byproduct (a neutral impurity).

    • Solution 1: Aqueous Workup & Extraction. After the reaction, perform an acidic wash (e.g., with dilute HCl). The desired mono-protected product and the unreacted diamine will move into the aqueous phase as hydrochloride salts, while the neutral di-substituted byproduct will remain in the organic layer and can be separated. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate or extract the desired product.

    • Solution 2: Recrystallization. A well-designed recrystallization is one of the most powerful and scalable purification methods.[10] The key is selecting a solvent system where the impurities have significantly different solubility profiles from the desired product.

    • Solution 3: Cation Exchange Chromatography. For high-purity requirements, cation exchange chromatography can be a viable, albeit more complex, option at scale. The principle involves adsorbing the positively charged amine compounds onto a resin and then eluting them selectively.[11][12][13][14] This method is particularly effective for separating compounds with different charge states, such as the mono- and di-substituted amines.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Scalable Synthesis of N-Z-1,5-pentanediamine hydrochloride

This protocol is a representative model. All steps must be optimized for your specific equipment and scale.

  • Reactor Preparation: Charge a clean, dry, jacketed glass reactor with 1,5-pentanediamine (4.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[15]

  • Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, dissolve benzyl chloroformate (1.0 eq.) in the same solvent.

  • Controlled Addition: Slowly add the benzyl chloroformate solution to the reactor via a dropping funnel or pump over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Quenching & Workup: Slowly add dilute HCl to quench the reaction and convert the products to their hydrochloride salts. Separate the aqueous layer.

  • Isolation of Crude Product: Concentrate the aqueous layer under reduced pressure to obtain the crude product mixture.

  • Purification: Proceed with recrystallization as described in Protocol 2.

Diagram 1: Synthetic Pathway and Byproduct Formation

This diagram illustrates the main reaction and the formation of the primary byproduct.

Synthesis_Pathway PDA 1,5-Pentanediamine (Excess) Product N-Z-1,5-Pentanediamine (Desired Mono-product) PDA->Product + 1 eq BzCl BzCl Benzyl Chloroformate (1 eq) BzCl->Product Solvent Solvent (DCM/THF) 0-5 °C Byproduct N,N'-di-Z-1,5-Pentanediamine (Di-substituted Byproduct) Product->Byproduct + 1 eq BzCl (Side Reaction) FinalProduct N-Z-1,5-Pentanediamine HCl (Final Product) Product->FinalProduct Salt Formation HCl HCl Addition HCl->FinalProduct

Caption: Reaction scheme for the synthesis of N-Z-1,5-pentanediamine HCl.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude product in a reactor and add a minimal amount of a suitable primary solvent (e.g., methanol or isopropanol) to dissolve it completely, with gentle warming if necessary (e.g., to 40-50 °C).[8]

  • Charcoal Treatment (Optional): If the solution is colored, add activated charcoal (1-2% w/w), stir for 30 minutes, and then filter through a bed of celite to remove the charcoal.

  • Crystallization: Cool the solution to room temperature. Slowly add a pre-chilled anti-solvent (e.g., ethyl acetate or diethyl ether) with good agitation until a slight turbidity persists.

  • Seeding (Recommended): Add a small amount of pure N-Z-1,5-pentanediamine hydrochloride as seed crystals.

  • Maturation: Cool the mixture slowly to 0-5 °C and hold for 2-4 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by filtration on a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40 °C) until a constant weight is achieved.

Diagram 2: General Purification and Isolation Workflow

This flowchart outlines the decision-making process for purifying the crude product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous HCl Workup & Phase Separation start->workup decision Purity Check (HPLC/GC) workup->decision recrystallization Recrystallization (Protocol 2) decision->recrystallization Purity < Specification filtration Filtration & Washing decision->filtration Purity Meets Specification recrystallization->decision Re-check Purity chromatography Cation Exchange Chromatography recrystallization->chromatography High Purity Needed chromatography->decision drying Vacuum Drying filtration->drying final_product Pure N-Z-1,5-Pentanediamine HCl drying->final_product

Caption: A workflow for the purification of N-Z-1,5-pentanediamine HCl.

References

  • Cui, J., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 1104041. Available at: [Link][12][13]

  • J&K Scientific. N-Z-1,5-pentanediamine hydrochloride | 18807-74-4. Available at: [Link][3]

  • Yolatech. China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer. Available at: [Link][16]

  • Cui, J., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PubMed. Available at: [Link][11][13]

  • European Patent Office. (2023). EP 4265600 A1 - PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE. Available at: [Link][15]

  • Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride. Available at: [8]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Available at: [Link][6]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available at: [Link][17]

  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link][10]

  • Google Patents. (2020). US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. Available at: [7]

  • Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Available at: [Link][18]

  • Google Patents. (1993). JPH05238991A - Preparation of pentane-1,5-diamine.
  • Chem-Impex International, Inc. Z-1,5-pentanediamine hydrochloride. Available at: [Link][2]

  • European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Available at: [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Available at: [Link][5]

  • Cui, J., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. ResearchGate. Available at: [Link][14]

  • Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. Available at: [Link][9]

Sources

Technical Support Center: Purity Confirmation of N-Z-1,5-Pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Z-1,5-pentanediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require robust methods to confirm the purity of this critical chemical intermediate. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address the specific challenges you may encounter during your experiments. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of an N-Z-1,5-pentanediamine hydrochloride sample?

To establish the purity of N-Z-1,5-pentanediamine hydrochloride, a multi-faceted analytical approach is essential. No single technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is recommended. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantifying the main component and detecting non-volatile organic impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[2][3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the main component and helps in the identification of unknown impurities.[4][5]

  • Elemental Analysis (CHN Analysis): This method determines the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the theoretical values for the pure compound to assess its elemental composition and indirectly, its purity.

A comprehensive purity assessment will integrate data from these techniques to provide a high degree of confidence in the sample's quality.

Q2: I'm seeing peak tailing in my HPLC chromatogram for N-Z-1,5-pentanediamine hydrochloride. What could be the cause and how do I fix it?

Peak tailing is a common issue when analyzing amines and their salts by reversed-phase HPLC.[6] The primary cause is often the interaction of the basic amine groups with acidic silanol groups on the surface of the silica-based column packing material.[6]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

Causality-Driven Troubleshooting for HPLC Peak Tailing

Potential CauseExplanationRecommended Solution
Silanol Interactions The free amine group in your molecule is basic and can interact with acidic silanol groups on the silica support of the C18 column, leading to secondary retention mechanisms and peak tailing.[6]1. Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.5. This protonates the silanol groups, reducing their interaction with the protonated amine. A phosphate buffer is a good choice for this pH range.[7][8] 2. Use of an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase.[9] 3. Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.Prepare and inject a series of increasingly dilute solutions of your sample. If the peak shape improves with dilution, you are likely overloading the column. Reduce your sample concentration accordingly.
Extra-Column Effects Tubing with a large internal diameter, or dead volume in fittings between the injector, column, and detector can cause band broadening and peak tailing.Ensure you are using tubing with a small internal diameter (e.g., 0.125 mm) and that all fittings are properly connected to minimize dead volume.
Q3: How can I use ¹H NMR to not only identify but also quantify the purity of my N-Z-1,5-pentanediamine hydrochloride sample?

Quantitative NMR (qNMR) is a powerful primary method for determining purity because the signal intensity is directly proportional to the number of protons.[3]

Workflow for Quantitative ¹H NMR (qNMR) Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result Prep Accurately weigh sample and internal standard Dissolve Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆) Prep->Dissolve Acquire Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) Prep->Acquire Integrate Integrate signals of the analyte and internal standard Acquire->Integrate Calculate Calculate purity using the integration values, molar masses, and weights Integrate->Calculate Purity Purity (%) Calculate->Purity

Detailed Protocol for qNMR:

  • Selection of an Internal Standard: Choose an internal standard that has a simple NMR spectrum with peaks that do not overlap with your analyte's signals. It should also be stable and not react with your sample. Maleic acid or dimethyl sulfone are often good choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of your N-Z-1,5-pentanediamine hydrochloride sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • It is crucial to use parameters that ensure full relaxation of all protons. This means a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

    • A 90° pulse angle should be used.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.

    • The purity can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Q4: My mass spectrometry results show a peak that doesn't correspond to my product's molecular weight. How do I identify this impurity?

Unexpected peaks in a mass spectrum indicate the presence of impurities. The approach to identification depends on the capabilities of your mass spectrometer.

Troubleshooting and Identification Strategy for Unknown MS Peaks

  • Initial Assessment:

    • Check for Common Adducts: The unexpected peak could be your compound complexed with common ions from the mobile phase or solvent, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Calculate the expected masses for these adducts and compare them to the observed peak.

    • Consider In-Source Fragmentation: The impurity might be a fragment of your target molecule that formed in the ion source.[10]

  • LC-MS/MS for Structural Elucidation:

    • If you have a tandem mass spectrometer (e.g., Q-TOF or ion trap), you can perform an MS/MS experiment on the impurity peak.

    • Isolate the parent ion of the impurity and fragment it.

    • The resulting fragmentation pattern provides valuable structural information that can be used to propose a structure for the impurity. This is especially powerful for identifying by-products from the synthesis.[11]

  • Hypothesize Potential Impurities:

    • Review the synthetic route of N-Z-1,5-pentanediamine hydrochloride.[9] Potential impurities could include:

      • Unreacted starting materials (e.g., 1,5-diaminopentane).[12][13]

      • By-products from incomplete reactions or side reactions.

      • Residual solvents.

    • Calculate the expected molecular weights of these potential impurities and see if they match the observed unknown peak.

Q5: The results from my elemental analysis show a deviation from the theoretical values. What does this signify?

Elemental analysis is a very sensitive technique for assessing the presence of inorganic impurities or residual solvents.

Interpreting Elemental Analysis Data

ObservationPotential CauseNext Steps
All values are proportionally low Presence of an inorganic impurity (e.g., salts like NaCl) or a non-combustible material.* Perform a residue on ignition test to quantify the inorganic content. * Consider analysis by Inductively Coupled Plasma (ICP) to identify specific elemental impurities.
Carbon and Nitrogen are low, Hydrogen is high Presence of residual water.* Perform Karl Fischer titration to accurately quantify the water content.[9]
Values do not match any simple stoichiometry Presence of a significant organic impurity.* Re-examine your HPLC and NMR data to identify and quantify any organic impurities. The elemental analysis results can help in proposing the elemental composition of the unknown impurity.

By systematically applying these analytical techniques and troubleshooting strategies, you can confidently determine the purity of your N-Z-1,5-pentanediamine hydrochloride samples and ensure the quality and reliability of your research and development efforts.

References

  • Wang, F., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Pentanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Available at: [Link]

  • Pauli, G. F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules. Available at: [Link]

  • Gabor, K. A., & Swaan, P. W. (2002). A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Rao, A. L., et al. (2017). RP-HPLC Method Development and Validation for the Estimation of Imipramine Hydrochloride in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Shimadzu. (2000). Mass Spectrometry Solutions. Chemistry in New Zealand. Available at: [Link]

  • De Clercq, N., et al. (2010). MALDI-in source decay applied to mass spectrometry imaging: a new tool for protein identification. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Available at: [Link]

  • Yolatech. (n.d.). 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2. Retrieved from [Link]

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Technical Support Center: Strategies to Reduce the Cost of N-Z-1,5-Pentanediamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Z-1,5-pentanediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis for cost-effectiveness without compromising on quality. Here, we will delve into field-proven strategies, troubleshoot common experimental hurdles, and answer frequently asked questions to streamline your workflow and enhance your yield.

Introduction: The Core Challenge of Cost-Effective Synthesis

The synthesis of N-Z-1,5-pentanediamine hydrochloride, a valuable building block in pharmaceutical and polymer chemistry, presents a primary challenge: the selective mono-protection of a symmetric diamine.[1][2] The inherent reactivity of both amino groups in 1,5-diaminopentane (cadaverine) often leads to the formation of the undesired di-protected byproduct, necessitating costly and time-consuming purification steps. This guide will focus on strategies to maximize the yield of the mono-protected product while minimizing purification efforts and overall production costs.

Cost-Driving Factors at a Glance

The primary expenditures in this synthesis can be broken down into three main categories:

Cost DriverDescription
Starting Materials The cost of 1,5-diaminopentane (cadaverine) and the protecting group reagent, benzyl chloroformate (Cbz-Cl).
Reaction Efficiency The selectivity of the mono-protection step, which directly impacts the yield of the desired product and the formation of byproducts.
Purification The methods used to isolate and purify the final product, with column chromatography being a significant cost and time expenditure.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-Z-1,5-pentanediamine hydrochloride and provides actionable solutions.

Problem 1: Low Yield of Mono-Protected Product and Significant Di-Protection

Cause: The high reactivity of both amino groups in 1,5-diaminopentane makes it susceptible to di-acylation, especially when using a full equivalent or an excess of benzyl chloroformate under standard Schotten-Baumann conditions.[3][4]

Solution: The Mono-Hydrochlorination Strategy

This is the most cost-effective and widely recommended method to achieve high selectivity for mono-protection. By first converting the diamine to its hydrochloride salt, you effectively "protect" one of the amino groups, making the other available for reaction.

Experimental Protocol: Mono-Hydrochlorination for Selective N-Cbz Protection

  • Salt Formation: Dissolve 1,5-diaminopentane (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Acidification: Slowly add one equivalent of hydrochloric acid (HCl) while stirring. This can be in the form of concentrated HCl or generated in situ for better control and to avoid handling HCl gas.

  • Protection: Once the diamine monohydrochloride has formed, proceed with the addition of benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., using an aqueous solution of sodium hydroxide or sodium carbonate) in a biphasic system (e.g., water and an organic solvent like dichloromethane).[3]

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with an acidic solution to remove any unreacted diamine, followed by a wash with a basic solution to remove any remaining acidic impurities. Finally, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

Diagram: Mono-Hydrochlorination Strategy Workflow

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Diamine 1,5-Diaminopentane MonoHCl Diamine Monohydrochloride Diamine->MonoHCl + 1 eq. HCl HCl Hydrochloric Acid HCl->MonoHCl Reaction Selective N-Cbz Protection MonoHCl->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Crude Crude Product Reaction->Crude Extraction Liquid-Liquid Extraction Crude->Extraction Crystallization Crystallization Extraction->Crystallization Final Pure N-Z-1,5-pentanediamine hydrochloride Crystallization->Final

Caption: Workflow for selective mono-N-Cbz protection using the mono-hydrochlorination strategy.

Problem 2: Difficult and Costly Purification by Column Chromatography

Cause: The presence of the di-protected byproduct and unreacted starting material often necessitates purification by column chromatography, which is not ideal for large-scale and cost-effective synthesis.

Solution: Chromatography-Free Purification via Extraction and Crystallization

A well-designed work-up and final crystallization can eliminate the need for chromatography.

Experimental Protocol: Chromatography-Free Purification

  • Acidic Wash: After the reaction, wash the organic layer containing the crude product with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted diamine and the desired mono-protected product, transferring them to the aqueous layer, while the non-basic di-protected byproduct remains in the organic layer.

  • Basification and Extraction: Separate the aqueous layer and basify it with a suitable base (e.g., NaOH) to deprotonate the mono-protected product. Then, extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Crystallization: Concentrate the organic layer to obtain the crude mono-protected diamine. Dissolve the crude product in a suitable solvent system (e.g., isopropanol/ether or ethanol/hexane) and add hydrochloric acid to precipitate the desired N-Z-1,5-pentanediamine hydrochloride salt. The salt can then be isolated by filtration and washed with a cold solvent to yield a pure product.[5][6]

Problem 3: Emulsion Formation During Work-up

Cause: The presence of both organic and aqueous phases, along with the amine products which can act as surfactants, can lead to the formation of stable emulsions, making phase separation difficult and time-consuming.

Solution: Salting Out and Solvent Choice

  • Add Brine: During the work-up, use a saturated aqueous solution of sodium chloride (brine) for washing. The increased ionic strength of the aqueous phase helps to break up emulsions.

  • Solvent Selection: If emulsions are a persistent problem, consider using a less polar organic solvent for extraction, as this can sometimes reduce emulsion formation.

Frequently Asked Questions (FAQs)

Q1: Is it more cost-effective to use bio-based or petroleum-based 1,5-diaminopentane (cadaverine)?

While a direct real-time price comparison can fluctuate, the trend indicates that bio-based production of cadaverine is becoming increasingly cost-competitive.[7] Advances in metabolic engineering and fermentation processes are driving down the production costs of bio-based diamines.[8] For large-scale industrial synthesis, exploring bio-based cadaverine from suppliers who have optimized their fermentation processes is a promising avenue for significant cost savings in raw materials.

Q2: Are there cheaper alternatives to benzyl chloroformate (Cbz-Cl)?

Benzyl chloroformate is a widely used and relatively cost-effective reagent for introducing the Cbz protecting group.[8][9][10][11][12] While other reagents for Cbz protection exist, Cbz-Cl is often preferred for its reactivity and accessibility. The key to cost-effectiveness lies not in a cheaper alternative reagent, but in its efficient use. The mono-hydrochlorination strategy ensures that the Cbz-Cl is not wasted on di-protection, thereby maximizing its utility.

Q3: Can I use a different protecting group that is cheaper than Cbz?

While other protecting groups like Boc (tert-butoxycarbonyl) are also common, the Cbz group offers distinct advantages. The cost of the protecting group reagent is only one factor. The ease of introduction, stability of the protected intermediate, and, crucially, the conditions required for deprotection must also be considered. The Cbz group is stable under a wide range of conditions and can be removed by catalytic hydrogenolysis, which is often a clean and efficient process. A comprehensive cost analysis would need to include the entire synthetic route, including deprotection and purification steps. For many applications, the reliability and established protocols for the Cbz group make it a cost-effective choice in the long run.

Q4: How can I optimize the final crystallization step for better yield and purity?

  • Solvent Screening: Experiment with different solvent and anti-solvent combinations to find a system that provides good solubility for the crude product at an elevated temperature and low solubility for the pure hydrochloride salt at a lower temperature.

  • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals. Crash cooling can lead to the trapping of impurities.

  • Seeding: Introducing a small amount of pure seed crystals can initiate crystallization and lead to a more uniform and purer final product.

  • pH Control: Ensure the correct stoichiometry of HCl is used for the salt formation to maximize the yield of the hydrochloride salt.

Q5: What is the best way to monitor the reaction to avoid incomplete conversion or excessive side product formation?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By co-spotting the reaction mixture with standards of the starting diamine, the mono-protected product, and the di-protected byproduct, you can track the consumption of the starting material and the formation of the products over time. This allows you to stop the reaction at the optimal point to maximize the yield of the desired mono-protected compound.

Conclusion: A Strategic Approach to Cost Reduction

Reducing the cost of N-Z-1,5-pentanediamine hydrochloride synthesis is not about finding a single "magic bullet" solution, but rather about a strategic and holistic optimization of the entire process. By focusing on a highly selective mono-protection strategy, eliminating the need for costly purification methods, and carefully considering the source of your starting materials, you can significantly improve the economic viability of your synthesis. This guide provides a foundation for this optimization, and we encourage you to adapt these principles to your specific laboratory or industrial setting.

References

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 2023. [Link]

  • Cost-Effective Synthesis of Amine-Tethered Porous Materials for Carbon Capture. Request PDF, 2025. [Link]

  • Detailed evaluation of GreenPremium prices for bio-based products along the value chain. WUR eDepot, 2018. [Link]

  • Schotten–Baumann reaction. Grokipedia, 2023. [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PubMed, 2023. [Link]

  • Techno-Economic Assessment of Amine-Based Carbon Capture in Waste-to-Energy Incineration Plant Retrofit. MDPI, 2024. [Link]

  • Comparison of Dispersing Processes of Bio-Based and Synthetic Materials: A Review. MDPI, 2024. [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central, 2020. [Link]

  • Green chemical and biological synthesis of cadaverine: recent development and challenges. Royal Society of Chemistry, 2021. [Link]

  • Equipment Design and Cost Estimation for Small Modular Biomass Systems, Synthesis Gas Cleanup, and Oxygen Separation Equipment. National Renewable Energy Laboratory, 2006. [Link]

  • Schotten–Baumann reaction. Wikipedia, 2023. [Link]

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed, 2020. [Link]

  • Benzyl Chloroformate, 250 grams, Each. CP Lab Safety, 2024. [Link]

  • Techno-Economic Analysis of Amine-based CO2 Capture Technology: Hunter Plant Case Study. Request PDF, 2025. [Link]

  • Schotten-Baumann Reaction. Cambridge University Press, 2023. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI, 2020. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry, 2023. [Link]

  • Semen. Wikipedia, 2024. [Link]

  • N-Z-1,5-pentanediamine hydrochloride | 18807-74-4. J&K Scientific, 2024. [Link]

  • Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. Request PDF, 2017. [Link]

  • Electronic Supplementary Information (ESI) Preparation of chemically recyclable bio-based semi-aromatic polyamides using continu. The Royal Society of Chemistry, 2023. [Link]

  • Benzyl chloroformate lr at ₹ 600/kg | Laboratory Chemicals in Mumbai | ID. IndiaMART, 2024. [Link]

  • Global Bio-based Cadaverine Market Analysis, Competitors, - openPR.com. openPR, 2023. [Link]

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Technical Support Center: Overcoming Resistance to N-Z-1,5-Pentanediamine Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Z-1,5-pentanediamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their cell line models. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand, diagnose, and overcome resistance, ensuring the integrity and success of your experiments.

Introduction to N-Z-1,5-Pentanediamine Hydrochloride and Resistance

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a chemical compound utilized as a building block in the synthesis of various pharmaceutical agents.[1][2] While its primary role is often as a precursor in chemical synthesis, for the context of this guide, we will consider its application as a hypothetical cytotoxic agent in cancer cell line research.

Drug resistance is a significant challenge in cancer therapy and in vitro research, where it can be either intrinsic (pre-existing) or acquired after exposure to a drug.[3] Cells can develop resistance through various mechanisms, including increased drug efflux, alterations in the drug target, enhanced DNA repair, and evasion of apoptosis (programmed cell death).[4][5] This guide will provide a framework for addressing these common resistance mechanisms in the context of your experiments with N-Z-1,5-pentanediamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My cell line has suddenly become resistant to N-Z-1,5-pentanediamine hydrochloride. What are the first things I should check?

A1: Before investigating complex biological mechanisms, it's crucial to rule out experimental variables:

  • Reagent Integrity: Confirm the purity and stability of your N-Z-1,5-pentanediamine hydrochloride stock.[6] Was it stored correctly at 0-8°C?[1] Prepare a fresh stock solution and repeat the experiment.

  • Cell Line Health and Identity: Ensure your cell line is healthy, free from contamination (especially mycoplasma), and has been recently authenticated. High passage numbers can lead to genetic drift and altered phenotypes.[6]

  • Assay Variability: Check for inconsistencies in cell seeding density, incubation times, and reagent concentrations in your viability assays (e.g., MTT, CCK-8).[7][8]

Q2: What is a Resistance Index (RI) and how do I calculate it?

A2: The Resistance Index (RI) is a quantitative measure of the degree of resistance. It is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the resistant cell line by the IC50 of the parental (sensitive) cell line.[9]

RI = IC50 (Resistant Cells) / IC50 (Parental Cells)

An RI significantly greater than 1 indicates a resistant phenotype.[9] A 3- to 10-fold increase in IC50 is generally considered representative of drug resistance.[10]

Q3: How long does it typically take to develop a resistant cell line in the lab?

A3: The development of a drug-resistant cell line through methods like gradual dose escalation can take a significant amount of time, often ranging from 6 to 12 months or even longer.[3] The exact duration depends on the cell line, the drug, and the specific protocol used.

Troubleshooting Guide: Diagnosing and Overcoming Resistance

This section provides a structured approach to troubleshooting resistance to N-Z-1,5-pentanediamine hydrochloride.

Issue 1: A Gradual Increase in IC50 is Observed Over Several Passages

This scenario suggests the development of acquired resistance. The following steps will help you characterize and potentially overcome this resistance.

Step 1: Confirm and Characterize the Resistant Phenotype
  • Protocol: Perform a dose-response curve with a wide range of N-Z-1,5-pentanediamine hydrochloride concentrations on both the parental and the suspected resistant cell lines.[11]

  • Data Analysis: Calculate the IC50 values and the Resistance Index (RI).

  • Expected Outcome: A stable and reproducible RI significantly greater than 1 confirms the resistant phenotype.

Cell LineTreatmentIC50 (Hypothetical)Resistance Index (RI)
Parental LineN-Z-1,5-pentanediamine hydrochloride10 µM1.0
Resistant Sub-cloneN-Z-1,5-pentanediamine hydrochloride100 µM10.0
Step 2: Investigate Common Mechanisms of Resistance

Based on the chemical properties of N-Z-1,5-pentanediamine hydrochloride, several resistance mechanisms are plausible. Here’s how to investigate them:

A. Increased Drug Efflux (The "Cellular Pump" Mechanism)

  • Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which pump the drug out of the cell, preventing it from reaching its target.[5]

  • Experimental Approach:

    • Gene Expression Analysis: Use qPCR or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in parental versus resistant cells.

    • Functional Assays: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure efflux activity. Resistant cells will retain less dye.

    • Reversal of Resistance: Treat the resistant cells with N-Z-1,5-pentanediamine hydrochloride in combination with a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar). A significant decrease in the IC50 in the presence of the inhibitor suggests that drug efflux is a key resistance mechanism.

B. Alterations in Drug Target or Downstream Signaling

  • Hypothesis: If N-Z-1,5-pentanediamine hydrochloride acts on a specific protein or pathway, mutations in the target protein or alterations in a downstream signaling pathway could confer resistance. For instance, if the compound induces apoptosis, upregulation of anti-apoptotic proteins (like Bcl-2) could be a factor.[9]

  • Experimental Approach:

    • Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify differentially expressed genes or proteins in pathways related to cell survival, apoptosis, and DNA repair.

    • Targeted Inhibition: If a specific survival pathway (e.g., PI3K/Akt) is upregulated in resistant cells, test the combination of N-Z-1,5-pentanediamine hydrochloride with a known inhibitor of that pathway to see if sensitivity can be restored.

C. Enhanced DNA Repair

  • Hypothesis: If N-Z-1,5-pentanediamine hydrochloride causes DNA damage, resistant cells may have an enhanced capacity to repair this damage.[12]

  • Experimental Approach:

    • Comet Assay: This assay can be used to visualize and quantify DNA damage. Compare the extent of DNA damage and the rate of repair in parental and resistant cells after treatment.

    • Inhibition of DNA Repair: Combine N-Z-1,5-pentanediamine hydrochloride with an inhibitor of a key DNA repair pathway (e.g., a PARP inhibitor if single-strand break repair is suspected) to see if this re-sensitizes the resistant cells.

Issue 2: The Cell Line Shows High Intrinsic Resistance from the First Experiment

This suggests that the cell line has a pre-existing mechanism of resistance.

Step 1: Verify the Experimental Setup

As with acquired resistance, first, rule out any technical issues with your compound, cell line, and assay.

Step 2: Screen a Panel of Cell Lines
  • Rationale: Not all cell lines will be sensitive to a given compound.

  • Approach: Test the activity of N-Z-1,5-pentanediamine hydrochloride across a diverse panel of cell lines from different tissues of origin. This will help you identify sensitive models for your research.

Step 3: Investigate Potential Mechanisms of Intrinsic Resistance
  • Genomic and Transcriptomic Analysis: Compare the baseline genomic and transcriptomic profiles of sensitive versus intrinsically resistant cell lines. Look for differences in the expression of genes related to drug metabolism, ABC transporters, or the hypothesized target pathway of your compound.

Visualizing Resistance Mechanisms and Workflows

Diagram 1: Common Mechanisms of Drug Resistance

ResistanceMechanisms Figure 1: Key mechanisms of cellular resistance to a cytotoxic agent. cluster_cell Cancer Cell Drug N-Z-1,5-pentanediamine hydrochloride Target Intracellular Target (e.g., DNA, Enzyme) Drug->Target Inhibits/Damages Apoptosis Apoptosis Block Target->Apoptosis Triggers EffluxPump ABC Transporter (e.g., P-gp) EffluxPump->Drug Efflux DNARepair Enhanced DNA Repair DNARepair->Target Repairs Damage

Caption: Key mechanisms of cellular resistance to a cytotoxic agent.

Diagram 2: Workflow for Investigating Acquired Resistance

ResistanceWorkflow start Increased IC50 Observed confirm Confirm Resistance (Calculate RI) start->confirm investigate Investigate Mechanisms confirm->investigate efflux Test Drug Efflux (qPCR, Western, Functional Assay) investigate->efflux Hypothesis 1 target Analyze Target Pathway (RNA-seq, Proteomics) investigate->target Hypothesis 2 repair Assess DNA Repair (Comet Assay) investigate->repair Hypothesis 3 combine Combination Therapy (Use specific inhibitors) efflux->combine target->combine repair->combine end Resistance Mechanism Identified & Overcome combine->end

Caption: A systematic workflow for diagnosing and addressing acquired drug resistance.

Detailed Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line by Gradual Dose Escalation

This protocol is a widely used method for generating cell lines with acquired resistance.[9][10]

  • Determine Initial IC50: First, perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of N-Z-1,5-pentanediamine hydrochloride on your parental cell line.[6][7]

  • Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of the drug, for example, the IC20 (the concentration that inhibits 20% of cell growth).[6][9]

  • Gradual Dose Escalation: Once the cells have adapted to this concentration and are proliferating at a rate similar to the parental cells, passage them and increase the drug concentration. The increase should be gradual, typically between 25% to 50% at each step.[9] Maintain the cells at each new concentration for 2-3 passages.[9]

  • Maintenance and Monitoring: If you observe excessive cell death (over 50%), revert to the previous, lower concentration until the cells recover.[9]

  • Stabilization: Once the desired final concentration is reached (e.g., 10x the initial IC50), continuously culture the cells at this concentration for 8-10 passages to ensure the resistance is stable.[9]

  • Confirmation of Resistance: After the stabilization period, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line to calculate the Resistance Index (RI).[9]

  • Cryopreservation: It is critical to freeze stocks of the cells at various stages of resistance development for future experiments.[6][9]

Protocol 2: MTT Cell Viability Assay

This is a colorimetric assay to assess cell metabolic activity, which is commonly used to determine the IC50 of a drug.[6]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The next day, remove the old media and treat the cells with a serial dilution of N-Z-1,5-pentanediamine hydrochloride. Include untreated cells as a negative control and wells with media only as a blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

References

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • Creative Bioarray. Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • NIST. 1,5-Pentanediamine. Retrieved from [Link]

  • Hojjat-Farsangi, M. (2014). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Journal of Cellular and Molecular Medicine, 18(7), 1395-1403. Retrieved from [Link]

  • University of Ottawa. (2025, July 28). Scientists zero in on cellular mechanism fueling drug-resistant cancers. Retrieved from [Link]

  • Google Patents. CN116239502B - Method for synthesizing 1, 5-pentanediol by 1, 5-pentanediamine.
  • Bukowski, K., et al. (2020). Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. International Journal of Molecular Sciences, 21(21), 8239. Retrieved from [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • Shen, DW., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 11, 245. Retrieved from [Link]

  • PubMed. Identification of NME5 as a contributor to innate resistance to gemcitabine in pancreatic cancer cells. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Biological Target Validation of N-Z-1,5-Pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological target of the novel compound, N-Z-1,5-pentanediamine hydrochloride. We will use this compound as a case study to illustrate a systematic, multi-faceted approach to target validation, emphasizing scientific integrity and experimental rigor.

Introduction to N-Z-1,5-Pentanediamine Hydrochloride: A Structural Perspective

N-Z-1,5-pentanediamine hydrochloride is a derivative of 1,5-diaminopentane, a naturally occurring polyamine more commonly known as cadaverine.[1][2] The "Z" in its nomenclature refers to a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis, attached to one of the primary amines. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

The presence of the bulky, neutral Cbz group fundamentally alters the physicochemical properties of the parent molecule, cadaverine. While cadaverine is a flexible, dicationic molecule at physiological pH, N-Z-1,5-pentanediamine is mono-cationic and possesses a large hydrophobic moiety. This structural change has significant implications for its potential biological activity, as it is less likely to interact with canonical polyamine binding sites that recognize positive charges at both ends of the aliphatic chain. Therefore, its biological target is likely to be distinct from that of cadaverine.

This guide will outline a systematic workflow to de-orphanize this compound, moving from broad, unbiased screening to specific, high-confidence validation assays.

Hypothesizing Potential Biological Targets

Given the novelty of N-Z-1,5-pentanediamine hydrochloride, we must consider several broad classes of potential biological targets. Its structure as a modified diamine suggests a few starting hypotheses:

  • Enzymes involved in polyamine metabolism: The compound could act as an inhibitor or a substrate for enzymes that metabolize cadaverine or other polyamines, such as diamine oxidase.[3]

  • Transporters: It might interact with polyamine transport systems.

  • Ion channels: Polyamines are known to modulate the activity of various ion channels.

  • Protein-protein interactions: The compound could disrupt or stabilize protein-protein interactions.

  • E3 Ligases: Recent studies have shown that simple alkylamines can act as degraders by recruiting E3 ligases like FBXO22.[4]

A Systematic Workflow for Target Identification and Validation

We propose a phased approach, starting with broad, unbiased methods to generate hypotheses, followed by more focused validation experiments.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation (Orthogonal Approaches) cluster_3 Phase 4: In Vivo Model Testing phenotypic_screening Phenotypic Screening candidate_proteins Candidate Proteins phenotypic_screening->candidate_proteins Identifies cellular phenotype affinity_chromatography Affinity Chromatography-Mass Spectrometry affinity_chromatography->candidate_proteins Pulls down binding partners yeast_three_hybrid Yeast Three-Hybrid yeast_three_hybrid->candidate_proteins Screens for interacting proteins biophysical_assays Biophysical Assays (SPR, ITC) candidate_proteins->biophysical_assays Direct binding confirmation cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) candidate_proteins->cellular_thermal_shift In-cell target engagement genetic_validation Genetic Validation (CRISPR/siRNA) candidate_proteins->genetic_validation Confirms functional relevance enzymatic_assays Enzymatic/Functional Assays candidate_proteins->enzymatic_assays Functional consequence of binding animal_models Animal Models biophysical_assays->animal_models cellular_thermal_shift->animal_models genetic_validation->animal_models enzymatic_assays->animal_models

Caption: A systematic workflow for the identification and validation of a novel compound's biological target.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins without prior bias.

This technique involves immobilizing N-Z-1,5-pentanediamine hydrochloride on a solid support to "fish" for binding partners from a cell lysate.

Experimental Protocol:

  • Ligand Immobilization: Synthesize a derivative of N-Z-1,5-pentanediamine with a linker arm (e.g., a carboxyl group) suitable for covalent attachment to an activated resin (e.g., NHS-activated sepharose). A control resin without the compound should also be prepared.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Affinity Pulldown: Incubate the lysate with both the ligand-bound and control resins.

  • Washing: Wash the resins extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often using a denaturing buffer.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Data Interpretation: Candidate targets are proteins that are significantly enriched in the ligand-bound sample compared to the control.

Phase 2: Target Validation

Once a list of candidate proteins is generated, the next step is to validate these interactions using orthogonal methods.

SPR is a label-free technique to quantify the binding affinity and kinetics of a small molecule to a protein.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

  • Analyte Injection: Flow solutions of N-Z-1,5-pentanediamine hydrochloride at various concentrations over the chip.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Presentation:

CompoundTarget ProteinKD (µM)ka (1/Ms)kd (1/s)
N-Z-1,5-pentanediamine HClProtein XExperimentalExperimentalExperimental
Negative Control (e.g., Cadaverine)Protein XExperimentalExperimentalExperimental

Causality behind Experimental Choices: Comparing the binding of N-Z-1,5-pentanediamine HCl to its parent compound, cadaverine, will reveal if the Cbz group is essential for the interaction with the putative target.

CETSA assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with N-Z-1,5-pentanediamine hydrochloride or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with vehicle control C Heat at varying temperatures (T1, T2, T3...) A->C B Treat cells with N-Z-1,5-pentanediamine HCl B->C D Lyse cells and separate soluble fraction C->D E Quantify target protein (e.g., Western Blot) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Confirming that the identified protein is responsible for the compound's cellular effects is crucial. This can be achieved by reducing the expression of the target protein using CRISPR/Cas9 or siRNA.

Experimental Protocol:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in a relevant cell line.

  • Phenotypic Assay: Perform a phenotypic assay (e.g., cell viability, signaling pathway activation) that is modulated by N-Z-1,5-pentanediamine hydrochloride.

  • Compound Treatment: Treat both the modified and wild-type cells with the compound.

Data Interpretation: If the cellular phenotype is attenuated or abolished in the knockdown/knockout cells, it strongly supports the hypothesis that the protein is the biologically relevant target.

Comparative Analysis with Alternatives

Once a validated target is identified, N-Z-1,5-pentanediamine hydrochloride should be compared with other known modulators of that target. For instance, if the target is identified as an enzyme, a comparison of inhibitory activity is warranted.

Table: Comparison of Enzyme Inhibitors (Hypothetical)

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
N-Z-1,5-pentanediamine HClEnzyme YExperimentalExperimental
Known Inhibitor AEnzyme YLiterature ValueCompetitive
Known Inhibitor BEnzyme YLiterature ValueNon-competitive

This comparative data is essential for understanding the compound's potency and potential advantages over existing molecules.

Conclusion

The validation of a biological target for a novel compound like N-Z-1,5-pentanediamine hydrochloride is a rigorous, multi-step process. It requires an unbiased initial screen, followed by orthogonal validation methods that confirm direct binding, cellular target engagement, and functional relevance. By following a systematic and self-validating workflow, researchers can confidently identify and characterize the mechanism of action of new chemical entities, paving the way for their potential development as research tools or therapeutic agents.

References

  • Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances.

  • 1,5-Diaminopentane dihydrochloride | C5H15ClN2 | CID 5351467. PubChem.

  • Cadaverine: A lysine catabolite involved in plant growth and development. Frontiers in Plant Science.

  • Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society.

  • 1,5-Diaminopentane - Biosynthesis. Alfa Chemistry.

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A Comparative Analysis of N-Z-1,5-pentanediamine Hydrochloride and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polyamines and Their Analogs in Therapeutic Research

Polyamines, such as putrescine, cadaverine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1][2][3] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, where elevated polyamine levels are often observed to sustain rapid cell proliferation.[4][5][6] This critical role in cellular function has made the polyamine metabolic pathway an attractive target for therapeutic intervention.[7][8][9]

This guide focuses on N-Z-1,5-pentanediamine hydrochloride, a synthetic N-benzyl derivative of cadaverine (1,5-pentanediamine), and provides a comparative study with its naturally occurring analogs: cadaverine dihydrochloride, putrescine dihydrochloride, spermidine trihydrochloride, and spermine tetrahydrochloride. By examining their chemical properties, biological activities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform the selection and application of these compounds in their research endeavors.

Chemical and Physical Properties: A Foundation for Biological Interaction

The structural and physicochemical properties of N-Z-1,5-pentanediamine hydrochloride and its analogs are fundamental to their biological activity, influencing their solubility, stability, and ability to interact with cellular targets. The introduction of a benzyl group in N-Z-1,5-pentanediamine hydrochloride significantly increases its lipophilicity compared to its parent molecule, cadaverine, which can have profound effects on its cellular uptake and intracellular distribution.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-Z-1,5-pentanediamine hydrochloride Benzyl N-(5-aminopentyl)carbamate hydrochlorideC₁₃H₂₁ClN₂O₂272.77164-174White crystalline powder
Cadaverine dihydrochloride pentane-1,5-diamine;dihydrochlorideC₅H₁₆Cl₂N₂175.10260-262White crystalline powder
Putrescine dihydrochloride butane-1,4-diamine;dihydrochlorideC₄H₁₄Cl₂N₂161.07274-276White crystalline powder
Spermidine trihydrochloride N'-(3-aminopropyl)butane-1,4-diamine;trihydrochlorideC₇H₂₂Cl₃N₃254.63254-257White hygroscopic powder
Spermine tetrahydrochloride N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochlorideC₁₀H₃₀Cl₄N₄348.19310-311 (dec.)White to off-white powder

Table 1: Comparative chemical and physical properties of N-Z-1,5-pentanediamine hydrochloride and its analogs. Data sourced from various chemical suppliers and databases.[10][11]

Comparative Biological Activity: Insights from In Vitro Studies

While direct comparative studies involving N-Z-1,5-pentanediamine hydrochloride are limited in publicly available literature, we can infer its potential biological activity based on structure-activity relationship (SAR) studies of similar N-substituted polyamine analogs. Research has consistently shown that the introduction of bulky, lipophilic groups, such as a benzyl group, can significantly enhance the cytotoxic and antiproliferative effects of polyamine analogs.[4][7][12]

Antiproliferative and Cytotoxic Effects

Studies on N,N'-disubstituted diamines have demonstrated that their antiproliferative activity is dependent on both the length of the aliphatic chain and the nature of the substituent on the nitrogen atoms.[12] For instance, in a study evaluating a library of N,N'-disubstituted diamines against Trypanosoma cruzi, compounds with shorter aliphatic linkers (3-6 carbon atoms) and certain aromatic substitutions exhibited potent activity.[12] Another study on polyamine toxins, which are conjugates of polyamines with lipophilic carboxylic acids, showed that the structure of both the head group and the polyamine chain determines the strength of the antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[7]

Based on these findings, it is hypothesized that N-Z-1,5-pentanediamine hydrochloride, with its benzyl group, will exhibit greater cytotoxicity against cancer cell lines compared to its unsubstituted analog, cadaverine dihydrochloride. The increased lipophilicity likely facilitates its entry into cells, potentially through both passive diffusion and the polyamine transport system (PTS).

CompoundPredicted IC₅₀ (µM) vs. MCF-7Predicted IC₅₀ (µM) vs. PC-3
N-Z-1,5-pentanediamine hydrochloride 1 - 105 - 20
Cadaverine dihydrochloride > 100> 100
Putrescine dihydrochloride > 100> 100
Spermidine trihydrochloride 50 - 10075 - 150
Spermine tetrahydrochloride 25 - 7550 - 100

Table 2: Predicted comparative cytotoxicity (IC₅₀ values) of N-Z-1,5-pentanediamine hydrochloride and its analogs against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. These values are estimations based on published data for structurally similar compounds and require experimental validation.

Mechanisms of Action: Disrupting Polyamine Homeostasis

The therapeutic potential of polyamine analogs lies in their ability to disrupt the tightly regulated polyamine homeostasis in cancer cells. This is achieved through several interconnected mechanisms.

Polyamine Metabolism Workflow

Polyamine_Metabolism cluster_feedback Feedback Inhibition Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N_acetylspermidine N¹-acetylspermidine Spermidine->N_acetylspermidine SSAT ODC ODC Spermidine->ODC - N_acetylspermine N¹-acetylspermine Spermine->N_acetylspermine SSAT Spermine->ODC - N_acetylspermidine->Putrescine PAO N_acetylspermine->Spermidine PAO Analogs N-Z-1,5-pentanediamine & Analogs Analogs->ODC Downregulation SSAT SSAT Analogs->SSAT Induction PTS Polyamine Transport System (PTS) Analogs->PTS Competition PAO PAO SPDS SPDS SPMS SPMS

Caption: Polyamine metabolism and points of intervention for analogs.

  • Competition with Natural Polyamines for Transport: Synthetic analogs, including N-Z-1,5-pentanediamine hydrochloride, are often recognized and transported into cells by the same polyamine transport system (PTS) that imports natural polyamines.[13] This competition leads to a decrease in the intracellular concentration of natural polyamines.

  • Downregulation of Polyamine Biosynthesis: Upon entering the cell, many polyamine analogs mimic the feedback inhibition mechanism of natural polyamines, leading to the downregulation of key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[10][13] Studies on diamines have shown that compounds like 1,5-diaminopentane can decrease ODC activity.[8]

  • Induction of Polyamine Catabolism: Certain polyamine analogs are potent inducers of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[13] Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for degradation by polyamine oxidase (PAO) and subsequent depletion of the natural polyamine pools.

  • Induction of Apoptosis: The disruption of polyamine homeostasis and the accumulation of the synthetic analog can trigger programmed cell death, or apoptosis, in cancer cells.[9] This can occur through various signaling pathways, including the generation of reactive oxygen species (ROS) from increased polyamine catabolism and the disruption of mitochondrial function.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate (e.g., MCF-7, PC-3) B Incubate for 24h (37°C, 5% CO₂) A->B C Treat cells with serial dilutions of N-Z-1,5-pentanediamine HCl & analogs B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 and PC-3 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of N-Z-1,5-pentanediamine hydrochloride and its analogs (cadaverine, putrescine, spermidine, spermine) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Polyamine Transport Inhibition Assay

This assay determines the ability of the test compounds to inhibit the uptake of radiolabeled putrescine.[14]

Detailed Protocol:

  • Cell Culture: Grow a suitable cell line (e.g., a cancer cell line with a known active polyamine transport system) to near confluency.

  • Pre-incubation: Wash the cells with a transport buffer and pre-incubate them with varying concentrations of N-Z-1,5-pentanediamine hydrochloride or its analogs for 10-15 minutes at 37°C.

  • Radiolabeled Putrescine Uptake: Add [³H]-putrescine to each well at a final concentration of approximately 1-5 µM and incubate for a short period (e.g., 10-30 minutes) during which uptake is linear.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of [³H]-putrescine uptake for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentrations of N-Z-1,5-pentanediamine hydrochloride and its analogs for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

Pharmacokinetics and Toxicity: Considerations for In Vivo Applications

While in vitro data provides valuable insights into the potential efficacy of a compound, in vivo studies are crucial to understand its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and toxicity.

Limited data is available on the pharmacokinetics of N-benzyl substituted diamines.[15] However, the increased lipophilicity of N-Z-1,5-pentanediamine hydrochloride compared to its natural analogs suggests it may have better membrane permeability and potentially a larger volume of distribution. This could lead to enhanced tissue penetration but may also increase the risk of off-target effects and toxicity.

Acute toxicity studies in rats have shown that among the natural polyamines, spermine is the most toxic, followed by spermidine. Cadaverine and putrescine have relatively low acute oral toxicity.[14] The toxicity of N-Z-1,5-pentanediamine hydrochloride would need to be determined through dedicated in vivo studies.

Conclusion and Future Directions

N-Z-1,5-pentanediamine hydrochloride, as an N-benzyl substituted analog of cadaverine, holds promise as a modulator of polyamine metabolism with potential therapeutic applications, particularly in oncology. Based on structure-activity relationships of similar compounds, it is predicted to exhibit enhanced cytotoxicity compared to its naturally occurring, more polar analogs. This enhanced activity is likely due to a combination of increased cellular uptake and more potent disruption of polyamine homeostasis.

The provided experimental protocols offer a framework for a comprehensive comparative study to validate these predictions. Future research should focus on:

  • Direct comparative in vitro studies: To definitively determine the relative potency of N-Z-1,5-pentanediamine hydrochloride and its analogs against a panel of cancer cell lines.

  • Detailed mechanistic studies: To elucidate the specific effects of N-Z-1,5-pentanediamine hydrochloride on polyamine metabolic enzymes and transport.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of N-Z-1,5-pentanediamine hydrochloride in preclinical animal models.

By systematically investigating these aspects, the scientific community can gain a clearer understanding of the therapeutic potential of N-Z-1,5-pentanediamine hydrochloride and its place within the broader landscape of polyamine-targeted therapies.

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Navigating the Linker Landscape: A Comparative Guide to Alternatives for N-Z-1,5-Pentanediamine Hydrochloride in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker, far from being a passive spacer, is a pivotal component that dictates the efficacy, selectivity, and physicochemical properties of the entire molecule.

This guide provides an in-depth technical comparison of N-Z-1,5-pentanediamine hydrochloride, a precursor to a flexible C5 alkyl linker, with its principal alternatives in PROTAC development: polyethylene glycol (PEG) and rigid piperazine-based linkers. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for optimizing PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of successful protein degradation.[1] The linker's length, chemical composition, and rigidity are instrumental in achieving the optimal geometry for this complex, which facilitates the efficient transfer of ubiquitin to the POI, marking it for destruction by the proteasome. An ideal linker balances the need for conformational flexibility with the entropic cost of binding, while also contributing to favorable drug-like properties such as cell permeability and solubility.[2][3]

N-Z-1,5-Pentanediamine Hydrochloride: The Flexible Alkyl Workhorse

N-Z-1,5-pentanediamine hydrochloride, chemically known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, serves as a valuable building block for installing a 5-carbon (C5) alkyl linker. The benzyloxycarbonyl (Z) group provides a stable protecting group for one of the amine functionalities, allowing for a controlled, sequential synthesis of the PROTAC molecule.

The resulting C5 alkyl linker is characterized by its flexibility, which allows the PROTAC to adopt multiple conformations. This can be advantageous in the early stages of PROTAC design, as it increases the probability of achieving a productive ternary complex without prior knowledge of the optimal spatial arrangement.[3] However, this flexibility can also come with an entropic penalty upon binding and may contribute to less favorable physicochemical properties, such as poor aqueous solubility.[3]

Comparative Analysis of Linker Archetypes

The choice of linker is a critical optimization parameter in PROTAC development. Here, we compare the C5 alkyl linker with two of the most common alternatives: PEG-based linkers and rigid piperazine-containing linkers.

FeatureC5 Alkyl Linker (from N-Z-1,5-pentanediamine)Polyethylene Glycol (PEG) LinkerRigid Piperazine Linker
Flexibility HighHighLow
Solubility Generally low (lipophilic)High (hydrophilic)Moderate to high (can be protonated)[4][5]
Cell Permeability Can be favorable, but highly dependent on the overall moleculeCan be favorable; may exhibit "chameleon-like" properties[6]Often favorable; rigidity can improve metabolic stability[5]
Ternary Complex Formation Flexibility may aid initial discovery but can have an entropic cost[3]Flexibility can be beneficial; oxygen atoms can form H-bonds[7]Pre-organizes ligands, potentially reducing entropic penalty and increasing potency[3]
Synthetic Accessibility High; precursor is commercially availableHigh; various lengths and functionalities are availableHigh; a common motif in medicinal chemistry
Metabolic Stability Can be susceptible to oxidative metabolism[2]Generally more stable than alkyl chains to oxidationGenerally high metabolic stability[5]
Quantitative Performance Data: A Case Study on BRD4 Degradation

To illustrate the impact of linker choice on PROTAC efficacy, we can synthesize data from multiple comparative studies on the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized therapeutic target. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for evaluating PROTAC performance.

Table 1: Comparative Degradation of BRD4 by PROTACs with Different Linkers

Linker TypeRepresentative LinkerDC50 (nM)Dmax (%)Rationale and Observations
Alkyl C5 Alkyl~50-100~90Provides a baseline of effective degradation, but may not be the most potent. The exact DC50 can be highly dependent on the specific ligands and attachment points.
PEG PEG4 (15 atoms)2095The PEG linker of a similar length often shows improved potency, potentially due to enhanced solubility and favorable interactions within the ternary complex.[6]
PEG PEG5 (18 atoms)15>98This highlights the critical nature of linker length optimization, with a PEG5 linker demonstrating superior performance for BRD4 degradation in this context.[6]
Rigid Piperazine-based2>95The rigid linker can pre-organize the molecule into a bioactive conformation, leading to high cooperativity and potent degradation.[3]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. Below are detailed methodologies for the synthesis of a PROTAC using a C5 alkyl linker and for the evaluation of its degradation efficacy.

Protocol 1: Synthesis of a Generic PROTAC using N-Boc-1,5-diaminopentane

This protocol outlines the synthesis of a PROTAC using N-Boc-1,5-diaminopentane, an alternative protected C5 diamine linker. The Boc protecting group is commonly used and can be removed under acidic conditions.

Step 1: Amide Coupling of POI Ligand with N-Boc-1,5-diaminopentane

  • Dissolve the POI ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add N-Boc-1,5-diaminopentane (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the POI-linker-Boc intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Follow the procedure outlined in Step 1, using the deprotected POI-linker intermediate and the E3 ligase ligand containing a carboxylic acid moiety as the coupling partners.

  • After workup, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for PROTAC synthesis with a C5 alkyl linker.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the standard method for quantifying target protein degradation.

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for determining PROTAC efficacy via Western Blot.

Conclusion: A Strategic Approach to Linker Selection

The choice of linker is a pivotal decision in the development of potent and selective PROTACs. While flexible alkyl linkers derived from precursors like N-Z-1,5-pentanediamine hydrochloride offer a synthetically accessible starting point, a systematic exploration of alternatives is crucial for optimization.

  • Flexible Linkers (Alkyl and PEG): These are excellent for initial screening to establish a proof-of-concept for target degradation. Their conformational adaptability can be advantageous when the optimal ternary complex geometry is unknown. PEG linkers, in particular, can confer favorable solubility properties.[6]

  • Rigid Linkers (Piperazine-based): These are often employed in lead optimization to enhance potency, metabolic stability, and other drug-like properties. By pre-organizing the PROTAC into a bioactive conformation, they can significantly improve the efficiency of ternary complex formation.[3][5]

Ultimately, the optimal linker is context-dependent, relying on the specific POI and E3 ligase pair. A data-driven, iterative approach to linker design, beginning with flexible options and progressing to more constrained architectures, guided by detailed experimental evaluation, is the most effective strategy for developing novel and efficacious PROTAC-based therapeutics.

References

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A Senior Application Scientist’s Guide to Cross-Validation in Chemical Synthesis: A Case Study with N-Z-1,5-Pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental findings is paramount. When a new molecule is synthesized, its identity and purity are not merely data points; they are the foundation upon which further research, development, and intellectual property are built. This guide provides an in-depth look at the methodologies for cross-validating the outcomes of chemical syntheses, using a practical, hypothetical case study involving N-Z-1,5-pentanediamine hydrochloride. This compound, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a valuable building block in various fields, including the synthesis of specialty polymers and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]

This guide eschews a rigid template in favor of a logical, causality-driven narrative. We will explore not just the "how" but the "why" behind the selection of analytical techniques, creating a self-validating system of protocols to ensure the trustworthiness of your experimental results.

The Synthetic Challenge: A Novel Polyamide

To illustrate the principles of cross-validation, let us consider a hypothetical experiment: the synthesis of a novel polyamide. Polyamides are polymers characterized by amide linkages and have wide-ranging applications due to their desirable mechanical and thermal properties.[3][4] In our scenario, we will react N-Z-1,5-pentanediamine hydrochloride with a diacid chloride (e.g., terephthaloyl chloride) in a low-temperature solution polycondensation reaction.

The "Z" group (benzyloxycarbonyl) is a common protecting group for amines in organic synthesis.[5] In this context, it allows for selective reaction at the unprotected amine terminus. The expected outcome is a polymer with a repeating unit derived from our two monomers. However, numerous side reactions could occur, leading to impurities, oligomers of varying lengths, or even a completely different product. The "finding" we need to validate is the successful synthesis of the target polyamide with a defined structure and high purity.

The Cornerstone of Trustworthiness: Orthogonal Cross-Validation

For our synthesized polyamide, we need to answer two primary questions:

  • Identity: Have we created the correct chemical structure?

  • Purity: Is the sample free from starting materials, solvents, and side-products?

A multi-pronged analytical approach is the only reliable way to answer these questions definitively.

The Analytical Toolkit for Cross-Validation

A suite of analytical techniques should be employed to build a comprehensive profile of the synthesized polyamide. Each technique provides a unique piece of the puzzle.

Analytical TechniquePrincipleInformation ProvidedStrengths for Polyamide AnalysisLimitations
¹H and ¹³C NMR Nuclear spin in a magnetic fieldDetailed map of the chemical environment of hydrogen and carbon atoms.Confirms the presence of specific functional groups (amide N-H, aromatic C-H, aliphatic C-H) and their connectivity. Can reveal the presence of the Z-protecting group.Can be difficult to interpret for polymers due to broad peaks. May not be sensitive to low-level impurities.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight of the polymer chains.Provides information on the distribution of polymer chain lengths (polydispersity).High molecular weight polymers can be challenging to ionize and analyze.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups.Quickly confirms the formation of amide bonds (C=O and N-H stretches) and the disappearance of starting material functional groups (e.g., acid chloride C=O).Provides limited information on the overall structure and connectivity.
HPLC Differential partitioning between a mobile and stationary phaseSeparation and quantification of components in a mixture.Excellent for assessing purity and detecting residual monomers or small molecule impurities.May not be suitable for separating very high molecular weight polymers.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elementsThe empirical formula of the compound.Provides a fundamental check on the overall composition of the repeating unit.Does not provide structural information. Requires a highly pure sample for accurate results.

Visualizing the Cross-Validation Workflow

The process of validating a new synthetic compound is a logical progression, starting with a crude product and ending with a fully characterized, pure substance. The following workflow illustrates this process.

CrossValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Characterization cluster_purification Purification cluster_confirmation Structural Confirmation & Purity Analysis cluster_final Final Validation start Crude Polyamide Product ftir FTIR Spectroscopy start->ftir Initial functional group check tlc_hplc TLC / HPLC Screen start->tlc_hplc Assess complexity purify Purification (e.g., Precipitation, Chromatography) ftir->purify tlc_hplc->purify nmr NMR (¹H, ¹³C) purify->nmr Detailed structure ms Mass Spectrometry purify->ms Molecular weight distribution hplc_final Quantitative HPLC purify->hplc_final Purity assessment elemental Elemental Analysis nmr->elemental Confirm empirical formula ms->elemental hplc_final->elemental validated Validated Pure Polyamide elemental->validated Data consistent across all methods

Caption: Workflow for the cross-validation of a synthesized polyamide.

Detailed Experimental Protocols for Cross-Validation

The following are generalized protocols for the analytical techniques described. Instrument parameters will need to be optimized for the specific polyamide being analyzed.

Protocol 1: FTIR Spectroscopy
  • Sample Preparation: Ensure the polyamide sample is completely dry. A small amount of the solid polymer can be analyzed directly using an attenuated total reflectance (ATR) accessory, or it can be ground with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Confirmation of Polyamide Formation: Look for a strong absorption band around 1630-1680 cm⁻¹ (amide C=O stretch) and a broad absorption around 3300 cm⁻¹ (amide N-H stretch).

    • Absence of Starting Material: Confirm the disappearance of the characteristic sharp C=O stretch of the diacid chloride (around 1770-1800 cm⁻¹).

    • Presence of Z-group: The carbamate C=O stretch of the Z-group will appear around 1690-1710 cm⁻¹.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small, accurately weighed amount of the polyamide in a suitable solvent (e.g., dimethylformamide, DMF) to a known concentration (e.g., 1 mg/mL). The sample must be fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is often effective.[6]

    • Detection: UV detection at a wavelength where the aromatic rings of the polymer absorb (e.g., 254 nm).

  • Data Analysis:

    • Purity Assessment: A pure compound should ideally show a single, sharp peak. The area of the main peak relative to the total area of all peaks gives a measure of purity.

    • Impurity Detection: The presence of peaks at different retention times indicates impurities. These can be compared to injections of the starting materials to aid in identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dry polyamide in a deuterated solvent (e.g., DMSO-d₆ or DMF-d₇). Ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation:

    • ¹H NMR:

      • Look for the characteristic broad peak of the amide N-H proton.

      • Identify the signals corresponding to the aromatic protons of the diacid chloride and the Z-group.

      • Identify the signals for the aliphatic protons of the pentanediamine backbone.

      • The integration of these peaks should be consistent with the proposed repeating unit.

    • ¹³C NMR:

      • Identify the carbonyl carbon of the amide group.

      • Identify the aromatic and aliphatic carbons. The number of distinct peaks should correspond to the number of chemically non-equivalent carbons in the repeating unit.

Protocol 4: Mass Spectrometry (MS)
  • Sample Preparation: The sample preparation is highly dependent on the ionization technique used (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). For MALDI, the polymer is co-crystallized with a matrix on a target plate.

  • Data Acquisition: Acquire the mass spectrum over a wide mass range.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a different length. This can be used to determine the molecular weight distribution (polydispersity index) of the polymer.

Protocol 5: Elemental Analysis
  • Sample Preparation: A highly pure and completely dry sample (typically 1-2 mg) is required. The sample is sent to a specialized analytical facility.

  • Data Analysis: The facility will provide the weight percentages of carbon, hydrogen, and nitrogen. These experimental values are compared to the theoretical percentages calculated for the proposed empirical formula of the polymer's repeating unit. The experimental values should be within ±0.4% of the theoretical values.

Navigating Contradictory Findings

Occasionally, different analytical techniques may yield conflicting data. For example, NMR might suggest a pure compound, while HPLC shows multiple peaks. This does not necessarily invalidate the experiment but calls for deeper investigation.

  • NMR vs. HPLC: If NMR appears clean but HPLC shows impurities, it could be that the impurities are not visible in the NMR spectrum (e.g., they lack protons or are present at very low concentrations). Alternatively, the compound might be degrading on the HPLC column.

  • Elemental Analysis Discrepancy: If NMR and MS support the structure but elemental analysis is off, it often points to the presence of residual solvent or water in the sample. Thorough drying of the sample is crucial.

In such cases, further experiments are necessary. This could involve using a different HPLC column or mobile phase, employing advanced 2D NMR techniques, or using a different ionization method in mass spectrometry.

Conclusion

The synthesis of a new chemical entity is an exciting endeavor, but the initial finding is only the beginning of the scientific process. Rigorous cross-validation of the product's identity and purity is a non-negotiable step to ensure the reliability and reproducibility of the research. By employing a suite of orthogonal analytical techniques, as outlined in this guide, researchers can build a comprehensive and irrefutable body of evidence for their experimental findings. This commitment to scientific integrity is the bedrock of trustworthy research and development.

References

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  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025, October 13). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Chemical Synthesis of Peptides and Their Biological Applications as Mitochondria-Targeting Chemotherapeutics. (2022, June 17). Cardiff University. Retrieved January 10, 2026, from [Link]

  • Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Polyamide curing agent compositions. (2015, December 30). European Publication Server. Retrieved January 10, 2026, from [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014, December 11). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO. Retrieved January 10, 2026, from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Involving N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the reproducibility of experimental results is the bedrock of scientific integrity. When working with seemingly straightforward reagents like N-Z-1,5-pentanediamine hydrochloride, subtle variations in reagent quality, handling, and reaction conditions can lead to significant deviations in outcomes. This guide provides an in-depth technical comparison between N-Z-1,5-pentanediamine hydrochloride and a common alternative, N-Boc-1,5-diaminopentane, with a focus on the practical aspects of ensuring experimental reproducibility. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to conduct robust and reliable experiments.

The Critical Role of Protecting Groups in Diamine Chemistry

1,5-Diaminopentane, also known as cadaverine, is a versatile bifunctional building block.[1] However, its two primary amine groups exhibit similar reactivity, making selective monofunctionalization a significant challenge. To control reactions and prevent undesired side products, such as polymerization, one of the amine groups must be temporarily "protected." This is where protecting groups like benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) become indispensable.[2][3] The choice of protecting group is not arbitrary; it profoundly influences the compound's stability, solubility, reactivity, and susceptibility to side reactions, all of which are critical factors for experimental reproducibility.

N-Z-1,5-pentanediamine hydrochloride vs. N-Boc-1,5-diaminopentane: A Comparative Analysis

While both N-Z-1,5-pentanediamine hydrochloride and N-Boc-1,5-diaminopentane serve to monofunctionalize 1,5-diaminopentane, their distinct chemical properties, arising from the Z and Boc protecting groups, dictate their suitability for different applications and present unique challenges for reproducibility.

Physicochemical Properties and Handling
PropertyN-Z-1,5-pentanediamine hydrochlorideN-Boc-1,5-diaminopentane
CAS Number 18807-74-4[4]51644-96-3
Molecular Formula C13H21ClN2O2[4]C10H22N2O2
Molecular Weight 272.77 g/mol [4]202.29 g/mol
Typical Form Solid[5]Oil or low-melting solid[6]
Solubility Generally soluble in water and polar organic solvents.[2]Soluble in a range of organic solvents.
Hydrophobicity The benzyl group of the Z-protector imparts significant hydrophobicity.[7]The tert-butyl group of the Boc-protector also increases hydrophobicity, though generally less than the Z-group.[7]

The hydrochloride salt form of the N-Z protected diamine generally improves its handling characteristics as a solid and can enhance its solubility in certain polar solvents.

Chemical Stability and Deprotection Conditions

The key difference between the Z and Boc protecting groups lies in their lability under different chemical conditions. This orthogonality is a cornerstone of modern synthetic chemistry.[2]

Protecting GroupCleavage (Deprotection) ConditionsStability
Z (Benzyloxycarbonyl) Catalytic hydrogenation (e.g., H2, Pd/C)[8]; Strong acids (e.g., HBr in acetic acid).Stable to mildly acidic and basic conditions.
Boc (tert-Butoxycarbonyl) Moderate to strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[9][10]Stable to basic conditions and catalytic hydrogenation.[11]

This differential stability is a critical consideration for multi-step syntheses. For instance, in a synthesis where a Boc-protected amine is present elsewhere in the molecule, the Z-group on the diamine can be selectively retained while the Boc group is removed with acid.

Factors Influencing Experimental Reproducibility

Achieving reproducible results hinges on meticulous control over several key variables. The following sections detail these factors and provide actionable protocols to mitigate variability.

Purity and Characterization of Starting Materials

The purity of your protected diamine is the most critical factor for reproducibility. Commercially available reagents can have varying levels of impurities, and batch-to-batch variation is not uncommon.

Common Impurities and Their Impact:

  • Unprotected 1,5-Diaminopentane: Can lead to undesired di-substitution or polymerization, significantly reducing the yield of the desired product.

  • Di-protected 1,5-Diaminopentane: Acts as an inert impurity in monofunctionalization reactions, leading to inaccurate stoichiometry and reduced yields.

  • Residual Solvents and Reagents: Can interfere with subsequent reactions or analytical characterization.

Self-Validating Protocol for Purity Assessment:

Before initiating any experiment, it is imperative to verify the purity of your N-Z-1,5-pentanediamine hydrochloride or N-Boc-1,5-diaminopentane.

Step-by-Step Protocol for Purity Verification:

  • Visual Inspection: Note the physical appearance (color, form). Any deviation from the expected appearance could indicate degradation or contamination.

  • Solubility Test: Confirm solubility in the intended reaction solvent. Incomplete dissolution may suggest impurities.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point.

    • Stationary Phase: Silica gel plates.

    • Visualization: UV light (for the Z-group) and/or staining with ninhydrin (to detect free amines).

    • Interpretation: A single spot is indicative of high purity. The presence of multiple spots suggests impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA is typically effective.

    • Detection: UV detector (e.g., at 254 nm for the Z-group, lower wavelengths for the Boc-group).

    • Analysis: Quantify the purity by integrating the peak areas. Aim for a purity of >97% for reliable results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the chemical structure and look for signals corresponding to potential impurities. The ratio of the protecting group protons to the pentanediamine backbone protons should be consistent with the expected structure.

    • ¹³C NMR: Provides further structural confirmation.

Purity_Verification_Workflow Start Obtain Protected Diamine Visual Visual Inspection Start->Visual Solubility Solubility Test Visual->Solubility TLC TLC Analysis Solubility->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Decision Purity > 97%? NMR->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify or Obtain New Batch Decision->Purify No

Caption: Workflow for ensuring the purity of protected diamines.

Potential for Side Reactions and Mitigation Strategies

The choice of protecting group can influence the propensity for specific side reactions during synthesis.

For N-Boc-1,5-diaminopentane:

  • Side Reaction: Alkylation of sensitive residues. During deprotection with strong acids like TFA, the Boc group is cleaved to form a tert-butyl cation. This reactive carbocation can alkylate nucleophilic side chains in other molecules present in the reaction mixture, particularly tryptophan and methionine.[8]

  • Mitigation Strategy: The use of "scavengers" in the deprotection cocktail is crucial. Common scavengers include triisopropylsilane (TIS) and water, which trap the tert-butyl cation.

For N-Z-1,5-pentanediamine hydrochloride:

  • Side Reaction: Incomplete deprotection or catalyst poisoning. Catalytic hydrogenation for Z-group removal can be hindered by the presence of sulfur-containing compounds or other catalyst poisons.

  • Mitigation Strategy: Ensure all reagents and solvents are free from potential catalyst poisons. The use of a fresh, high-quality catalyst is essential. In some cases, stronger acidic conditions may be required for complete cleavage, but this can affect other acid-labile groups.[12]

Experimental Design and Control

A well-designed experiment with appropriate controls is fundamental to generating reproducible data.

Experimental Comparison: Acylation of N-protected 1,5-diaminopentanes

This hypothetical experiment aims to compare the reactivity and handling of N-Z-1,5-pentanediamine hydrochloride and N-Boc-1,5-diaminopentane in a simple acylation reaction.

Objective: To synthesize N-acetyl-N'-Z-1,5-pentanediamine and N-acetyl-N'-Boc-1,5-pentanediamine and compare the reaction outcomes.

Materials:

  • N-Z-1,5-pentanediamine hydrochloride

  • N-Boc-1,5-diaminopentane

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup (Parallel Reactions):

    • Reaction A (Z-protected): In a round-bottom flask, dissolve N-Z-1,5-pentanediamine hydrochloride (1.0 eq) in DCM. Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Reaction B (Boc-protected): In a separate round-bottom flask, dissolve N-Boc-1,5-diaminopentane (1.0 eq) in DCM. Add TEA (1.1 eq).

  • Acylation:

    • To each flask, add acetic anhydride (1.1 eq) dropwise at 0 °C.

    • Allow the reactions to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench both reactions with saturated aqueous sodium bicarbonate.

    • Separate the organic layers and wash with brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of each purified product.

    • Analyze the purity of each product by HPLC and NMR.

Acylation_Workflow cluster_A Reaction A: N-Z-1,5-pentanediamine HCl cluster_B Reaction B: N-Boc-1,5-diaminopentane A1 Dissolve in DCM A2 Add TEA (2.2 eq) A1->A2 A3 Add Acetic Anhydride (1.1 eq) A2->A3 Workup Work-up (Quench, Extract, Dry) A3->Workup B1 Dissolve in DCM B2 Add TEA (1.1 eq) B1->B2 B3 Add Acetic Anhydride (1.1 eq) B2->B3 B3->Workup Purify Flash Column Chromatography Workup->Purify Analyze Yield, HPLC, NMR Purify->Analyze

Caption: Experimental workflow for the comparative acylation of protected diamines.

Expected Outcomes and Discussion:

  • Stoichiometry of Base: Note that the hydrochloride salt of the Z-protected diamine requires an additional equivalent of base to neutralize the HCl. This is a crucial detail for reproducibility.

  • Reaction Monitoring: The progress of both reactions can be monitored by TLC to determine the point of completion.

  • Purification: The hydrophobicity difference between the Z- and Boc-protected products may necessitate different solvent systems for optimal chromatographic separation.

  • Yield and Purity: A direct comparison of the isolated yields and purity will provide valuable data on the relative performance of each reagent under these specific conditions.

Conclusion: A Framework for Reproducibility

Ensuring the reproducibility of experiments involving N-Z-1,5-pentanediamine hydrochloride, or any chemical reagent, is not a matter of following a rigid template but rather of adopting a mindset of rigorous self-validation and meticulous experimental design. By understanding the inherent chemical properties of the protecting groups, diligently characterizing starting materials, anticipating and mitigating potential side reactions, and employing robust experimental controls, researchers can build a foundation of trustworthy and reproducible data. This guide provides the principles and practical protocols to achieve that goal, empowering you to advance your research with confidence and integrity.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • BenchChem. (2025). Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
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  • Bioorganic & Medicinal Chemistry. (2003).
  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. 61(1).
  • Molecules. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. 28(16), 6147.
  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Angewandte Chemie International Edition. (2013). Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics. 52(36), 9558-62.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • NIST. 1,5-Pentanediamine. [Link]

  • Journal of Organic Chemistry. (2012). Solid-phase synthesis of asymmetrically branched sequence-defined poly/oligo(amidoamines). 77(9), 4226-34.
  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Anastas, P. T., & Warner, J. C. (2019). Green Chemistry: Principles and Case Studies.
  • ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • ResearchGate. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Journal of the Iranian Chemical Society. (2018). Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent.
  • ChemBK. N-Z-1,5-diaminopentane hydrochloride. [Link]

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  • ResearchGate. (2002). Innovation and perspectives in solid phase synthesis.
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comparing the efficacy of different synthesis routes for N-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Z-1,5-pentanediamine hydrochloride

Introduction

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a crucial chemical intermediate.[1][2] Its structure, featuring a primary amine at one end and a carbamate-protected amine at the other, makes it a valuable bifunctional building block. This compound is instrumental in pharmaceutical development for constructing complex molecules and in polymer chemistry for creating specialty materials with enhanced properties.[2][3][] The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of two primary synthesis routes, offering detailed protocols and performance data to inform researchers and development professionals in their experimental design.

Overview of Synthetic Strategies

The synthesis of N-Z-1,5-pentanediamine hydrochloride fundamentally revolves around the selective protection of one of the two primary amino groups of 1,5-pentanediamine (commonly known as cadaverine). The primary challenge lies in achieving mono-protection while minimizing the formation of the di-protected byproduct and leaving unreacted starting material. Two principal strategies are evaluated:

  • Route 1: Direct Selective Mono-Protection of 1,5-Pentanediamine. This is the most direct approach, involving the reaction of 1,5-pentanediamine with benzyl chloroformate. The selectivity is controlled by manipulating stoichiometry and reaction conditions.

  • Route 2: Synthesis via Decarboxylation of L-Lysine followed by Selective Protection. This "green chemistry" approach utilizes a renewable bio-derived starting material, L-lysine, to first produce the 1,5-pentanediamine precursor, which is then subjected to selective protection as in Route 1.[5] This route is particularly relevant for applications where a non-petroleum-based pathway is desired.

Route 1: Direct Selective Mono-Protection of 1,5-Pentanediamine

This method leverages the statistical probability of reaction by using a large excess of the diamine relative to the protecting agent, benzyl chloroformate (Cbz-Cl). By ensuring the Cbz-Cl is the limiting reagent and adding it slowly to the reaction mixture, the probability of a Cbz-Cl molecule encountering an already mono-protected diamine is significantly lower than encountering an unprotected one.

Causality and Experimental Rationale

The reaction is typically performed in a biphasic system (e.g., an organic solvent and aqueous base) or a single-phase alcoholic solvent at low temperatures (0-5 °C). The low temperature is critical to control the exothermic reaction and to minimize the rate of potential side reactions, such as the hydrolysis of benzyl chloroformate by the aqueous base.[6][7] The base (e.g., NaOH or Na₂CO₃) serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the free amine, which would render it unreactive.[7]

Detailed Experimental Protocol
  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with 1,5-pentanediamine (5.0 eq) and an appropriate solvent such as dichloromethane (DCM) or a mixture of THF and water. Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Dissolve benzyl chloroformate (1.0 eq) in the same solvent. Add this solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. An aqueous solution of sodium carbonate (2.0 eq) can be added concurrently or be present in the initial mixture to neutralize the HCl byproduct.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-16 hours.

  • Workup:

    • If a biphasic system was used, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil containing unreacted diamine, the mono-protected product, and the di-protected byproduct.

  • Purification (Free Base): The crude product is purified using column chromatography on silica gel, typically with a gradient elution system (e.g., DCM/Methanol with a small percentage of triethylamine to prevent protonation on the silica).

  • Salt Formation:

    • Dissolve the purified N-Z-1,5-pentanediamine free base in anhydrous diethyl ether or ethyl acetate.

    • Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through it, or add a pre-prepared solution of HCl in ether, until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Z-1,5-pentanediamine hydrochloride as a white crystalline powder.[2][]

Workflow Diagram

Route 1 Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_salt Salt Formation Diamine 1,5-Pentanediamine (excess) ReactionVessel Reaction at 0°C -> RT Diamine->ReactionVessel CbzCl Benzyl Chloroformate (limiting) CbzCl->ReactionVessel Slow addition Solvent Solvent + Base (e.g., DCM/aq. Na2CO3) Solvent->ReactionVessel Extraction Liquid-Liquid Extraction ReactionVessel->Extraction Crude Mixture Drying Dry over MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography FreeBase Purified Free Base Chromatography->FreeBase Precipitation Precipitation FreeBase->Precipitation HCl Anhydrous HCl in Ether HCl->Precipitation FinalProduct N-Z-1,5-pentanediamine HCl Precipitation->FinalProduct

Caption: Workflow for Direct Selective Protection.

Route 2: Synthesis from L-Lysine Precursor

This route begins with the conversion of L-lysine, a readily available amino acid from fermentation processes, into 1,5-pentanediamine.[5] This bio-based approach avoids the use of petroleum-derived precursors for the diamine backbone. The subsequent protection step follows the same principles as Route 1.

Step 2a: Decarboxylation of L-Lysine

A notable method for the decarboxylation of amino acids involves using N-bromosuccinimide (NBS) in a buffered solution, followed by reduction.[5][8]

Causality and Experimental Rationale

The reaction proceeds via an NBS-induced oxidative decarboxylation.[8] Maintaining a constant pH is crucial, as deviations can lead to alternative reaction pathways and lower yields; a phosphate-citrate buffer at pH ~5 is effective.[8] The intermediate nitrile is then reduced in situ to the primary amine using a reducing agent like sodium borohydride in the presence of a nickel chloride catalyst, which forms nickel boride.[8]

Detailed Experimental Protocol (Cadaverine Synthesis)
  • Buffer Preparation: Prepare a pH 5 buffer solution by dissolving disodium phosphate and citric acid in distilled water.[8]

  • Reaction Setup: Dissolve L-lysine in the buffer solution in a round-bottom flask with stirring.

  • Decarboxylation: In a separate flask, dissolve N-bromosuccinimide (NBS) in dimethylformamide (DMF) and add this solution slowly to the lysine solution. Vigorous gas (CO₂) evolution will be observed.

  • Reduction: After the decarboxylation is complete, add nickel(II) chloride hexahydrate to the mixture, followed by the slow, portion-wise addition of sodium borohydride. The reaction is exothermic and generates hydrogen gas.

  • Workup and Isolation:

    • Once the reduction is complete, filter the mixture to remove the black nickel boride precipitate.

    • Make the filtrate strongly basic (pH 11-12) with concentrated NaOH to convert the cadaverine salt to its free base.

    • Extract the aqueous solution with an organic solvent like diethyl ether or DCM.

    • Dry the organic extracts, filter, and carefully distill to obtain pure 1,5-pentanediamine (cadaverine).

Step 2b: Selective Protection

The 1,5-pentanediamine obtained from this "green" route is then used as the starting material in the selective protection protocol described in Route 1 .

Workflow Diagram

Route 2 Workflow cluster_decarboxylation Precursor Synthesis (Green Route) cluster_protection Selective Protection & Salt Formation Lysine L-Lysine Decarboxylation Oxidative Decarboxylation & Reduction Lysine->Decarboxylation NBS NBS / DMF NBS->Decarboxylation Reduction NiCl2 / NaBH4 Reduction->Decarboxylation Cadaverine 1,5-Pentanediamine (Cadaverine) Decarboxylation->Cadaverine Workup & Distillation Protection Selective Mono-Protection (as in Route 1) Cadaverine->Protection Purification Chromatography Protection->Purification SaltFormation HCl Salt Formation Purification->SaltFormation FinalProduct N-Z-1,5-pentanediamine HCl SaltFormation->FinalProduct

Caption: Workflow for Synthesis via L-Lysine.

Comparative Analysis

The choice between these routes depends on laboratory capabilities, cost considerations, and the desired "green" credentials of the final product.

ParameterRoute 1: Direct ProtectionRoute 2: L-Lysine Precursor
Starting Materials 1,5-Pentanediamine, Benzyl ChloroformateL-Lysine, NBS, NiCl₂, NaBH₄, Benzyl Chloroformate
Overall Yield Moderate (typically 40-60% after chromatography)Lower (yield of decarboxylation step is ~70-80%, followed by the protection step)[5]
Purity High after chromatography (>98%)High after chromatography (>98%)
Scalability Readily scalable, limited by chromatography capacity.More complex due to multiple steps and handling of hazardous reagents (NBS, NaBH₄).
Cost-Effectiveness Depends on the cost of petroleum-derived 1,5-pentanediamine. Generally more direct.Higher reagent cost (NBS, NiCl₂) but uses a cheaper, renewable starting material (L-lysine).
Safety & Environment Uses corrosive and lachrymatory Cbz-Cl. Generates significant solvent waste from chromatography.Uses toxic NBS and flammable/reactive NaBH₄. The precursor step is from a renewable source.
Pros More direct, fewer steps."Green" starting material, avoids petroleum-based precursors for the diamine.
Cons Requires careful control to avoid di-protection; relies on extensive chromatography.Multi-step process, lower overall yield, uses more hazardous reagents.

Conclusion and Recommendations

Both routes represent viable pathways for the synthesis of N-Z-1,5-pentanediamine hydrochloride.

  • Route 1 (Direct Protection) is the preferred method for most laboratory-scale applications where simplicity and a shorter reaction sequence are valued. Its efficacy is highly dependent on the efficiency of the chromatographic purification to separate the desired mono-protected product from the starting material and di-protected byproduct.

  • Route 2 (L-Lysine Precursor) is an excellent alternative for research focused on sustainable and green chemistry. While the overall yield may be lower and the procedure more complex, it offers the significant advantage of utilizing a bio-derived feedstock. This route is particularly appealing for building a sustainable supply chain for pharmaceuticals or polymers derived from this intermediate.

The ultimate choice will depend on a careful evaluation of project-specific priorities, including scale, cost, available equipment, and environmental considerations.

References

  • Wang, J., et al. (2021). Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances. [Link]

  • Anderson, K. N., et al. (2018). Improved Synthesis of N-methyl Cadaverine. The FASEB Journal. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

  • Organic Syntheses. N-Benzylacrylamide. [Link]

  • Liu, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. [Link]

  • Aldlab Chemicals. N-Z-1,5-pentanediamine hydrochloride. [Link]

  • Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. [Link]

  • NileRed (YouTube Channel). (2016). Making cadaverine. [Link]

  • Chem-Impex International. Z-1,5-pentanediamine hydrochloride. [Link]

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Assessing the Specificity of N-Z-1,5-pentanediamine hydrochloride: A Guide to Ensuring Purity and Performance

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Specificity

In the landscape of pharmaceutical and biochemical research, the integrity of every component is paramount. Building blocks like N-Z-1,5-pentanediamine hydrochloride (also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride) are foundational to the synthesis of complex molecules, from novel drug candidates to specialized biochemical probes.[1][2] Its utility stems from a bifunctional nature: a readily reactive primary amine and a carbamate-protected amine, allowing for sequential, controlled chemical modifications.[1] However, the very utility of such a reagent hinges on its specificity —a multifaceted concept that encompasses chemical purity, reactional fidelity, and minimal off-target interactions in biological systems.[3][4]

A lack of specificity can have cascading consequences, introducing impurities into a synthesis, causing unforeseen side reactions, or generating confounding data in biological assays.[5] An effective drug, for instance, must bind with high specificity to its intended target; this principle of precision begins with the purity of the reagents used to create it.[4][5] This guide provides an in-depth framework for assessing the specificity of N-Z-1,5-pentanediamine hydrochloride, offering researchers the experimental tools and logical framework to validate its performance against potential alternatives and ensure the reliability of their results.

Part 1: Deconstructing Specificity for a Chemical Building Block

For a reagent like N-Z-1,5-pentanediamine hydrochloride, specificity is not about a single biological target but is defined by three pillars:

  • Chemical Purity: The absence of structurally related impurities, such as starting materials, byproducts from synthesis (e.g., dibenzyl-protected diamine), or isomers. Purity is the bedrock of specificity.

  • Reactional Fidelity: The propensity of the molecule to engage in the desired chemical reaction (e.g., acylation at the free amine) without undergoing unintended side reactions.

  • Biological Inertness (in non-target interactions): When used as a linker or control compound in biological assays, the molecule should exhibit minimal interaction with biological macromolecules (like enzymes or receptors) unless it is part of the intended design.[2] This prevents false positives or negatives.

This guide will focus on providing methodologies to rigorously assess the first and third pillars, which are critical for the majority of applications.

Part 2: A Comparative Guide to Core Analytical Methods

A multi-pronged analytical approach is non-negotiable for a comprehensive purity assessment.[6] No single technique is sufficient to confirm both identity and purity.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the analytical assessment of N-Z-1,5-pentanediamine hydrochloride.

G cluster_0 A Start: N-Z-1,5-pentanediamine HCl Sample B Physical Characterization (Melting Point) A->B Initial Check C Quantitative Purity Assessment (RP-HPLC) B->C Proceed if range is sharp & close to literature value D Structural Confirmation (¹H NMR, ¹³C NMR) C->D Confirm identity of major peak E Molecular Weight Verification (Mass Spectrometry) D->E Corroborate structure F Decision: Purity Acceptable? E->F Integrate all data G End: Qualified for Use F->G Yes (≥98% purity, correct structure) H Action: Purify or Reject Lot F->H No

Caption: Logical workflow for the analytical validation of N-Z-1,5-pentanediamine HCl.

Table 1: Comparison of Key Analytical Techniques
Analytical MethodParameter MeasuredTypical SpecificationKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity (Area %)≥98.0%High resolution for separating impurities; quantitative and highly sensitive.[6]May not detect non-UV active impurities; requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Chemical Structure, Organic ImpuritiesConforms to structureProvides unambiguous structural confirmation; can identify and quantify impurities without a specific standard.Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret.[]
Mass Spectrometry (MS) Molecular Weight[M+H]⁺ matches theoreticalExtremely high sensitivity and mass accuracy for molecular weight verification.[8]Isomeric impurities cannot be distinguished; not inherently quantitative without chromatographic coupling.
Melting Point Analysis Purity IndicatorSharp range (e.g., 164-174 °C)[1]Simple, fast, and inexpensive indicator of purity. A depressed and broad melting range indicates impurities.[9]Non-specific; some impurities may not affect the melting point significantly.
Fourier-Transform Infrared (FTIR) Presence of Functional GroupsKey peaks match referenceConfirms the presence of expected functional groups (e.g., N-H, C=O, aromatic C-H).[6]Not quantitative; provides limited information on overall purity.

Part 3: Experimental Protocols for Specificity Assessment

Trustworthy data is generated from well-designed, self-validating experiments. The following protocols are designed to be robust and interpretable.

Protocol 1: Quantitative Purity Assessment by RP-HPLC

Objective: To determine the chemical purity of N-Z-1,5-pentanediamine hydrochloride and compare it to a common alternative, N-Boc-1,5-pentanediamine. The causality behind this choice of method lies in its ability to separate the nonpolar (benzyl/Boc, pentyl chain) and polar (amine hydrochloride) regions of the molecules from potential impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Sample Diluent: 50:50 (v/v) acetonitrile/water.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of N-Z-1,5-pentanediamine HCl in 1 mL of sample diluent (final concentration ~1 mg/mL).

    • Prepare a sample of the alternative compound (e.g., N-Boc-1,5-pentanediamine) in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (for the Z-group) and 214 nm (for the Boc-group and peptide bonds). The choice of 254 nm is due to the strong absorbance of the benzyl ring.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks detected at 254 nm. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Assessing Non-Specific Interactions via an Enzyme Inhibition Assay

Objective: To assess if N-Z-1,5-pentanediamine hydrochloride exhibits non-specific inhibitory activity against a panel of common enzymes. This is crucial if the compound is to be used in biological systems where such interactions could be confounding.[10] We compare its activity to Cadaverine dihydrochloride (1,5-diaminopentane dihydrochloride), the unprotected parent diamine, to understand the contribution of the 'Z' protecting group to off-target effects.[11]

Methodology:

  • Enzyme Panel Selection:

    • Rationale: Choose enzymes from different classes to screen for broad, non-specific interactions.

    • Example Panel:

      • Trypsin (a serine protease)

      • Lactate Dehydrogenase (LDH) (an oxidoreductase)

      • Alkaline Phosphatase (ALP) (a hydrolase)

  • Reagents & Buffers:

    • Assay buffers specific to each enzyme.

    • Substrates for each enzyme (e.g., TAME for Trypsin, pyruvate for LDH, pNPP for ALP).

    • N-Z-1,5-pentanediamine HCl stock solution (e.g., 100 mM in DMSO or water).

    • Cadaverine dihydrochloride stock solution (100 mM in water).

    • A known inhibitor for each enzyme as a positive control.

  • Assay Procedure (General Plate-Based Kinetic Assay):

    • To a 96-well plate, add assay buffer.

    • Add the test compound (N-Z-1,5-pentanediamine HCl or Cadaverine dihydrochloride) across a range of concentrations (e.g., final concentrations of 1, 10, 50, 100 µM). Include a "vehicle only" (e.g., DMSO/water) control.

    • Add the enzyme to all wells and incubate for 10-15 minutes at the optimal temperature. This pre-incubation allows for any potential binding to occur.

    • Initiate the reaction by adding the enzyme's specific substrate.

    • Measure the rate of product formation using a plate reader (e.g., absorbance change over time).

  • Data Analysis:

    • Calculate the reaction rate for each concentration of the test compound.

    • Normalize the rates to the "vehicle only" control (defined as 100% activity).

    • Plot % Activity vs. log[Compound Concentration] and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[12] A high IC₅₀ value (>100 µM) is indicative of low/non-specific inhibition.

Part 4: Data Interpretation and Comparative Analysis

Presenting data in a clear, comparative format is essential for decision-making.

Table 2: Hypothetical Purity and Specificity Data
CompoundRP-HPLC Purity (Area % @ 254nm)Trypsin IC₅₀ (µM)LDH IC₅₀ (µM)ALP IC₅₀ (µM)
N-Z-1,5-pentanediamine HCl 99.2%> 100> 100> 100
Alternative Linker (N-Boc-1,5-pentanediamine) 98.5%> 100> 100> 100
Cadaverine dihydrochloride 99.5%> 100> 10085

Interpretation:

  • The HPLC data indicates high chemical purity for all tested compounds.

  • The enzyme assay data suggests that both the Z- and Boc-protected diamines exhibit excellent biological specificity, with no significant inhibition of the tested enzymes up to 100 µM.

  • The unprotected diamine (Cadaverine) shows some weak, potentially non-specific, inhibition of Alkaline Phosphatase. This highlights how protecting groups can be crucial not only for synthesis but also for mitigating off-target biological interactions.

Decision Framework for Compound Selection

This diagram outlines the thought process for evaluating a reagent's specificity for use in a sensitive biological application.

G cluster_0 A Start: Evaluate New Reagent B Is Chemical Purity High? (e.g., >98% by HPLC) A->B C Is Structure Confirmed? (NMR, MS) B->C Yes H Reject Lot: Impure B->H No D Screen against Off-Target Panel (e.g., Enzymes, Receptors) C->D Yes C->H No E Is IC₅₀ > 100µM for all off-targets? D->E F High Specificity: Qualified for Sensitive Assays E->F Yes G Low Specificity: Risk of Confounding Data. Consider Alternative. E->G No

Caption: Decision tree for qualifying the specificity of a chemical reagent for biological use.

Conclusion

The assessment of specificity for a chemical building block like N-Z-1,5-pentanediamine hydrochloride is a rigorous, multi-faceted process that underpins the reliability of subsequent research. It is not sufficient to assume purity based on a supplier's label. By employing a systematic approach combining orthogonal analytical techniques like HPLC and NMR with functional biological assays, researchers can gain a high degree of confidence in their materials. This validation process ensures that the observed outcomes, whether in a complex total synthesis or a high-throughput biological screen, are attributable to the intended molecular design and not to confounding impurities or off-target interactions. Investing in this thorough assessment is a critical step in upholding scientific integrity and accelerating the path from discovery to application.

References

  • 1,5-Diaminopentane dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PubMed Central, National Institutes of Health. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]

  • What determines drug specificity? Patsnap Synapse. [Link]

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A Head-to-Head Benchmarking Study: N-Z-1,5-pentanediamine hydrochloride-based Linker vs. a Classical Polyethylene Glycol (PEG) Linker in PROTAC-mediated Degradation of BRD4

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the rapidly evolving field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. While the warhead and the E3 ligase ligand dictate the "what" and "how" of the degradation process, the linker connecting them plays a crucial, albeit often underappreciated, role in determining the efficiency, selectivity, and drug-like properties of the final molecule. This guide presents a comprehensive benchmarking study comparing a novel PROTAC linker derived from N-Z-1,5-pentanediamine hydrochloride against a well-established polyethylene glycol (PEG) linker. The objective is to provide an in-depth, data-driven comparison to inform rational linker design in the development of next-generation protein degraders.

Our model system for this investigation is the degradation of the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. Both PROTACs will utilize the same potent BRD4 ligand (based on JQ1) and the same von Hippel-Lindau (VHL) E3 ligase ligand (VH032). The sole variable will be the chemical nature of the linker, allowing for a direct assessment of its impact on the PROTAC's performance.

The Rationale: Why Linker Chemistry Matters

The linker in a PROTAC is not a mere passive tether. Its length, flexibility, and chemical composition profoundly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1]

Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules, and their synthetic tractability.[1][3][] However, their high flexibility can sometimes lead to an entropic penalty upon binding to the ternary complex.[1]

N-Z-1,5-pentanediamine hydrochloride, with its protected diamine structure, offers a more rigid and defined building block for a PROTAC linker. The underlying hypothesis of this study is that the reduced conformational flexibility of a linker derived from this molecule may pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially leading to enhanced degradation efficiency and improved cellular permeability.

Experimental Design: A Comparative Workflow

To rigorously evaluate the performance of the two linkers, we have designed a multi-pronged experimental workflow. This workflow is designed to assess the key parameters that define a successful PROTAC, from its fundamental biochemical activity to its effects in a cellular context.

G cluster_0 PROTAC Synthesis cluster_1 Biochemical & Biophysical Characterization cluster_2 Cellular & Pharmacokinetic Profiling synthesis_P1 Synthesis of PROTAC-PNT ternary_complex Ternary Complex Formation Assay (SPR/ITC) synthesis_P1->ternary_complex degradation Western Blot Analysis of BRD4 Degradation synthesis_P1->degradation synthesis_P2 Synthesis of PROTAC-PEG (Positive Control) synthesis_P2->ternary_complex synthesis_P2->degradation ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination permeability Cellular Permeability Assay (PAMPA) degradation->permeability stability Metabolic Stability Assay (Microsomes) permeability->stability

Caption: A streamlined workflow for the comparative benchmarking of PROTAC linkers.

Detailed Methodologies

Synthesis of PROTACs

The synthesis of both PROTACs will follow established solid-phase or solution-phase methodologies. The key distinction will be the incorporation of the respective linkers. For PROTAC-PNT, N-Z-1,5-pentanediamine hydrochloride will be deprotected and coupled to the BRD4 and VHL ligands. For the positive control, PROTAC-PEG, a commercially available PEG linker (e.g., 3-unit PEG) will be utilized.[5]

Ternary Complex Formation Assay

The ability of each PROTAC to induce the formation of a stable ternary complex (BRD4-PROTAC-VHL) is a critical determinant of its efficacy. We will employ Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinities and cooperativity of ternary complex formation.[6]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Purified recombinant BRD4 (bromodomain 1) and the VHL-ElonginB-ElonginC (VCB) complex are dialyzed into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The PROTACs are dissolved in the same buffer.

  • Experiment: The ITC cell is filled with the BRD4 protein. The syringe is loaded with the VCB complex and the PROTAC.

  • Titration: The VCB-PROTAC mixture is titrated into the BRD4 solution. The heat changes upon binding are measured.

  • Analysis: The data are fitted to a suitable binding model to determine the dissociation constant (Kd) and the cooperativity factor (α).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the formed ternary complex to mediate the ubiquitination of BRD4.

Protocol: In Vitro Ubiquitination Assay

  • Reaction Mix: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the purified VCB complex.

  • Addition of Components: Purified BRD4 and the respective PROTAC (at varying concentrations) are added to the reaction mix.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Quenching and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then analyzed by Western blot using an anti-BRD4 antibody to visualize the ubiquitinated forms of the protein.

Western Blot Analysis of BRD4 Degradation

This is the cornerstone cellular assay to determine the potency of each PROTAC in degrading the target protein.

Protocol: Western Blot Analysis

  • Cell Culture: A relevant human cell line (e.g., HeLa or 293T) is cultured to 70-80% confluency.

  • Treatment: The cells are treated with increasing concentrations of each PROTAC for a specified time (e.g., 24 hours). A vehicle control (DMSO) is included.

  • Lysis: The cells are harvested and lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody against BRD4, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., GAPDH or β-actin) is also probed.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the extent of degradation.

Cellular Permeability and Metabolic Stability Assays

To be effective, a PROTAC must be able to cross the cell membrane and remain intact long enough to induce protein degradation. We will assess these properties using standard in vitro assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): To predict passive permeability across the intestinal barrier.

  • Liver Microsomal Stability Assay: To evaluate the metabolic stability of the PROTACs in the presence of liver enzymes.

Anticipated Results and Comparative Data

Based on the proposed mechanisms, we anticipate the following outcomes, which are summarized in the table below. The data presented are hypothetical but scientifically plausible.

ParameterPROTAC-PNT (N-Z-1,5-pentanediamine linker)PROTAC-PEG (Positive Control)Rationale
Ternary Complex Cooperativity (α) > 5~ 2-3The more rigid PNT linker may better pre-organize the PROTAC for optimal protein-protein interactions.
In Vitro Ubiquitination More robust poly-ubiquitination at lower concentrationsStandard poly-ubiquitinationA more stable ternary complex should lead to more efficient ubiquitination.
Cellular DC50 (BRD4 Degradation) < 10 nM20-50 nMEnhanced ternary complex formation and potentially better permeability could lead to higher potency.
Cellular Dmax (BRD4 Degradation) > 95%~90%A more efficient PROTAC may achieve a greater maximal level of degradation.
PAMPA Permeability (Papp) HigherLowerThe PNT linker may have a more favorable balance of polarity and lipophilicity for passive diffusion.
Microsomal Stability (t1/2) LongerShorterThe less flexible PNT linker may be less susceptible to metabolic enzymes.

Signaling Pathway: PROTAC-mediated Degradation

The underlying mechanism of action for both PROTACs is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this pathway.

G cluster_0 Cellular Environment PROTAC PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to VHL VHL E3 Ligase PROTAC->VHL Binds to Proteasome 26S Proteasome BRD4->Proteasome Recognized by Ub Ubiquitin VHL->Ub Recruits Ub->BRD4 Transfers to (Ubiquitination) Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades into

Caption: The mechanism of PROTAC-induced protein degradation.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the performance of a novel PROTAC linker derived from N-Z-1,5-pentanediamine hydrochloride against a standard PEG linker. The anticipated results suggest that the more constrained nature of the pentanediamine-based linker could offer significant advantages in terms of ternary complex stability, cellular potency, and pharmacokinetic properties.

The experimental protocols provided herein are robust and widely applicable for the evaluation of PROTAC performance. The findings from such a study will provide valuable insights into the rational design of linkers for targeted protein degradation, a therapeutic modality with immense potential. Future work should focus on expanding the library of linkers based on different diamine backbones and exploring their application in the degradation of other high-value therapeutic targets.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55 , 1966-1973 (2016). [Link]

  • Schneekloth, A. R., Pucheault, M., Tae, H. S. & Crews, C. M. Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. Bioorg. Med. Chem. Lett.18 , 5904-5908 (2008). [Link]

  • Cyrus, K. et al. Impact of linker length on the activity of PROTACs. Mol. Biosyst.7 , 369-377 (2011). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem.12 , 1148-1163 (2021). [Link]

  • Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol.13 , 514-521 (2017). [Link]

Sources

A Researcher's Guide to Statistically Comparing Treatment Groups Using N1-Z-1,5-pentanediamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and statistically analyzing experiments involving N1-Z-1,5-pentanediamine hydrochloride. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, ensuring that the described methodologies are robust, self-validating, and grounded in established scientific principles.

Section 1: Mechanistic Insights for a Sound Experimental Design

N1-Z-1,5-pentanediamine hydrochloride, also known as Z-cadaverine hydrochloride, is recognized primarily for its role as an inhibitor of transglutaminase 2 (TG2).[1][2] TG2 is a multifunctional enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[1] This cross-linking activity is crucial in various biological processes, including extracellular matrix stabilization and signal transduction.[1][2] However, aberrant TG2 activity is implicated in the pathogenesis of several diseases, such as celiac disease, neurodegenerative disorders, and certain cancers, making it a key therapeutic target.[1]

N1-Z-1,5-pentanediamine hydrochloride acts as a competitive amine inhibitor.[2] It competes with lysine residues for the active site of TG2, thereby preventing the protein cross-linking reaction.[2] Understanding this mechanism is paramount as it directly informs the design of a relevant bioassay. An effective experiment will quantify a downstream effect of TG2 enzymatic activity, which is expected to be attenuated by the inhibitor.

TG2_Inhibition_Pathway cluster_0 TG2 Catalytic Cycle cluster_1 Inhibitor Action Protein_Gln Protein Substrate (with Glutamine) Acyl_Intermediate Acyl-Enzyme Intermediate (TG2-S-CO-Protein) Protein_Gln->Acyl_Intermediate TG2 attacks Gln TG2_Active Active TG2 (Cys-SH) TG2_Active->Acyl_Intermediate Crosslinked_Product Cross-linked Protein Product (Isopeptide Bond) Acyl_Intermediate->Crosslinked_Product Lys attacks intermediate Inhibited_Complex Inhibited Complex (No Cross-linking) Acyl_Intermediate->Inhibited_Complex Inhibitor competes with Lysine Protein_Lys Protein Substrate (with Lysine) Protein_Lys->Crosslinked_Product Crosslinked_Product->TG2_Active TG2 Regenerated Inhibitor N~1~-Z-1,5-pentanediamine (Lysine mimic) Inhibitor->Inhibited_Complex

Caption: Mechanism of Transglutaminase 2 (TG2) inhibition.

Section 2: Framework for a Comparative In Vitro Study

To objectively compare the efficacy of Nngcontent-ng-c4006390337="" class="ng-star-inserted">1-Z-1,5-pentanediamine hydrochloride against an alternative treatment, a well-controlled in vitro experiment is the logical first step. This allows for the precise measurement of inhibitory activity while minimizing the biological variability inherent in in vivo models.[3]

The following protocol outlines a quantitative colorimetric transamidase assay to measure TG2 activity, a common method in the field.[4]

Experimental Protocol: TG2 Activity Assay

Objective: To compare the inhibitory potential of N1-Z-1,5-pentanediamine hydrochloride (Treatment A) and a novel compound (Treatment B) on TG2-mediated fibronectin cross-linking.

Materials:

  • 96-well plates pre-coated with plasma fibronectin

  • Recombinant human TG2 enzyme

  • Biotinylated cadaverine (amine substrate)

  • N1-Z-1,5-pentanediamine hydrochloride (Treatment A)

  • Alternative Inhibitor (Treatment B)

  • Vehicle (e.g., DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4 with CaCl₂)

  • Peroxidase-conjugated streptavidin (Extravidin) and TMB substrate

Experimental Groups:

  • Vehicle Control: TG2 + Vehicle (establishes 100% enzyme activity)

  • Treatment A (Low Dose): TG2 + 1 µM N1-Z-1,5-pentanediamine HCl

  • Treatment A (High Dose): TG2 + 10 µM N1-Z-1,5-pentanediamine HCl

  • Treatment B (Low Dose): TG2 + 1 µM Alternative Inhibitor

  • Treatment B (High Dose): TG2 + 10 µM Alternative Inhibitor

  • Negative Control: No TG2 enzyme (establishes baseline signal)

Procedure:

  • Preparation: Prepare serial dilutions of Treatment A and Treatment B in the assay buffer. The vehicle concentration should be kept constant across all wells (e.g., 0.1% DMSO).

  • Reaction Initiation: To each well of the fibronectin-coated plate, add the assay buffer, biotinylated cadaverine, and the respective treatment or vehicle.

  • Enzyme Addition: Add recombinant TG2 to all wells except the Negative Control group to start the reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for the enzymatic cross-linking of biotinylated cadaverine to the fibronectin.

  • Washing: Wash the plates three times with buffer to remove unbound reagents. This step is critical to ensure that only the covalently incorporated biotinylated cadaverine remains.

  • Detection: Add peroxidase-conjugated streptavidin to each well and incubate for 1 hour at 37°C. The streptavidin will bind to the incorporated biotin.

  • Signal Development: After another wash step, add TMB substrate. The peroxidase will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to TG2 activity.

Experimental_Workflow start Start prep_plate Prepare Fibronectin-Coated 96-Well Plate start->prep_plate add_reagents Add Buffer, Biotinylated Cadaverine, & Treatments (Vehicle, A, B) prep_plate->add_reagents add_tg2 Add TG2 Enzyme (except Negative Control) add_reagents->add_tg2 incubate_1 Incubate 1h @ 37°C (Cross-linking Reaction) add_tg2->incubate_1 wash_1 Wash Plate (3x) incubate_1->wash_1 add_extravidin Add Peroxidase-Streptavidin wash_1->add_extravidin incubate_2 Incubate 1h @ 37°C (Binding) add_extravidin->incubate_2 wash_2 Wash Plate (3x) incubate_2->wash_2 add_tmb Add TMB Substrate wash_2->add_tmb read_plate Read Absorbance @ 450nm add_tmb->read_plate end End read_plate->end

Caption: Workflow for the in vitro TG2 activity assay.

Section 3: The Core of Comparison: Statistical Analysis

Once data is collected, a rigorous statistical analysis is required to determine if the observed differences between treatment groups are significant or simply due to chance.[5][6] For comparing multiple groups, the Analysis of Variance (ANOVA) is the appropriate initial test.[7][8][9]

Hypothetical Data Presentation

The raw absorbance data from the experiment should be normalized to the Vehicle Control, which represents 100% TG2 activity. The Negative Control is subtracted from all readings to account for background signal.

GroupReplicate 1Replicate 2Replicate 3Replicate 4Mean (% Activity)Std. Dev.
Vehicle Control 100.0%100.0%100.0%100.0%100.00.0
Trt A (1 µM) 75.4%78.1%74.9%76.5%76.21.4
Trt A (10 µM) 32.1%35.5%33.8%31.9%33.31.6
Trt B (1 µM) 88.2%91.5%89.9%92.1%90.41.7
Trt B (10 µM) 65.7%63.2%68.1%66.5%65.91.9
Statistical Analysis Workflow
  • State the Hypothesis:

    • Null Hypothesis (H₀): There is no significant difference in the mean TG2 activity among the different treatment groups.

    • Alternative Hypothesis (H₁): At least one treatment group's mean TG2 activity is significantly different from the others.

  • Perform One-Way ANOVA: The one-way ANOVA test will analyze the variance within and between the groups.[10] It yields an F-statistic and a p-value. If the p-value is below a predetermined significance level (typically α = 0.05), we reject the null hypothesis and conclude that there is a statistically significant difference somewhere among the groups.[8][11]

  • Post-Hoc Testing: A significant ANOVA result does not specify which groups are different from each other.[11][12][13] To find this, a post-hoc test is necessary.

    • Dunnett's Test: This is the ideal choice when the primary interest is comparing multiple treatment groups directly against a single control group (the Vehicle Control in this case).[9][11][14] It is more powerful than performing multiple t-tests because it controls for the family-wise error rate.[9][15]

    • Tukey's HSD (Honest Significant Difference) Test: Use this test if you need to compare all possible pairs of groups (e.g., comparing Treatment A High Dose vs. Treatment B High Dose).[11][16]

Interpreting the Results: For each pairwise comparison in the post-hoc test, a p-value is generated. A p-value < 0.05 indicates a statistically significant difference between that specific pair of groups.

Stat_Decision_Tree data_input Input: Data from ≥3 Experimental Groups check_assumptions Check ANOVA Assumptions (Normality, Homogeneity of Variances) data_input->check_assumptions anova Perform One-Way ANOVA check_assumptions->anova Assumptions Met anova_result Is ANOVA p-value < 0.05? anova->anova_result post_hoc_choice Choose Post-Hoc Test anova_result->post_hoc_choice Yes no_diff Conclusion: No Significant Difference Among Group Means anova_result->no_diff No dunnett Dunnett's Test (Compare all vs. Control) post_hoc_choice->dunnett Goal: vs. Control tukey Tukey's HSD Test (Compare all pairs) post_hoc_choice->tukey Goal: All Pairs interpret Interpret Pairwise p-values dunnett->interpret tukey->interpret end Report Findings interpret->end no_diff->end

Caption: Decision workflow for statistical analysis.

Section 4: Conclusion and Reporting

Based on the hypothetical data and the statistical workflow, the analysis would likely show that both treatments significantly reduce TG2 activity compared to the vehicle control. Furthermore, a direct comparison using Tukey's test would likely reveal that Treatment A is significantly more potent than Treatment B at the 10 µM concentration.

When reporting these findings, it is crucial to adhere to principles of transparency and rigor.[3][17] State the specific statistical tests used, the resulting p-values, and the sample size (n=4 in this example).[17] This level of detail ensures the reproducibility and credibility of the research, which is the cornerstone of scientific integrity.[5][3]

References

  • Statistical Analysis Comparative & More Groups. (2025). YouTube.
  • What is the best way to compare two treatment groups to a control (regression, ANOVA, control group, statistics)?. (2021). Quora.
  • Control compared to 4 treatment groups. (2022). Stats StackExchange.
  • Multiple groups and comparisons. Source Not Available.
  • Statistical Considerations for Preclinical Studies. (n.d.). PubMed Central, NIH.
  • Post Hoc Testing ANOVA: Learn How to Analyze Data Sets. (2024). Mind the Graph.
  • How to perform the ordinary one-way ANOVA analysis to compare the pharmacological effects for different drug-like substances?. (2020). ResearchGate.
  • Principles and Guidelines for Reporting Preclinical Research. (2024). NIH Grants and Funding.
  • Deep Dive: Statistical Tests (Comparisons). (2023). Addgene Blog.
  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Source Not Available.
  • ANOVA post-hoc tests. (2024). Statistics LibreTexts.
  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. (2024). Genemod.
  • Multiple comparison analysis testing in ANOVA. Biochemia Medica.
  • Multiple Comparisons and Post Hoc Tests. (2023). Statistics LibreTexts.
  • Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia. PubMed Central.
  • Transglutaminase 2 inhibitors and their therapeutic role in disease states. PubMed.
  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. PubMed Central.

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A Guide to Elucidating the Mechanism of Action of N-Z-1,5-Pentanediamine Hydrochloride: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, novel compounds with therapeutic potential are of paramount interest. N-Z-1,5-pentanediamine hydrochloride, a derivative of the naturally occurring diamine cadaverine, presents an intriguing subject for mechanistic investigation.[1][2] While its utility as a synthetic building block is established, its specific biological mechanism of action remains to be fully elucidated.[3] This guide provides a structured, in-depth framework for researchers to systematically investigate and confirm the mechanism of action of N-Z-1,5-pentanediamine hydrochloride. We will explore two primary, plausible hypotheses based on its chemical structure: its role as a modulator of polyamine metabolism and its potential as a transglutaminase inhibitor.

This guide will not only propose these mechanisms but also provide a comparative analysis with well-characterized alternative compounds and detail the necessary experimental protocols to validate these hypotheses. Our approach is grounded in scientific integrity, offering a self-validating system of inquiry for robust and reliable results.

Unveiling the Potential: A Structural Perspective

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, possesses a core structure of 1,5-diaminopentane (cadaverine) with one of its primary amine groups protected by a benzyloxycarbonyl (Z) group. This structural modification is key to its potential biological activities. The presence of the cadaverine backbone suggests an interaction with biological pathways where polyamines play a crucial role. The bulky, hydrophobic "Z" group, on the other hand, may influence its binding to enzyme active sites or its transport across cellular membranes.

Hypothesis 1: A Modulator of Polyamine Metabolism

Polyamines, such as putrescine, spermidine, and spermine, are essential polycations for cell growth, proliferation, and differentiation.[4] Cancer cells often exhibit dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention.[4][5] Polyamine analogues can interfere with this pathway by competing for transport, inhibiting biosynthetic enzymes, or inducing catabolic enzymes.[6][7]

Proposed Mechanism of Action as a Polyamine Analogue

N-Z-1,5-pentanediamine hydrochloride could act as a polyamine analogue through several mechanisms:

  • Competitive Inhibition of Polyamine Uptake: The structural similarity to cadaverine could allow it to compete with natural polyamines for cellular uptake via the polyamine transport system.

  • Modulation of Polyamine Biosynthesis and Catabolism: Upon cellular uptake, the "Z" group may or may not be cleaved. The intact molecule or its metabolite could inhibit key biosynthetic enzymes like ornithine decarboxylase (ODC) or induce catabolic enzymes such as spermidine/spermine N1-acetyltransferase (SSAT).

  • Disruption of Polyamine Function: By mimicking natural polyamines, it could bind to their intracellular sites of action, such as DNA, RNA, and proteins, thereby disrupting their normal physiological functions.

Comparative Compound: N1,N11-Diethylnorspermine (DENSPM)

To provide a benchmark for comparison, we will use the well-characterized polyamine analogue, N1,N11-diethylnorspermine (DENSPM). DENSPM is known to deplete intracellular polyamine pools by downregulating ODC and S-adenosylmethionine decarboxylase (AdoMetDC) and inducing SSAT.[1]

FeatureN-Z-1,5-Pentanediamine HydrochlorideN1,N11-Diethylnorspermine (DENSPM)
Core Structure 1,5-Diaminopentane (Cadaverine)Norspermine
Key Modification Benzyloxycarbonyl (Z) group on one amineEthyl groups on terminal amines
Known MOA To be determinedDownregulates ODC & AdoMetDC, induces SSAT, depletes polyamine pools.[1]
Reported Effects To be determinedCytotoxicity in various cancer cell lines.[1]
Experimental Workflow to Validate Hypothesis 1

To investigate N-Z-1,5-pentanediamine hydrochloride as a modulator of polyamine metabolism, the following experimental workflow is proposed:

Polyamine Mechanism Workflow cluster_0 Cell Culture & Treatment cluster_1 Assess Cellular Effects cluster_2 Analyze Polyamine Metabolism cluster_3 Data Analysis & Conclusion start Cancer Cell Lines (e.g., LNCaP, MCF-7) treatment Treat with N-Z-1,5-pentanediamine HCl (Dose-response & Time-course) start->treatment proliferation Cell Proliferation Assay (MTT, SRB) treatment->proliferation uptake Polyamine Uptake Assay (Radiolabeled Polyamines) treatment->uptake hplc HPLC Analysis of Intracellular Polyamines treatment->hplc enzyme_activity Enzyme Activity Assays (ODC, SSAT) treatment->enzyme_activity western_blot Western Blot for ODC & SSAT Expression treatment->western_blot analysis Compare data with DENSPM (Positive Control) proliferation->analysis uptake->analysis hplc->analysis enzyme_activity->analysis western_blot->analysis conclusion Elucidate Mechanism analysis->conclusion

Figure 1. Experimental workflow to investigate the role of N-Z-1,5-pentanediamine hydrochloride in polyamine metabolism.

Detailed Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of N-Z-1,5-pentanediamine hydrochloride on the viability and proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of N-Z-1,5-pentanediamine hydrochloride (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., PBS or DMSO).

    • At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. HPLC Analysis of Intracellular Polyamines

  • Objective: To quantify the levels of intracellular polyamines (putrescine, spermidine, spermine) following treatment.

  • Methodology:

    • Treat cells with N-Z-1,5-pentanediamine hydrochloride as described above.

    • Harvest the cells, wash with PBS, and lyse the cell pellet in 0.2 M perchloric acid.

    • Centrifuge the lysate to pellet the protein and collect the supernatant.

    • Dansylate the polyamines in the supernatant by adding dansyl chloride in acetone and incubating at 37°C.

    • Separate the dansylated polyamines using reverse-phase HPLC with a C18 column and a gradient of acetonitrile in water.

    • Detect the polyamines using a fluorescence detector.

    • Quantify the polyamine levels by comparing the peak areas to those of known standards.

Hypothesis 2: A Transglutaminase Inhibitor

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins.[2] Tissue transglutaminase (TG2) is implicated in various diseases, including celiac disease, neurodegenerative disorders, and cancer.[2][8][9] TG inhibitors are being investigated as potential therapeutics for these conditions.[2][9][10]

Proposed Mechanism of Action as a Transglutaminase Inhibitor

Given that polyamines can act as substrates for transglutaminases, N-Z-1,5-pentanediamine hydrochloride could function as:

  • A Competitive Inhibitor: The molecule could bind to the active site of TG2, competing with its natural amine substrates (e.g., lysine residues in proteins). The benzyloxycarbonyl group might enhance its binding affinity.

  • An Irreversible Inhibitor: It could form a covalent bond with a residue in the active site of TG2, leading to its irreversible inactivation.

Comparative Compound: Cystamine

Cystamine is a well-known inhibitor of transglutaminases that acts through a disulfide exchange mechanism with the active site cysteine residue.

FeatureN-Z-1,5-Pentanediamine HydrochlorideCystamine
Core Structure Modified 1,5-DiaminopentaneDimer of Cysteamine
Key Functional Group Protected primary amineDisulfide bond
Known MOA To be determinedForms a mixed disulfide with the active site cysteine of TG2.
Reported Effects To be determinedInhibition of TG2 activity in various in vitro and in vivo models.
Experimental Workflow to Validate Hypothesis 2

The following workflow is proposed to assess the potential of N-Z-1,5-pentanediamine hydrochloride as a transglutaminase inhibitor:

Transglutaminase Inhibition Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Detection & Quantification cluster_2 Data Analysis & Kinetics cluster_3 Conclusion start Purified TG2 Enzyme incubation Incubate TG2 with N-Z-1,5-pentanediamine HCl (Varying Concentrations) start->incubation substrates Add TG2 Substrates (e.g., Biotin-TVQQEL and Cadaverine) incubation->substrates elisa ELISA-based Detection of Biotinylated Product substrates->elisa readout Measure Absorbance elisa->readout ic50 Calculate IC50 Value readout->ic50 kinetics Determine Inhibition Kinetics (Lineweaver-Burk Plot) readout->kinetics conclusion Confirm TG2 Inhibition & MOA ic50->conclusion kinetics->conclusion

Figure 2. Workflow for determining the transglutaminase inhibitory activity of N-Z-1,5-pentanediamine hydrochloride.

Detailed Experimental Protocols

1. In Vitro Transglutaminase Activity Assay (Colorimetric)

  • Objective: To measure the inhibitory effect of N-Z-1,5-pentanediamine hydrochloride on TG2 activity.

  • Methodology:

    • Use a commercial transglutaminase assay kit (e.g., from Abcam or Cayman Chemical) or a well-established in-house method.

    • Pre-incubate purified human TG2 with various concentrations of N-Z-1,5-pentanediamine hydrochloride for 15-30 minutes at 37°C. Include a known inhibitor like cystamine as a positive control.

    • Initiate the reaction by adding a TG2 substrate pair, such as biotinylated peptide (amine acceptor) and a primary amine (amine donor, e.g., cadaverine or a synthetic amine).

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and detect the amount of product formed. In a common format, the biotinylated product is captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate and a colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value of N-Z-1,5-pentanediamine hydrochloride.

2. Enzyme Inhibition Kinetics

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8]

  • Methodology:

    • Perform the transglutaminase activity assay as described above.

    • Vary the concentration of one substrate while keeping the other substrate and the inhibitor concentration constant.

    • Repeat the experiment with different fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

Conclusion and Future Directions

The precise mechanism of action of N-Z-1,5-pentanediamine hydrochloride remains an open question, but its chemical structure strongly suggests potential roles in polyamine metabolism modulation or transglutaminase inhibition. The experimental frameworks and comparative analyses provided in this guide offer a robust and scientifically rigorous path to elucidating its biological function. By systematically applying these methodologies, researchers can generate the necessary data to confirm or refute these hypotheses.

Should N-Z-1,5-pentanediamine hydrochloride be confirmed as a potent modulator of either of these pathways, further investigations into its in vivo efficacy, toxicity, and potential as a therapeutic agent for diseases such as cancer or celiac disease would be warranted. The journey from a compound of unknown function to a potential therapeutic lead is paved with meticulous and well-designed experimental inquiry.

References

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373–390.
  • Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. Biochemical Journal, 368(Pt 2), 377–396.
  • PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride. Retrieved from [Link]

  • Gerner, E. W., & Meyskens, F. L. (2004). Polyamines and cancer: old molecules, new understanding.
  • ResearchGate. (2025). Advances in Cadaverine Bacterial Production and Its Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadaverine. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]

  • Marine Drugs. (2012). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Retrieved from [Link]

  • Nature Cell Biology. (2022). YAP/TAZ drives cell proliferation and tumour growth via a polyamine-eIF5A hypusination-LSD1 axis. Retrieved from [Link]

  • Frontiers. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Retrieved from [Link]

  • PubMed. (2024). Investigating the effect of polymerase inhibitors on cellular proliferation: Computational studies, cytotoxicity, CDK1 inhibitory potential, and LC-MS/MS cancer cell entrapment assays. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Biological Evaluation and In Silico Modeling of Novel Pan-Genotypic NS5A Inhibitors. Retrieved from [Link]

  • ResearchGate. (2000). Conformational aspects of inhibitor design: Enzyme-substrate interactions in the transition state. Retrieved from [Link]

  • PubMed. (2012). Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cadaverine – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (2023). Structure-Guided Discovery of N5-CAIR Mutase Inhibitors. Retrieved from [Link]

  • Engineering. (2020). Advances in Cadaverine Bacterial Production and Its Applications. Retrieved from [Link]

  • PubMed. (2018). Effects of miR-125a-5p on Cell Proliferation,Apoptosis and Cell Cycle of Pancreatic Cancer Cells. Retrieved from [Link]

  • PubMed Central. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 1,5-Diaminopentane (Cadaverine) CAS: 462-94-2. Retrieved from [Link]

  • Yolatech. (n.d.). China 1,5-DIAMINOPENTANE Cadaverine CAS 462-94-2 Manufacturer. Retrieved from [Link]

  • PubMed Central. (2010). Toward the design of mutation-resistant enzyme inhibitors: Further evaluation of the substrate envelope hypothesis. Retrieved from [Link]

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A Head-to-Head Comparison of N-Z-1,5-Pentanediamine Hydrochloride in Diverse Assay Formats: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the broader scientific community, understanding the biochemical interactions of novel compounds is paramount. N-Z-1,5-pentanediamine hydrochloride, a derivative of the biogenic diamine cadaverine, presents a versatile molecular scaffold with potential applications in pharmaceutical and biochemical research[1][2]. This guide provides a comprehensive, head-to-head comparison of its activity in three distinct and biologically relevant assay formats: as a potential inhibitor of transglutaminase, as a competitive inhibitor of spermidine synthase, and as a substrate for diamine oxidase.

This document is designed to move beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the experimental choices, offers self-validating experimental designs, and is grounded in authoritative scientific literature to ensure the highest level of technical accuracy and trustworthiness.

Understanding N-Z-1,5-Pentanediamine Hydrochloride

N-Z-1,5-pentanediamine hydrochloride, also known as Benzyl N-(5-aminopentyl)carbamate hydrochloride, is a primary amine with a protective benzylcarbamate group[3]. Its structural similarity to cadaverine (1,5-pentanediamine) makes it an intriguing candidate for interacting with enzymes that recognize or process polyamines. This guide will explore its potential as both an enzyme inhibitor and a substrate, providing a multifaceted view of its biochemical personality.

Assay Format 1: Transglutaminase Inhibition Assay (Fluorometric)

Scientific Rationale: Transglutaminases (TGases) are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between glutamine and lysine residues. Critically, they can also incorporate primary amines into glutamine residues[4][5][6][7]. This promiscuity makes N-Z-1,5-pentanediamine hydrochloride a candidate for interaction, either as a substrate that gets incorporated or as an inhibitor that blocks the active site. A fluorometric assay provides a sensitive and continuous method to monitor this activity[8][9][10][11][12].

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Reaction Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer (Tris-HCl, CaCl2, DTT) substrate_q Prepare Substrate Q (N,N-dimethylcasein) reagents->substrate_q substrate_a Prepare Substrate A (Monodansylcadaverine) substrate_q->substrate_a test_compound Prepare N-Z-1,5-pentanediamine hydrochloride dilutions substrate_a->test_compound enzyme Prepare Transglutaminase 2 (TG2) test_compound->enzyme plate Add reagents to 96-well plate: - Assay Buffer - Substrate Q - Substrate A - Test Compound/Vehicle enzyme->plate start_reaction Initiate reaction by adding TG2 plate->start_reaction incubation Incubate at 37°C start_reaction->incubation read_plate Measure fluorescence kinetically (Ex: 332 nm, Em: 500 nm) incubation->read_plate plot Plot Fluorescence vs. Time read_plate->plot calculate Calculate initial reaction rates plot->calculate ic50 Determine IC50 value calculate->ic50 G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_detection Detection & Analysis reagents Prepare Assay Buffer (Phosphate buffer, DTT) substrate_1 Prepare Putrescine reagents->substrate_1 substrate_2 Prepare S-adenosylmethioninamine substrate_1->substrate_2 test_compound Prepare N-Z-1,5-pentanediamine hydrochloride dilutions substrate_2->test_compound enzyme Prepare Spermidine Synthase (SpdS) test_compound->enzyme mix Combine Assay Buffer, Substrates, and Test Compound/Vehicle enzyme->mix start_reaction Initiate reaction with SpdS mix->start_reaction incubation Incubate at 37°C for 30 min start_reaction->incubation stop_reaction Stop reaction with acid incubation->stop_reaction derivatize Add OPA/NAC reagent to derivatize remaining putrescine stop_reaction->derivatize read_absorbance Measure absorbance at 340 nm derivatize->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition ic50 Determine IC50 value calculate_inhibition->ic50

Caption: Workflow for the colorimetric spermidine synthase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5, containing 1 mM DTT.

    • Substrates: 1 mM putrescine and 1 mM S-adenosylmethioninamine in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of N-Z-1,5-pentanediamine hydrochloride in water and create serial dilutions.

    • Enzyme: Recombinant human Spermidine Synthase (SpdS) at a working concentration of 20 µg/mL in Assay Buffer.

    • Derivatization Reagent: o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC).

  • Assay Procedure (96-well plate format):

    • In each well, combine:

      • 40 µL of Assay Buffer.

      • 10 µL of putrescine solution.

      • 10 µL of S-adenosylmethioninamine solution.

      • 20 µL of N-Z-1,5-pentanediamine hydrochloride dilution or vehicle control.

    • Pre-incubate at 37°C for 5 minutes.

    • Start the reaction by adding 20 µL of SpdS solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Derivatization and Detection:

    • Add 100 µL of OPA/NAC reagent to each well and incubate in the dark for 10 minutes at room temperature.

    • Measure the absorbance at 340 nm using a microplate reader. A decrease in absorbance indicates consumption of putrescine.

  • Data Analysis:

    • Calculate the amount of putrescine consumed in each reaction.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Assay Format 3: Diamine Oxidase Substrate Assay (Fluorometric)

Scientific Rationale: Diamine oxidase (DAO) is an enzyme responsible for the degradation of biogenic amines, including cadaverine and putrescine.[2][13][14] The enzymatic reaction involves the oxidative deamination of the substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[3][15][16] This assay will determine if N-Z-1,5-pentanediamine hydrochloride can serve as a substrate for DAO by measuring the production of H₂O₂ using a highly sensitive fluorometric probe.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis reagents Prepare DAO Assay Buffer probe Prepare DAO Probe (in DMSO) reagents->probe enzyme_mix Prepare DAO Enzyme Mix (HRP) probe->enzyme_mix test_substrate Prepare N-Z-1,5-pentanediamine hydrochloride dilutions enzyme_mix->test_substrate positive_control Prepare Cadaverine (positive control) test_substrate->positive_control plate_setup Add Test Substrate/Controls to wells positive_control->plate_setup reaction_mix Prepare Reaction Mix: - Assay Buffer - DAO Probe - DAO Enzyme Mix add_mix Add Reaction Mix to all wells reaction_mix->add_mix plate_setup->add_mix measure Measure fluorescence kinetically (Ex: 535 nm, Em: 587 nm) add_mix->measure plot Plot Fluorescence vs. Time measure->plot calculate_rate Calculate reaction rates plot->calculate_rate compare Compare rates to positive control calculate_rate->compare

Caption: Workflow for the fluorometric diamine oxidase substrate assay.

Experimental Protocol:

  • Reagent Preparation:

    • DAO Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • DAO Probe: A commercially available fluorescent probe for H₂O₂ detection (e.g., Amplex Red), prepared according to the manufacturer's instructions.

    • DAO Enzyme Mix: Horseradish peroxidase (HRP) at 10 U/mL in DAO Assay Buffer.

    • Test Substrate: Prepare serial dilutions of N-Z-1,5-pentanediamine hydrochloride in DAO Assay Buffer.

    • Positive Control: 10 mM cadaverine dihydrochloride in DAO Assay Buffer.

    • Enzyme: Porcine kidney Diamine Oxidase (DAO) at a working concentration of 0.5 U/mL in DAO Assay Buffer.

  • Assay Procedure (96-well black plate format):

    • Prepare a Reaction Mix containing DAO Assay Buffer, DAO Probe, and DAO Enzyme Mix according to a commercial kit protocol or established literature.[17]

    • To each well, add:

      • 50 µL of the test substrate dilution, positive control, or buffer (negative control).

    • Add 50 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of DAO solution.

  • Detection:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 2 minutes for 60 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Calculate the rate of H₂O₂ production (slope of the linear portion of the curve).

    • Compare the reaction rate of N-Z-1,5-pentanediamine hydrochloride to that of the positive control (cadaverine) to determine its relative activity as a DAO substrate.

Head-to-Head Comparison and Performance Data

The following table summarizes the expected outcomes and provides a framework for comparing the performance of N-Z-1,5-pentanediamine hydrochloride across the different assay formats.

Assay Format Principle Role of N-Z-1,5-pentanediamine HCl Key Performance Metric Expected Outcome & Interpretation
Transglutaminase Inhibition Fluorometric detection of monodansylcadaverine incorporation into a glutamine-containing substrate.Competitive InhibitorIC50 ValueA low IC50 value would indicate potent inhibition of TG2. This suggests the compound binds to the active site, potentially competing with the amine donor substrate.
Spermidine Synthase Inhibition Colorimetric detection of putrescine consumption.Competitive InhibitorIC50 ValueA low IC50 value would suggest that the compound effectively blocks the synthesis of spermidine by competing with the natural substrate, putrescine.
Diamine Oxidase Substrate Fluorometric detection of H₂O₂ production from the oxidative deamination of the substrate.SubstrateReaction Rate (relative to positive control)A significant reaction rate compared to the negative control indicates that the compound is a substrate for DAO. The rate relative to cadaverine will determine its efficiency as a substrate.

Hypothetical Experimental Data Summary:

Compound Transglutaminase 2 IC50 (µM) Spermidine Synthase IC50 (µM) Diamine Oxidase Relative Activity (%) *
N-Z-1,5-pentanediamine HCl25.378.115.2
Cadaverine (Control)> 500> 500100

*Relative activity at 1 mM concentration compared to cadaverine.

Conclusion and Future Directions

This guide outlines a multi-faceted approach to characterizing the biochemical activity of N-Z-1,5-pentanediamine hydrochloride. By employing these distinct assay formats, researchers can gain a comprehensive understanding of its potential as an enzyme inhibitor and/or substrate. The hypothetical data suggests that N-Z-1,5-pentanediamine hydrochloride is a moderately potent inhibitor of both transglutaminase 2 and spermidine synthase, while being a poor substrate for diamine oxidase.

These findings open up several avenues for future research. The inhibitory activity against TG2 could be explored in the context of diseases where this enzyme is implicated, such as celiac disease and fibrosis. Similarly, its effect on spermidine synthase could be investigated for its potential to modulate cell growth and proliferation. The weak substrate activity for DAO suggests that the benzylcarbamate group may hinder efficient binding and turnover by this enzyme.

By providing detailed, mechanistically grounded protocols and a clear framework for data interpretation, this guide empowers researchers to effectively evaluate N-Z-1,5-pentanediamine hydrochloride and similar compounds, thereby accelerating the pace of discovery in pharmaceutical and biochemical sciences.

References

  • Beltran-Anaya, C., et al. (2020). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2023). Structural Analysis of Spermidine Synthase from Kluyveromyces lactis. MDPI. Available at: [Link]

  • Beltran-Anaya, C., et al. (2020). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. National Institutes of Health. Available at: [Link]

  • Zhao, Y., et al. (2022). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. MDPI. Available at: [Link]

  • Seckute, J., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. National Institutes of Health. Available at: [Link]

  • Wiest, L., & Pegg, A. E. (1998). Assay of spermidine and spermine synthases. Methods in Molecular Biology. Available at: [Link]

  • Seckute, J., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PubMed. Available at: [Link]

  • Kaur, N., et al. (2024). Fluorescence detection of spermine and spermidine using a poly-carboxylate receptor and ensemble-based formalin sensing in real samples. Royal Society of Chemistry. Available at: [Link]

  • Comas-Basté, O., et al. (2021). In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. ResearchGate. Available at: [Link]

  • Seckute, J., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. ResearchGate. Available at: [Link]

  • Iannaccone, M., et al. (2012). Physio-pathological roles of transglutaminase-catalyzed reactions. National Institutes of Health. Available at: [Link]

  • McGrath, A. P., et al. (2009). The structure and inhibition of human diamine oxidase. National Institutes of Health. Available at: [Link]

  • Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. Available at: [Link]

  • Keillor, J. W., et al. (2014). Activation and Inhibition of Transglutaminase 2 in Mice. ResearchGate. Available at: [Link]

  • Sánchez-Pérez, S., et al. (2019). The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. National Institutes of Health. Available at: [Link]

  • Neagle, B. (2019). How to analysis spermidine synthase and spermine synthase enzyme activity with the help of spectrophotometer in plant tissue? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Spermidine synthase. Wikipedia. Available at: [Link]

  • Tufvesson, G. (n.d.). Method for determining activity of diamino-oxidase, useful for detecting histamine intolerance, based on cyclization of a diamine then extracting the product with ethyl acetate. Google Patents.
  • Jeitner, T. M., et al. (2001). A direct fluorometric assay for tissue transglutaminase. PubMed. Available at: [Link]

  • D'Arcy, S., & D'Alessandro, A. (2018). Biocatalysis by Transglutaminases: A Review of Biotechnological Applications. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Transglutaminase. Wikipedia. Available at: [Link]

  • Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. ACS Publications. Available at: [Link]

  • Han, C. H., et al. (2010). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. PubMed. Available at: [Link]

  • BMG Labtech. (n.d.). Real-time fluorescence assay for monitoring transglutaminase activity. BMG Labtech. Available at: [Link]

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  • SeeBeyond Medicine. (n.d.). Diamine Oxidase Reactivity: Exploring Its Role and Influence. SeeBeyond Medicine. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Z-1,5-pentanediamine hydrochloride: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of a Bifunctional Linker in Modern Drug Discovery

N-Z-1,5-pentanediamine hydrochloride, chemically known as benzyl N-(5-aminopentyl)carbamate hydrochloride, is a key bifunctional molecule increasingly utilized in contemporary chemical biology and drug discovery. The "Z" in its common nomenclature refers to the benzyloxycarbonyl (Cbz) group, a widely used protecting group for amines in organic synthesis[1][2]. This compound features a five-carbon aliphatic chain with a primary amine at one terminus and a Cbz-protected amine at the other, with the primary amine protonated as a hydrochloride salt.

Its significance lies in its utility as a linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[3][4]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. N-Z-1,5-pentanediamine hydrochloride serves as a versatile building block for constructing the linker component of PROTACs, connecting the target protein ligand to the E3 ligase ligand.

This guide provides a comparative analysis of synthetic strategies for N-Z-1,5-pentanediamine hydrochloride, offering detailed, field-proven protocols and explaining the rationale behind the experimental choices. As no seminal peer-reviewed "findings" exist for this compound that would be subject to replication, this guide instead focuses on a comparison of synthetic methodologies, providing a practical resource for researchers needing to prepare this important building block.

Comparative Analysis of Synthetic Strategies

The primary challenge in synthesizing N-Z-1,5-pentanediamine hydrochloride lies in achieving selective mono-protection of 1,5-pentanediamine, a symmetrical diamine. Direct reaction of 1,5-pentanediamine with one equivalent of a Cbz-protection agent will inevitably lead to a statistical mixture of the desired mono-protected product, di-protected product, and unreacted starting material, complicating purification. Below, we compare two robust strategies to address this challenge.

FeatureRoute A: Controlled Direct Mono-protection Route B: Orthogonal Protection Strategy
Principle Statistical control of the reaction between 1,5-pentanediamine and benzyl chloroformate.Stepwise synthesis using a pre-differentiated diamine precursor.
Number of Steps 2 (Protection and salt formation)4 (Initial protection, Cbz-protection, deprotection, salt formation)
Selectivity Moderate; requires careful control of stoichiometry and reaction conditions.High; each step is chemically distinct and selective.
Purification Can be challenging due to the presence of multiple amine products.Generally more straightforward at each step.
Potential Yield Lower for the desired product due to side-product formation.Potentially higher overall yield of the pure product.
Reagent Cost Lower; uses readily available starting materials.Higher; requires additional protecting group reagents and solvents.
Time Efficiency Faster on a per-synthesis basis.More time-consuming due to the increased number of steps.

Visualization of Synthetic Workflows

Route A start 1,5-Pentanediamine intermediate Mixture of: - Mono-Cbz-diamine - Di-Cbz-diamine - Unreacted diamine start->intermediate Protection reagent1 Benzyl Chloroformate (Cbz-Cl, 1 eq) Base (e.g., NaHCO3) purification Column Chromatography intermediate->purification product N-Z-1,5-pentanediamine purification->product final_product N-Z-1,5-pentanediamine hydrochloride product->final_product Salt Formation reagent2 HCl in Ether

Caption: Workflow for Route A: Controlled Direct Mono-protection.

Route B start N-(5-aminopentyl)phthalimide intermediate1 N-(5-(benzyloxycarbonylamino)pentyl)phthalimide start->intermediate1 Cbz Protection reagent1 Benzyl Chloroformate (Cbz-Cl) Base intermediate2 N-Z-1,5-pentanediamine intermediate1->intermediate2 Phthalimide Deprotection reagent2 Hydrazine Hydrate final_product N-Z-1,5-pentanediamine hydrochloride intermediate2->final_product Salt Formation reagent3 HCl in Ether

Caption: Workflow for Route B: Orthogonal Protection Strategy.

Detailed Experimental Protocols

Route A: Controlled Direct Mono-protection of 1,5-Pentanediamine

This protocol is adapted from standard procedures for the mono-protection of diamines. The key to success is the slow addition of the protecting group reagent to a large excess of the diamine to favor mono-substitution.

Step 1: Mono-N-benzyloxycarbonyl protection of 1,5-pentanediamine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-pentanediamine (5.11 g, 50 mmol, 5 equivalents) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate beaker, dissolve benzyl chloroformate (1.71 g, 10 mmol, 1 equivalent) in 50 mL of DCM.

  • Slow Addition: Add the benzyl chloroformate solution dropwise to the stirred solution of 1,5-pentanediamine over a period of 4-6 hours. Maintain the temperature at 0 °C throughout the addition. Causality: Slow addition and excess diamine are crucial to minimize the formation of the di-protected side product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol:Ammonia (90:9:1).

  • Work-up: Wash the reaction mixture with 1 M sodium hydroxide solution (3 x 50 mL) to remove unreacted diamine and the hydrochloride salt of the diamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to separate the desired mono-protected product from the di-protected by-product and any remaining starting material.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified N-Z-1,5-pentanediamine in a minimal amount of diethyl ether.

  • Acidification: While stirring, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Z-1,5-pentanediamine hydrochloride.

Route B: Orthogonal Protection Strategy

This method offers superior selectivity by protecting one amine with a phthalimide group, which can be removed under conditions that do not affect the Cbz group.

Step 1: Synthesis of N-(5-(benzyloxycarbonylamino)pentyl)phthalimide

  • Reaction Setup: Dissolve N-(5-aminopentyl)phthalimide (2.32 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol) in a mixture of 50 mL tetrahydrofuran (THF) and 25 mL water. Cool the mixture to 0 °C.

  • Protection: Add benzyl chloroformate (1.88 g, 11 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be used in the next step without further purification.

Step 2: Deprotection of the Phthalimide Group

  • Reaction Setup: Dissolve the crude N-(5-(benzyloxycarbonylamino)pentyl)phthalimide in 100 mL of ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (1 mL, 20 mmol) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with 1 M sodium bicarbonate solution to remove any remaining phthalhydrazide. Dry the organic layer and concentrate to yield N-Z-1,5-pentanediamine.

Step 3: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Step 2 of Route A.

Application in PROTAC Synthesis

N-Z-1,5-pentanediamine hydrochloride is an ideal starting material for the modular synthesis of PROTACs. The free primary amine can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide) using standard peptide coupling reagents (e.g., HATU, HOBt). Subsequently, the Cbz group can be removed by catalytic hydrogenation, which is a mild and selective deprotection method[1][5]. The newly liberated amine can then be coupled to a ligand for the protein of interest.

PROTAC_Synthesis start N-Z-1,5-pentanediamine hydrochloride intermediate1 Cbz-Linker-E3 Ligase Ligand start->intermediate1 Couple E3 Ligase Ligand reagent1 E3 Ligase Ligand-COOH Peptide Coupling intermediate2 H2N-Linker-E3 Ligase Ligand intermediate1->intermediate2 Cbz Deprotection reagent2 H2, Pd/C final_product Target Protein Ligand-Linker-E3 Ligase Ligand (PROTAC) intermediate2->final_product Couple Target Protein Ligand reagent3 Target Protein Ligand-COOH Peptide Coupling

Caption: General scheme for the application of N-Z-1,5-pentanediamine hydrochloride in PROTAC synthesis.

Conclusion

While there are no specific "findings" regarding N-Z-1,5-pentanediamine hydrochloride to be replicated, its role as a synthetic intermediate is of significant interest to the research community. The choice between a direct, statistically controlled mono-protection and a more lengthy but selective orthogonal protection strategy depends on the specific needs of the researcher, including scale, purity requirements, and available resources. Both routes, when executed with care, provide access to this valuable building block for the synthesis of PROTACs and other complex molecules. This guide provides the necessary theoretical and practical framework for researchers to make an informed decision and successfully implement the synthesis in their laboratories.

References

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst from Pd(OAc)2 and Charcoal in Methanol. European Journal of Organic Chemistry, 2010(22), 4293-4296. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945115A - Synthesis method of bio-based 1,5-pentanediamine derived curing agent.
  • Imaide, S., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(16), e202200424. [Link]

  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3379-3382. [Link]

  • Li, W., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 11, 1189419. [Link]

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N,N',N'-tetramethyl-1,5-pentanediamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identity: The chemical name "N-Z-1,5-pentanediamine hydrochloride" is not a standard nomenclature. This guide is based on the assumption that the intended compound is N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride . This assumption is made due to the structural similarity to 1,5-pentanediamine and the common use of tetramethyl substitutions in commercially available diamines. The disposal procedures outlined are based on the known hazards of similar diamine hydrochlorides and general principles of hazardous waste management.

Understanding the Compound: Hazard Assessment

Similar diamine compounds are known to be corrosive and can cause severe skin burns and eye damage.[1] The hydrochloride salt is likely to be a skin and eye irritant. Inhalation may cause respiratory irritation.[2] Ingestion of similar compounds is harmful.[1] Therefore, it is crucial to treat this compound as a hazardous substance.

Incompatible Materials: Amine salts can react with strong bases to liberate the free amine. They may also be incompatible with strong oxidizing agents.[2]

Property Anticipated Value/Characteristic Source/Rationale
Physical State SolidAmine hydrochlorides are typically solids at room temperature.
Hazards Skin Irritation/Corrosion, Serious Eye Damage, Acute Toxicity (Oral, Inhalation), Respiratory Irritation.Based on SDS of similar diamine hydrochlorides and free amines.[1][2]
Incompatibilities Strong bases, Strong oxidizing agents.General reactivity of amine salts.[2]

Immediate Safety and Handling Precautions: Personal Protective Equipment (PPE)

Before handling N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following step-by-step protocol is designed for minor laboratory spills. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the PPE outlined in the section above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

    • For Liquid Spills (Solutions): Surround the spill with an absorbent barrier (e.g., spill socks) to prevent it from spreading. Then, cover the spill with an absorbent material, working from the outside in.

  • Neutralization (Use with Caution): For acidic solutions of the hydrochloride salt, a weak base like sodium bicarbonate can be used for neutralization. However, this may liberate the free amine, which could be more hazardous. Neutralization should only be performed by trained personnel who have assessed the risks.

  • Clean-up:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Use a brush and dustpan for solid spills to minimize dust generation.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth or sponge.

    • Wash the area with a mild detergent and water.

    • Collect all cleaning materials and place them in the hazardous waste container.

  • Label and Dispose of Waste: Clearly label the waste container as "Hazardous Waste" and include the full chemical name and a description of the contents (e.g., "Spill debris with N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride").

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department, following their specific reporting procedures.

Proper Disposal Procedures

The disposal of N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride must comply with all local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Protocol
  • Waste Identification and Classification: This compound should be treated as a hazardous waste. Your institution's EHS department can provide guidance on the specific waste codes that may apply under the Resource Conservation and Recovery Act (RCRA).[5]

  • Waste Collection and Labeling:

    • Solid Waste: Place solid waste in a clearly labeled, sealable, and chemically compatible container. The label must include the words "Hazardous Waste," the full chemical name, and the approximate quantity.

    • Liquid Waste (Solutions): Collect solutions in a separate, compatible, and clearly labeled hazardous waste container. The label should list all components of the solution with their approximate percentages.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area must be well-ventilated and away from incompatible materials, particularly strong bases and oxidizers.[6]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.

Decontamination of Empty Containers

Empty containers that held N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol).

    • Each rinse should use a volume of solvent that is approximately 10% of the container's volume.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. Do not pour the rinsate down the drain.

  • Deface Label: After triple rinsing and allowing the container to dry, the original label must be completely removed or defaced.

  • Final Disposal of Container: The decontaminated container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride and its containers.

DisposalWorkflow Disposal Decision Workflow for N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride Start Start: Have waste N,N,N',N'-tetramethyl-1,5-pentanediamine hydrochloride? IsContainerEmpty Is it an empty container? Start->IsContainerEmpty SolidWaste Solid or Liquid Waste IsContainerEmpty->SolidWaste No TripleRinse Triple rinse with a suitable solvent. IsContainerEmpty->TripleRinse Yes CollectSolid Collect in a labeled hazardous waste container. SolidWaste->CollectSolid StoreSolid Store in a designated satellite accumulation area. CollectSolid->StoreSolid DisposeSolid Dispose of via licensed hazardous waste contractor. StoreSolid->DisposeSolid End End DisposeSolid->End CollectRinsate Collect all rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DefaceLabel Deface or remove the original label. CollectRinsate->DefaceLabel DisposeContainer Dispose of the decontaminated container in regular trash. DefaceLabel->DisposeContainer DisposeContainer->End

Caption: Decision workflow for proper disposal.

References

  • Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Chemos GmbH&Co.KG.
  • N,N,N',N'-Tetramethyl Ethylenediamine CAS No 110-18-9 MATERIAL SAFETY D
  • Chemical Properties of 1,5-Pentanediamine (CAS 462-94-2). Cheméo.
  • 1,5-Pentanediamine. NIST WebBook.
  • 1,5-Pentanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-. PubChem.
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  • Worker Exposures to Volatile Amines.
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  • Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Carl ROTH.
  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • Recovery of amines from by-product chloride salts.
  • N,N,N',N'-Tetramethyl-1,5-pentanediamine. SpectraBase.
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  • Ways of crashing out amines. Reddit.
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  • N,N,N',N'-Tetramethylmethanediamine. PubChem.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
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  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Regulating Lab Waste Disposal in the United St
  • 1,5-pentanediamine. Sigma-Aldrich.
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. AFPM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.